Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-methylpyrazolo[3,4-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-9-6-5-7-13-10(9)15(14-8)11(16)17-12(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVJSNUQUNRAJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC=N2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724727 | |
| Record name | tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174180-77-9 | |
| Record name | tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine scaffold is a paramount heterocyclic motif in the landscape of medicinal chemistry. Its structural resemblance to purine bases has rendered it a "privileged scaffold," a molecular framework that is recognized as a ligand by multiple biological targets. This has led to the development of a vast library of over 300,000 substituted 1H-pyrazolo[3,4-b]pyridine derivatives, which have been explored for a wide array of therapeutic applications.[1] These compounds have demonstrated significant potential in the treatment of cancers, neurodegenerative disorders, and infectious diseases, primarily through their action as kinase inhibitors.
This guide focuses on a specific, yet crucial derivative: Tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate . The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen serves a strategic purpose in multi-step syntheses. It deactivates the N-H proton, preventing unwanted side reactions and allowing for selective modifications at other positions of the heterocyclic core. The methyl group at the 3-position provides a key structural feature that can influence the compound's interaction with biological targets. This guide will provide a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role as a versatile intermediate in the development of novel therapeutics.
Physicochemical Properties and Structural Elucidation
While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its constituent parts and data from closely related analogs.
| Property | Predicted/Inferred Value | Rationale/Reference |
| Molecular Formula | C₁₃H₁₇N₃O₂ | Based on chemical structure |
| Molecular Weight | 247.29 g/mol | Calculated from the molecular formula |
| Appearance | Likely a white to off-white solid | Common for similar organic compounds |
| Solubility | Soluble in organic solvents like DCM, THF, and ethyl acetate; insoluble in water. | The Boc group imparts significant hydrophobicity.[2] |
| CAS Number | 1172771-33-7 |
Structural Characterization: The definitive identification and purity assessment of this compound would rely on a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be expected to show characteristic signals for the tert-butyl protons (a singlet around 1.6 ppm), the methyl protons (a singlet around 2.5 ppm), and distinct aromatic protons of the pyridine ring.
-
¹³C NMR would confirm the presence of all 13 carbon atoms, including the carbonyl carbon of the Boc group (around 150 ppm) and the quaternary carbon of the tert-butyl group.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight, with the expected [M+H]⁺ ion at approximately m/z 248.14.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1750 cm⁻¹ would be indicative of the carbonyl stretching of the Boc group.
Synthesis of this compound
The synthesis of the title compound is a multi-step process that hinges on the initial construction of the 3-methyl-1H-pyrazolo[3,4-b]pyridine core, followed by the protection of the pyrazole nitrogen with a Boc group. The following protocol is a well-established and reliable pathway.
Experimental Protocol
Part 1: Synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine
This synthesis involves the cyclization of a substituted pyridine with hydrazine. A common precursor is 2-chloro-3-acetylpyridine.
Materials:
-
2-chloro-3-acetylpyridine
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-3-acetylpyridine in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 3-methyl-1H-pyrazolo[3,4-b]pyridine.
Causality of Experimental Choices:
-
Ethanol is chosen as a solvent due to its ability to dissolve both reactants and its appropriate boiling point for the reaction.
-
An excess of hydrazine hydrate is used to drive the reaction to completion.
-
TLC is a crucial in-process control to determine the endpoint of the reaction, preventing the formation of byproducts from prolonged heating.
Part 2: Boc Protection of 3-methyl-1H-pyrazolo[3,4-b]pyridine
The final step is the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the pyrazole nitrogen.
Materials:
-
3-methyl-1H-pyrazolo[3,4-b]pyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 3-methyl-1H-pyrazolo[3,4-b]pyridine in an anhydrous solvent such as DCM or THF in a round-bottom flask.
-
Add a catalytic amount of DMAP or an equimolar amount of TEA to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Stir the reaction at room temperature for several hours, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with the organic solvent used in the reaction.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by flash column chromatography.
Causality of Experimental Choices:
-
Anhydrous solvents are essential as Boc₂O is sensitive to moisture.
-
A base (TEA or DMAP) is required to deprotonate the pyrazole nitrogen, making it nucleophilic enough to attack the carbonyl carbon of Boc₂O. DMAP is a more potent catalyst for this transformation.
-
The workup with ammonium chloride removes the excess base and other aqueous-soluble impurities.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. The Boc group can be easily removed under acidic conditions, revealing the N-H of the pyrazole, which can then be further functionalized.
The pyrazolo[3,4-b]pyridine core is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
Notable Kinase Targets for Pyrazolo[3,4-b]pyridine Derivatives:
-
Tropomyosin Receptor Kinases (TRKs): These kinases are involved in cell proliferation and differentiation. Their overactivation can lead to various cancers. Pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as potent TRK inhibitors.[3]
-
TANK-binding kinase 1 (TBK1): TBK1 is a key regulator of innate immunity and is also implicated in neuroinflammation and oncogenesis. The pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop highly potent TBK1 inhibitors.[4]
-
Breast Tumor Kinase (BRK/PTK6): Overexpressed in several cancers, BRK is an oncogenic driver. The pyrazolo[3,4-d]pyrimidine scaffold, a close analog, has been used to develop potent inhibitors of this kinase.
The general mechanism of action for these kinase inhibitors involves the pyrazolo[3,4-b]pyridine core acting as a hinge-binding motif. The nitrogen atoms in the heterocyclic system form hydrogen bonds with the amino acid residues in the hinge region of the kinase's ATP-binding pocket. This competitive binding prevents ATP from accessing the active site, thereby inhibiting the kinase's activity and disrupting the downstream signaling pathways that promote disease progression.
Caption: Mechanism of action for pyrazolo[3,4-b]pyridine-based kinase inhibitors.
Conclusion and Future Perspectives
This compound is a molecule of significant strategic importance in the field of drug discovery. While it may not possess intrinsic therapeutic activity, its role as a versatile, Boc-protected intermediate is invaluable for the synthesis of potent and selective kinase inhibitors. The robust and well-understood chemistry for the synthesis of the pyrazolo[3,4-b]pyridine core, coupled with the strategic use of protecting groups, allows for the systematic exploration of the chemical space around this privileged scaffold.
Future research will undoubtedly continue to leverage this and similar building blocks to develop next-generation therapeutics targeting a broader range of kinases and other enzymes implicated in human diseases. The continued refinement of synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrazolo[3,4-b]pyridine derivatives will be pivotal in the ongoing quest for more effective and safer medicines.
References
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- Benchchem. (n.d.). tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate.
- MedChemExpress. (n.d.). (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
- Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1653.
- Castillo, J. C., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(3), M1250.
- Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1405-1414.
- Castillo, J. C., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1250.
- González-Vera, J. A., et al. (2022).
- Rogozińska-Szymczak, M., & Tomasik, P. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775.
- Kumpf, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Andersen, C., et al. (2014). Gas-Phase Synthesis of Pyrazolo[3,4-b]pyridin-4-ones. European Journal of Organic Chemistry, 2014(31), 6985-6994.
- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (2013).
- El-Gazzar, A. G., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 238, 114478.
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A Technical Guide to the Structural Elucidation of Tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents, demonstrating a wide range of biological activities.[1][2] The precise structural characterization of its derivatives is paramount for establishing definitive structure-activity relationships (SAR) and ensuring reproducibility in medicinal chemistry campaigns. This in-depth guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of a specific N1-Boc protected derivative: tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. We will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, explaining not only the protocols but the fundamental logic that transforms raw data into unequivocal structural proof.
Introduction: The Rationale for Rigorous Elucidation
The fusion of pyrazole and pyridine rings can result in several isomers, such as pyrazolo[3,4-b]-, [4,3-b]-, and [1,5-a]pyridines.[1] Furthermore, N-alkylation or acylation of the pyrazole moiety can occur at either the N1 or N2 position, leading to different regioisomers.[3] The biological activity of these isomers can vary dramatically. Therefore, confirming the precise connectivity of the fused rings and the exact location of all substituents is not a trivial validation step but a critical scientific necessity.
This guide focuses on this compound, a molecule featuring a common tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen. The presence of this bulky, acid-labile group is a strategic choice in multi-step syntheses, but it also introduces distinct spectroscopic signatures that must be correctly interpreted.[4][5] Our approach is designed as a self-validating workflow, where each analytical technique corroborates the findings of the others to build an unassailable structural argument.
Foundational Analysis: Synthesis and Primary Spectroscopic Data
A logical starting point for any structural elucidation is a plausible synthetic pathway. The target compound is commonly prepared via a two-step sequence: first, the formation of the core heterocycle, followed by protection of the pyrazole nitrogen.
A widely used strategy for forming the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[6] For our target, 3-methyl-5-aminopyrazole would be reacted with a suitable partner like acetylacetone. The resulting 3-methyl-1H-pyrazolo[3,4-b]pyridine[7] is then protected at the N1 position using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield the final product.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the first piece of the puzzle: the molecular weight and elemental composition. For a compound of this nature, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) is the technique of choice. It provides high-accuracy mass data, allowing for the confident determination of the molecular formula.
Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an ESI-TOF mass spectrometer operating in positive ion mode.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
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Analysis: Identify the protonated molecular ion [M+H]⁺ and compare its exact mass to the theoretical value.
Trustworthiness: The power of HRMS lies in its precision. A mass accuracy within 5 ppm of the theoretical value provides extremely high confidence in the elemental formula, ruling out numerous other possibilities. A key fragmentation to look for is the loss of the tert-butyl group (as isobutylene, 56.0626 Da) or the entire Boc group, which further corroborates the presence of this substituent.
| Data Point | Expected Value | Rationale |
| Molecular Formula | C₁₂H₁₅N₃O₂ | Derived from the proposed structure. |
| Monoisotopic Mass | 233.1164 g/mol | The exact mass of the most abundant isotopes. |
| [M+H]⁺ (HRMS) | 234.1237 m/z | The primary ion observed in positive mode ESI. |
| Key Fragment [M-56+H]⁺ | 178.0611 m/z | Corresponds to the loss of isobutylene from the Boc group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. We will examine ¹H, ¹³C, and a suite of 2D NMR experiments to assemble the structure piece by piece.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra. Subsequently, run 2D experiments: COSY, HSQC, and HMBC.
The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (number of protons), and their coupling (neighboring protons).
| Predicted Signal | Approx. δ (ppm) | Multiplicity | Integration | Assignment | Causality |
| H-6 | 8.5 - 8.7 | dd | 1H | Pyridine Proton | Deshielded by adjacent pyridine nitrogen. |
| H-4 | 8.0 - 8.2 | dd | 1H | Pyridine Proton | Deshielded by pyridine nitrogen and pyrazole ring. |
| H-5 | 7.1 - 7.3 | dd | 1H | Pyridine Proton | Typical aromatic pyridine proton chemical shift.[3] |
| 3-CH₃ | 2.6 - 2.8 | s | 3H | Methyl Protons | Singlet attached to a quaternary carbon of the pyrazole ring. |
| Boc-(CH₃)₃ | 1.6 - 1.8 | s | 9H | tert-Butyl Protons | Characteristic sharp singlet for the nine equivalent protons of the Boc group.[8][9] |
The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT-135 experiment is invaluable for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons; quaternary carbons are absent.
| Predicted Signal | Approx. δ (ppm) | Carbon Type | Assignment | Causality |
| C=O | ~149 | Quaternary | Boc Carbonyl | Carbonyl of a carbamate, characteristic chemical shift. |
| C-7a | ~148 | Quaternary | Pyridine Ring | Bridgehead carbon adjacent to pyridine nitrogen. |
| C-6 | ~147 | CH | Pyridine Ring | Deshielded by adjacent pyridine nitrogen. |
| C-3 | ~142 | Quaternary | Pyrazole Ring | Carbon bearing the methyl group. |
| C-3a | ~132 | Quaternary | Pyrazole Ring | Bridgehead carbon. |
| C-4 | ~129 | CH | Pyridine Ring | Aromatic carbon. |
| C-5 | ~115 | CH | Pyridine Ring | Aromatic carbon. |
| C(CH₃)₃ | ~85 | Quaternary | Boc Group | Quaternary carbon of the tert-butyl group, highly characteristic.[10] |
| C(CH₃)₃ | ~28 | CH₃ | Boc Group | Equivalent methyl carbons of the tert-butyl group. |
| 3-CH₃ | ~14 | CH₃ | Methyl Group | Typical chemical shift for a methyl group on an aromatic ring. |
Definitive Structural Confirmation: Advanced Methodologies
While 1D NMR and MS provide strong evidence, they do not definitively prove connectivity. For this, 2D NMR techniques are essential, followed by X-ray crystallography for absolute proof in the solid state.
2D NMR: Mapping the Molecular Connections
Expertise & Experience: 2D NMR experiments are the linchpin of modern structure elucidation. They provide an unambiguous roadmap of how atoms are connected.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). We expect to see correlations between H-4, H-5, and H-6, confirming the pyridine ring's proton sequence.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This allows for the confident assignment of all CH carbons in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away. It is the key to connecting the different fragments of the molecule and confirming the isomeric form.
Trustworthiness through HMBC - Key Expected Correlations:
-
3-CH₃ to C-3 and C-3a: Protons of the methyl group will show correlations to the carbon they are attached to (C-3) and the adjacent bridgehead carbon (C-3a), locking down the methyl group's position.
-
H-4 to C-3a, C-5, and C-7a: The H-4 proton will correlate across the ring fusion to C-3a and C-7a, definitively confirming the [3,4-b] ring fusion.
-
Boc-(CH₃)₃ to Boc-C=O and Boc-C(CH₃)₃: Confirms the integrity of the Boc group.
-
H-4 to C-3: A crucial correlation that confirms the 3-methyl substitution pattern relative to the pyridine ring.
Single-Crystal X-ray Crystallography: The Gold Standard
Expertise & Experience: When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, irrefutable proof of a structure's three-dimensional arrangement in the solid state.[11] It directly visualizes the atomic positions, bond lengths, and bond angles, leaving no room for ambiguity regarding isomerism or regiochemistry.
Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound, often by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data as the crystal is rotated in a beam of X-rays.[12]
-
Structure Solution & Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined and refined to yield a final structural model.
Trustworthiness: The output of a successful crystallographic experiment is a 3D model of the molecule. This would definitively confirm:
-
The pyrazolo[3,4-b]pyridine core structure.
-
The placement of the methyl group at the C3 position .
-
The attachment of the Boc group at the N1 position of the pyrazole ring.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula. A complete suite of 1D and 2D NMR experiments maps out the molecular framework, confirms atomic connectivity, and crucially, differentiates the target molecule from its isomers. Finally, single-crystal X-ray crystallography provides absolute, undeniable confirmation of the structure. By following this self-validating workflow, researchers can possess the highest degree of confidence in their molecular architecture, a prerequisite for meaningful progress in drug discovery and development.
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Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate CAS number
An In-Depth Technical Guide to tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazolo[3,4-b]pyridine core is a recognized privileged scaffold, forming the basis for numerous kinase inhibitors. This document details the compound's nomenclature and structural properties, including a critical discussion on isomerism. It outlines a robust, two-step synthetic pathway from commercially available precursors, provides predicted physicochemical and spectroscopic characteristics, and explores its applications in modern therapeutic research. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable molecular entity.
Introduction and Nomenclature
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a fusion of pyrazole and pyridine rings, creating a bicyclic system that has proven to be a fertile ground for the discovery of potent bioactive molecules.[1] The title compound, this compound, incorporates a methyl group at the C3 position and a tert-butoxycarbonyl (Boc) protecting group at the N1 position of the pyrazole ring. The Boc group enhances solubility in organic solvents and serves as a key intermediate, allowing for controlled, subsequent chemical modifications.
CAS Number and Isomeric Ambiguity
A definitive CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases as of the date of this publication. This suggests it may be a novel or less-commercially available intermediate.
It is crucial to distinguish the requested [3,4-b] isomer from its more widely documented constitutional isomer, tert-butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate , which has been assigned CAS Number 194278-46-1 .[2] The distinction lies in the fusion point of the two heterocyclic rings.
-
Pyrazolo[3,4-b]pyridine : The pyrazole ring is fused via its C3 and C4 atoms to the 'b' face (the C2 and C3 atoms) of the pyridine ring.
-
Pyrazolo[4,3-b]pyridine : The pyrazole ring is fused via its C3 and C4 atoms to the 'b' face (the C2 and C3 atoms) of the pyridine ring, but with a different orientation.[2]
For clarity, the unprotected parent scaffold of the title compound, 3-methyl-1H-pyrazolo[3,4-b]pyridine , is well-documented and has the CAS Number 116834-96-9 .[3][4] This guide will focus on the synthesis and properties of the requested [3,4-b] isomer, based on established synthetic routes for this scaffold.
Physicochemical and Structural Properties
The properties of the title compound are summarized below. As direct experimental data is scarce, some values are predicted based on the known properties of the parent compound and the addition of the Boc-group, with comparisons to the [4,3-b] isomer where available.
| Property | Value / Description | Source / Method |
| Molecular Formula | C₁₂H₁₅N₃O₂ | Calculated |
| Molecular Weight | 233.27 g/mol | Calculated |
| CAS Number | Not assigned. | Database Search |
| Parent Core CAS | 116834-96-9 (for 3-methyl-1H-pyrazolo[3,4-b]pyridine) | [3] |
| Isomer CAS | 194278-46-1 (for the [4,3-b] isomer) | [2] |
| Appearance | Predicted: White to off-white solid | Standard for similar heterocyclic compounds |
| Boiling Point | Predicted: >300 °C (Parent core boils at 304.3 °C) | |
| Solubility | Predicted: Soluble in DCM, DMF, Ethyl Acetate; Insoluble in water | Based on structural components (Boc, aromatic core) |
| SMILES | CC1=NN(C2=C1N=CC=C2)C(=O)OC(C)(C)C | Predicted |
| InChI Key | Predicted based on structure | Predicted |
Synthesis and Purification
The synthesis of this compound can be logically achieved via a two-step process: first, the construction of the core heterocyclic system, followed by the protection of the pyrazole nitrogen.
Sources
A Technical Guide to the Spectroscopic Characterization of Tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate and its Analogs
Introduction
The 1H-pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds investigated for therapeutic potential.[1] Its unique electronic and structural properties make it a versatile template for designing selective inhibitors and modulators of various biological targets. Tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a key intermediate in the synthesis of these complex molecules, where the tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the pyrazole nitrogen, enabling regioselective functionalization.
The unambiguous structural confirmation and purity assessment of such intermediates are paramount in the drug development pipeline. A multi-technique spectroscopic approach, combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides the necessary comprehensive characterization.
This guide offers an in-depth technical analysis of the spectroscopic data expected for this compound. While a complete, published dataset for this specific molecule is not available, this document will leverage established spectroscopic principles and data from closely related, structurally analogous compounds to predict and interpret its characteristic spectral signature. This approach serves as a robust framework for researchers engaged in the synthesis and characterization of novel pyrazolo[3,4-b]pyridine derivatives.
Part 1: Molecular Structure and Spectroscopic Blueprint
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key functional groups and their arrangement dictate the signals we expect to observe in each analytical technique.
Caption: Molecular structure with atom numbering for spectroscopic assignment.
Key Structural Motifs for Spectroscopic Analysis:
-
Pyrazolo[3,4-b]pyridine Core: A bicyclic heteroaromatic system that will produce distinct signals in the aromatic region of the NMR spectrum.
-
C3-Methyl Group: An isolated methyl group whose protons will appear as a singlet in the ¹H NMR spectrum.
-
N1-tert-butoxycarbonyl (Boc) Group: This protecting group provides two unmistakable signatures: a strong carbonyl (C=O) stretch in the IR spectrum and a highly shielded, intense singlet for the nine equivalent tert-butyl protons in the ¹H NMR spectrum.[2]
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Theoretical Framework: The Causality of Chemical Shifts and Coupling
The position of a signal in an NMR spectrum (chemical shift, δ) is determined by the local electronic environment of the nucleus. Electron-withdrawing groups (like the pyridine nitrogen and the Boc-carbonyl) deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups and shielding effects shift signals to lower chemical shifts (upfield). Spin-spin coupling, observed as signal splitting (multiplicity), arises from the interaction of non-equivalent nuclei through covalent bonds, providing direct evidence of atomic connectivity.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides a quantitative map of all proton environments in the molecule. For the title compound, we anticipate a well-resolved spectrum with signals in both the aromatic and aliphatic regions.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |
| H6 | 8.5 - 8.7 | Doublet (d) | 1H | Most deshielded aromatic proton due to proximity to the pyridine nitrogen (N7). Coupled to H5. |
| H4 | 8.1 - 8.3 | Doublet (d) | 1H | Aromatic proton on the pyridine ring, deshielded. Coupled to H5. |
| H5 | 7.2 - 7.4 | Doublet of Doublets (dd) | 1H | Aromatic proton coupled to both H4 and H6. |
| C3-CH₃ | 2.6 - 2.8 | Singlet (s) | 3H | Isolated methyl group on the pyrazole ring. |
| Boc-C(CH₃)₃ | 1.6 - 1.8 | Singlet (s) | 9H | The hallmark signal of the Boc group: nine equivalent, highly shielded protons.[2] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state.
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted δ (ppm) | Rationale & Notes |
| C=O (Boc) | 150 - 155 | Carbonyl carbon of the carbamate, typically found in this region. |
| Aromatic C | 110 - 160 | Multiple signals corresponding to the carbons of the pyrazolo[3,4-b]pyridine core. Quaternary carbons (C3, C3a, C7a) will have lower intensity. |
| C(CH₃)₃ (Boc) | 82 - 85 | Quaternary carbon of the tert-butyl group. |
| C(CH₃)₃ (Boc) | 28 - 30 | Methyl carbons of the tert-butyl group, highly shielded. |
| C3-CH₃ | 12 - 15 | Aliphatic methyl carbon attached to the pyrazole ring. |
Experimental Protocol for NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry compound for ¹H NMR (15-30 mg for ¹³C NMR).[3]
-
Transfer the sample to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3] The choice of solvent is critical; it must fully dissolve the sample without reacting with it.
-
Ensure complete dissolution, using gentle vortexing if necessary. The solution must be free of any particulate matter to ensure optimal magnetic field homogeneity.[4]
-
-
Transfer to NMR Tube:
-
Spectrometer Setup and Acquisition:
-
Insert the sample into the spectrometer's spinner and place it in the magnet.
-
Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field frequency.[5]
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp peaks and high resolution.
-
Tuning: Tune the probe to the desired nucleus (¹H or ¹³C) to maximize signal sensitivity.
-
Acquisition: Acquire the spectrum using standard pulse programs. For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans. For ¹³C NMR, due to the low natural abundance of the isotope, several hundred to thousands of scans may be required.[3]
-
Caption: Standard workflow for NMR analysis from sample preparation to data interpretation.
Part 3: Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and valuable information about its structure through fragmentation patterns.
Theoretical Framework: Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a "soft" ionization technique ideal for analyzing moderately polar, thermally labile molecules like the title compound.[6] The sample solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[6] This process typically results in the formation of a protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for the unambiguous determination of the molecular weight.
Expected Mass Spectrum
-
Molecular Ion: The calculated monoisotopic mass of C₁₃H₁₇N₃O₂ is 247.1321 g/mol . In positive-ion ESI-MS, the primary peak observed will be the protonated molecular ion [M+H]⁺ at an m/z of approximately 248.1399. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million (ppm), providing definitive confirmation of the elemental composition.
-
Characteristic Fragmentation: While ESI is a soft technique, some fragmentation can be induced. The most anticipated fragmentation pathway for this molecule is the loss of the tert-butyl group or isobutylene from the Boc protecting group.
-
Loss of Isobutylene: A neutral loss of 56.0626 Da (C₄H₈) would result in a fragment ion at m/z ≈ 192.0773.
-
Loss of the Boc Group: Cleavage of the entire Boc group would lead to a fragment corresponding to the 3-methyl-1H-pyrazolo[3,4-b]pyridine core.
-
Experimental Protocol for ESI-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[7]
-
Perform a serial dilution to create a final sample concentration of 1-10 µg/mL.[7] Overly concentrated samples can cause signal suppression and contaminate the instrument.
-
The final solution should be prepared in a solvent compatible with ESI, typically a mixture of methanol, acetonitrile, and/or water, often with a small amount (0.1%) of formic acid to promote protonation.[8]
-
-
Infusion and Analysis:
-
Load the sample into a syringe and infuse it into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500 amu).
-
The instrument parameters (capillary voltage, drying gas flow, temperature) should be optimized to achieve a stable spray and maximize the signal intensity of the [M+H]⁺ ion.
-
Caption: Experimental workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
Part 4: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent tool for quickly confirming the presence or absence of key structural features.
Theoretical Framework: Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a modern FTIR sampling technique that requires little to no sample preparation.[9][10] The IR beam is passed through a crystal with a high refractive index (e.g., diamond). The sample is placed in direct contact with the crystal. An evanescent wave protrudes from the crystal surface and penetrates a few microns into the sample, where the IR radiation can be absorbed at specific frequencies corresponding to the vibrational modes of the molecule's bonds.[11] This makes it an ideal method for analyzing solid powders.
Expected IR Spectrum
The IR spectrum will be dominated by absorptions from the most polar bonds and characteristic functional groups.
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Pyrazolopyridine) |
| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (Methyl, t-Butyl) |
| 1725 - 1700 | Strong | C=O Stretch | Boc Carbamate |
| 1620 - 1450 | Medium-Strong | C=C / C=N Stretch | Aromatic Rings |
| 1250 - 1150 | Strong | C-O Stretch | Boc Ester Linkage |
The most diagnostic peak will be the strong carbonyl (C=O) stretch from the Boc group, which provides definitive evidence of its presence.
Experimental Protocol for ATR-FTIR
-
Instrument Preparation: Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, then allow it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any signals from the instrument or atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the solid powder sample directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for obtaining a high-quality spectrum.[1]
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber.
Caption: Step-by-step workflow for analysis using ATR-FTIR spectroscopy.
Conclusion
The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, MS, and IR techniques. While ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, ESI-MS confirms the molecular weight and elemental composition with high precision. Concurrently, ATR-FTIR offers rapid verification of key functional groups, most notably the Boc protecting group's carbonyl moiety. Together, these methods provide a self-validating system for structural confirmation, ensuring the identity and purity of this critical synthetic intermediate and enabling the confident advancement of drug discovery programs built upon the versatile pyrazolo[3,4-b]pyridine scaffold.
References
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Mettler-Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
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PubMed Central (PMC). (2006). NMR data collection and analysis protocol for high-throughput protein structure determination. Retrieved from [Link]
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University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
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Taylor & Francis Online. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Retrieved from [Link]
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1H NMR and 13C NMR analysis of pyrazolo[3,4-b]pyridine compounds
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Pyrazolo[3,4-b]pyridine Compounds
Authored by: A Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, celebrated for its role as a bioisostere of purine bases.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent kinase inhibition and anticancer properties.[3][4] Consequently, the unambiguous structural characterization of these molecules is a critical step in the drug discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for elucidating the precise molecular architecture, confirming regiochemistry, and assigning stereochemistry of these compounds. This guide provides a comprehensive analysis of the key NMR spectral features of the pyrazolo[3,4-b]pyridine core, offers field-proven insights into spectral interpretation, and details a robust experimental protocol for acquiring high-quality data.
The Structural Foundation: Understanding the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine system is a bicyclic heteroaromatic compound formed by the fusion of a pyrazole ring and a pyridine ring. A key structural feature is the possibility of tautomerism, leading to 1H- and 2H-isomers. Theoretical calculations have shown that the 1H-tautomer is significantly more stable, by nearly 9 kcal/mol, making it the predominant form in most cases.[1]
The standardized numbering of the ring system, crucial for correct spectral assignment, is shown below. The nitrogen atoms of the pyrazole and pyridine rings create a unique electronic landscape, profoundly influencing the chemical shifts of the attached protons and carbons.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a wealth of information through chemical shifts, coupling constants, and signal integration. For the pyrazolo[3,4-b]pyridine core, protons can be categorized into two groups: those on the pyrazole ring and those on the pyridine ring.
Characteristic Chemical Shifts (δ)
The electron-withdrawing nature of the nitrogen atoms deshields the ring protons, causing them to resonate in the aromatic region of the spectrum, typically between δ 7.0 and 9.2 ppm.
-
H3 Proton: This proton, attached to the pyrazole ring, almost always appears as a sharp singlet (unless coupled to a substituent). Its resonance is typically found in the δ 8.0-8.4 ppm range.[5][6] The precise shift is sensitive to the nature of the substituent at the N1 position.
-
Pyridine Ring Protons (H4, H5, H6): These three protons form a coupled spin system.[5]
-
H6: Being adjacent to the pyridine nitrogen (N7), H6 is the most deshielded of the three and typically resonates at the lowest field, often between δ 8.3-8.8 ppm as a doublet or doublet of doublets.
-
H4: This proton is also significantly influenced by the pyridine nitrogen and the fused ring system, appearing between δ 7.9-8.6 ppm, often as a doublet or doublet of doublets.[7]
-
H5: This proton usually appears at the highest field (most shielded) among the pyridine protons, typically between δ 7.1-7.6 ppm, presenting as a triplet or a doublet of doublets.[5][7]
-
-
N1-H Proton: In N-unsubstituted compounds, the proton on the pyrazole nitrogen gives rise to a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it can often be observed at a very low field (>10 ppm).
Spin-Spin Coupling (J)
The coupling patterns are indispensable for unambiguous assignment.
-
Ortho coupling (³JHH): Between adjacent protons (H4-H5, H5-H6), this is the largest coupling, typically in the range of 4.0-9.0 Hz.
-
Meta coupling (⁴JHH): Between H4 and H6, this coupling is much smaller, usually 1.0-2.5 Hz.
-
Para coupling (⁵JHH): This is generally too small to be resolved.
The combination of these couplings results in characteristic splitting patterns (e.g., doublet of doublets) that allow for definitive assignment of the H4, H5, and H6 protons.
Data Summary: Typical ¹H NMR Chemical Shifts
| Proton | Typical Chemical Shift (δ ppm) | Multiplicity |
| H3 | 8.0 - 8.4 | Singlet (s) |
| H4 | 7.9 - 8.6 | Doublet of doublets (dd) |
| H5 | 7.1 - 7.6 | Doublet of doublets (dd) |
| H6 | 8.3 - 8.8 | Doublet of doublets (dd) |
| N1-H | > 10 (DMSO-d₆) | Broad singlet (br s) |
Note: These are general ranges. Actual values are highly dependent on substituents and the solvent used.
¹³C NMR Spectral Analysis: The Carbon Skeleton
¹³C NMR spectroscopy is crucial for confirming the carbon framework and, most importantly, for differentiating between N-1 and N-2 substituted regioisomers, a common challenge during synthesis.[5]
Characteristic Chemical Shifts (δ)
The carbons of the pyrazolo[3,4-b]pyridine core resonate over a wide range, typically from δ 100 to 160 ppm.
-
Pyridine Ring Carbons (C4, C5, C6): These carbons appear in the δ 115-155 ppm region. C6, being adjacent to the nitrogen, is often found at a lower field compared to C5.
-
Pyrazole Ring Carbons (C3): The C3 carbon typically resonates in the δ 130-140 ppm range.
-
Bridgehead/Quaternary Carbons (C3a, C7a): These carbons, located at the ring fusion, are key identifiers. They appear in the δ 120-155 ppm range. Their signals can be confirmed by the absence of peaks in a DEPT-135 experiment.[5] The chemical shift of these carbons is particularly sensitive to the position of substitution (N-1 vs. N-2) on the pyrazole ring, making them diagnostic for isomer identification.[5]
Data Summary: Typical ¹³C NMR Chemical Shifts
| Carbon | Typical Chemical Shift (δ ppm) |
| C3 | 130 - 140 |
| C3a | 120 - 135 |
| C4 | 125 - 140 |
| C5 | 115 - 125 |
| C6 | 145 - 155 |
| C7a | 145 - 160 |
Note: These are general ranges and are heavily influenced by substitution patterns.
Leveraging 2D NMR for Unambiguous Assignment
For complex substituted derivatives, 1D NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for complete and accurate assignment.
-
HSQC/HMQC: Correlates protons directly to their attached carbons (¹JCH), allowing for the definitive assignment of protonated carbons (C3, C4, C5, C6).
-
HMBC: Reveals longer-range correlations (²JCH and ³JCH) between protons and carbons. This is invaluable for assigning quaternary carbons (C3a, C7a) by observing their correlations to nearby protons (e.g., H3, H4, H5).[8]
Standard Experimental Protocol
Adherence to a validated protocol is essential for acquiring reproducible, high-quality NMR data.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound.
-
DMSO-d₆: Excellent for a wide range of polarities and allows for the observation of exchangeable protons (like N1-H). Its residual water peak appears around δ 3.33 ppm.
-
CDCl₃: A common choice for less polar compounds. Its residual peak is at δ 7.26 ppm.
-
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to ensure sample homogeneity and prevent shimming issues.
Data Acquisition Workflow
The following diagram outlines a logical workflow for the complete NMR analysis of a novel pyrazolo[3,4-b]pyridine compound.
Illustrative Spectrometer Parameters
(Based on a 400 MHz spectrometer)
-
¹H NMR:
-
Spectral Width: 8000 Hz (-2 to 14 ppm)
-
Acquisition Time: ~2.0 s
-
Pulse Width: 90°
-
Number of Scans: 16-64
-
-
¹³C NMR:
-
Spectral Width: 25000 Hz (-10 to 210 ppm)
-
Acquisition Time: ~1.0 s
-
Pulse Width: 30-45°
-
Number of Scans: 1024 or more, depending on concentration.
-
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable, complementary techniques for the structural analysis of pyrazolo[3,4-b]pyridine derivatives. A systematic approach, beginning with the analysis of characteristic chemical shifts and coupling constants in 1D spectra and supplemented by 2D correlation experiments like HSQC and HMBC, enables the complete and unambiguous assignment of all proton and carbon signals. This level of detailed structural verification is fundamental to advancing the chemistry and therapeutic application of this vital class of heterocyclic compounds.
References
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ResearchGate. (n.d.). ¹H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Available at: [Link]
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CORE. (n.d.). NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines. Available at: [Link]
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ScienceDirect. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available at: [Link]
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Iriepa, I., Moraleda, I., & Bellido, M. (2019). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 24(21), 3939. Available at: [Link]
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ResearchGate. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available at: [Link]
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Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6432. Available at: [Link]
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MDPI. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
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MDPI. (2017). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Available at: [Link]
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ResearchGate. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Available at: [Link]
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ACS Omega. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Available at: [Link]
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Royal Society of Chemistry. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Available at: [Link]
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MDPI. (2024). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Available at: [Link]
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Semantic Scholar. (n.d.). S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design,. Available at: [Link]
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The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Heterocycle
The 1H-pyrazolo[3,4-b]pyridine core, a fused bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure, combined with the presence of multiple hydrogen bond donors and acceptors, provides a unique three-dimensional arrangement that allows for high-affinity interactions with a wide array of biological targets. This guide offers a comprehensive exploration of the biological significance of this remarkable scaffold, delving into its diverse therapeutic applications, underlying mechanisms of action, and the key structure-activity relationships that govern its potency and selectivity. With over 300,000 derivatives described in scientific literature and patents, the versatility of this core continues to attract significant attention in the quest for novel therapeutics.[1][2][3][4]
The stability of the 1H-tautomer over its 2H counterpart has been computationally established, making it the predominant and more relevant isomer for drug design.[1][3] This inherent stability, coupled with its synthetic tractability, has cemented the 1H-pyrazolo[3,4-b]pyridine scaffold as a cornerstone in the development of targeted therapies.
A Spectrum of Biological Activities: From Kinase Inhibition to Antimicrobial Effects
The true power of the 1H-pyrazolo[3,4-b]pyridine scaffold lies in its remarkable versatility. By strategically modifying the substituents at its various positions (N1, C3, C4, C5, and C6), medicinal chemists can fine-tune the biological activity of the resulting compounds, targeting a diverse range of proteins and pathways implicated in human diseases.[3]
Dominance in Kinase Inhibition: A Scaffold for Targeted Cancer Therapy
The most profound impact of the 1H-pyrazolo[3,4-b]pyridine core has been in the realm of kinase inhibition. Kinases are a large family of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a key driver in various cancers. Researchers have successfully designed 1H-pyrazolo[3,4-b]pyridine derivatives that exhibit potent and selective inhibition of FGFR kinases.[5][6] The N(1)-H of the pyrazolopyridine moiety is crucial for activity, as it forms a key hydrogen bond interaction within the FGFR1 kinase domain.[5][6]
Tropomyosin Receptor Kinase (TRK) Inhibitors: TRK fusions are oncogenic drivers in a range of tumors. The 1H-pyrazolo[3,4-b]pyridine scaffold has been employed to develop potent TRK inhibitors.[7][8] For instance, compound C03, a pyrazolo[3,4-b]pyridine derivative, demonstrated an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM.[7][8]
TANK-Binding Kinase 1 (TBK1) Inhibitors: TBK1 is a key regulator of innate immunity and is implicated in inflammation and oncogenesis.[9][10] A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors, with one compound, 15y, exhibiting an exceptionally low IC50 value of 0.2 nM.[9][10] These inhibitors have shown potential in both cancer therapy and the modulation of immune responses.[9][10]
Anaplastic Lymphoma Kinase (ALK) Inhibitors: ALK gene rearrangements are found in a subset of non-small cell lung cancers. The 1H-pyrazolo[3,4-b]pyridine scaffold has been utilized to develop inhibitors that can overcome resistance to existing therapies, such as the L1196M gatekeeper mutation.[11]
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are central to the regulation of the cell cycle, and their inhibition is a validated anticancer strategy.[12] Several 3,5-disubstituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to be potent and selective CDK inhibitors, leading to the inhibition of tumor cell proliferation.[13]
Signaling Pathway: Inhibition of FGFR Signaling by a 1H-Pyrazolo[3,4-b]pyridine Derivative
Caption: Inhibition of FGFR signaling cascade by a 1H-pyrazolo[3,4-b]pyridine-based inhibitor.
Broad-Spectrum Anticancer Activity
Beyond specific kinase inhibition, derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated broad-spectrum anticancer activity through various other mechanisms.[14]
Topoisomerase IIα Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of topoisomerase IIα, an enzyme crucial for DNA replication and repair.[4][14] Compound 8c, for example, showed significant antiproliferative activity and effectively inhibited the DNA relaxation activity of topoisomerase IIα.[4][14]
Cell Cycle Arrest and Apoptosis Induction: Novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have been shown to arrest the cell cycle and induce apoptosis in cancer cells by inhibiting CDK2 and/or CDK9.[12]
Antimicrobial and Antiviral Potential
While kinase inhibition and anticancer activity are the most extensively studied properties, the 1H-pyrazolo[3,4-b]pyridine scaffold also exhibits promising antimicrobial and antiviral activities.
Antibacterial Activity: Various derivatives have been synthesized and evaluated for their antibacterial properties, showing activity against both aerobic and anaerobic bacteria.[15][16] Some compounds have also been investigated for their tuberculostatic activity.[15]
Antiviral Activity: The scaffold has been explored for its potential in developing antiviral agents, contributing to the broader search for new treatments for infectious diseases.[17][18]
Anti-Inflammatory and Other Activities
The biological reach of this scaffold extends to anti-inflammatory applications and the modulation of other important biological targets.[19] For instance, 1H-pyrazolo-[3,4-b]pyridine derivatives have been investigated as peroxisome proliferator-activated receptor alpha (PPARα) agonists for the potential treatment of dyslipidemia.[20]
Structure-Activity Relationship (SAR) Insights for Drug Design
The extensive research into 1H-pyrazolo[3,4-b]pyridine derivatives has yielded valuable structure-activity relationship (SAR) data, providing a roadmap for the rational design of new and improved therapeutic agents.
| Position | Substituent Effects on Biological Activity | Key Interactions |
| N1 | The presence of a hydrogen atom (N-H) is often crucial for activity, particularly in kinase inhibitors, as it can act as a hydrogen bond donor.[5][6] Alkylation or substitution at this position can lead to a significant loss of potency.[5][6] | Forms key hydrogen bonds with the hinge region of kinases. |
| C3 | The nature of the substituent at C3 significantly influences potency and selectivity. Aromatic or heteroaromatic rings are common and can be modified to optimize interactions with the target protein. | Occupies the hydrophobic pocket of the target protein. |
| C4 & C6 | Substitutions at these positions can impact solubility, metabolic stability, and potency. For example, in FGFR inhibitors, the incorporation of chlorine atoms at the 2- and 6-positions of a C6-phenyl ring enhanced activity.[5][6] | Can be modified to fine-tune pharmacokinetic properties and target engagement. |
| C5 | This position offers another point for diversification to improve physicochemical properties and biological activity. | Can be functionalized to introduce solubilizing groups or additional binding moieties. |
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives.
Methodologies and Protocols
General Synthetic Approaches
The construction of the 1H-pyrazolo[3,4-b]pyridine core can be achieved through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern.
1. Synthesis from a Preformed Pyrazole Ring (e.g., Gould-Jacobs Reaction):
This is a widely used method that involves the cyclization of a substituted 3-aminopyrazole with a suitable 1,3-dicarbonyl compound or its equivalent.[1][3]
-
Step 1: Condensation of a 3-aminopyrazole derivative with a diethyl 2-(ethoxymethylene)malonate derivative.
-
Step 2: Thermal cyclization of the resulting intermediate to form the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine.
-
Step 3: Conversion of the hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride.
-
Step 4: Subsequent nucleophilic substitution reactions at the 4-position to introduce desired functionalities.
2. Three-Component Reactions:
One-pot, three-component reactions offer an efficient and atom-economical approach to synthesize polysubstituted 1H-pyrazolo[3,4-b]pyridines.[1][3]
-
Step 1: A mixture of an aldehyde, a ketone (or another active methylene compound), and a 5-aminopyrazole is reacted in the presence of a catalyst.
-
Step 2: The reaction proceeds through a cascade of condensation and cyclization steps to afford the final product in a single operation.
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of 1H-pyrazolo[3,4-b]pyridine derivatives against a specific kinase.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
-
Materials:
-
Recombinant human kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ATP consumption.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion and Future Perspectives
The 1H-pyrazolo[3,4-b]pyridine scaffold has unequivocally established its significance in medicinal chemistry and drug development. Its privileged structural features have enabled the discovery of numerous potent and selective inhibitors of key biological targets, particularly protein kinases, leading to promising anticancer agents. The continued exploration of this versatile core, driven by innovative synthetic methodologies and a deeper understanding of its structure-activity relationships, holds immense potential for the development of next-generation therapeutics for a wide range of diseases. As researchers continue to unlock the full potential of this remarkable heterocycle, we can anticipate the emergence of novel drug candidates with improved efficacy, selectivity, and safety profiles.
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- Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1485-1503.
- Zhang, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066.
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- Vasista Pharma Chem. (2023). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. bioRxiv.
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A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Pyrazolo[3,4-b]pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure, an elegant fusion of pyrazole and pyridine rings, serves as a bioisostere for purine bases, allowing it to interact with a wide array of biological targets with high affinity and specificity.[1][2] This structural feature is not merely academic; it has translated into a wealth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6]
Derivatives of this scaffold have shown clinical promise by targeting key enzymes and receptors implicated in disease. Notably, they are effective inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Tropomyosin Receptor Kinases (TRKs), which are critical targets in oncology.[7][8][9] The versatility of the pyrazolo[3,4-b]pyridine system allows for substitution at multiple positions (N1, C3, C4, C5, and C6), providing a rich landscape for structure-activity relationship (SAR) studies and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]
This guide provides an in-depth exploration of the discovery and synthesis of novel pyrazolo[3,4-b]pyridine derivatives, moving beyond simple protocols to explain the underlying strategic and mechanistic considerations that drive successful drug discovery campaigns in this chemical space.
The Discovery Workflow: From Concept to Candidate
The path from a conceptual therapeutic target to a viable drug candidate is a systematic process of design, synthesis, and evaluation. For pyrazolo[3,4-b]pyridine derivatives, this workflow is iterative and deeply integrated.
Caption: Mechanism of a three-component synthesis. [2]
Route B: Pyrazole Ring Formation onto a Pyridine Precursor
This strategy is employed when the desired pyridine starting material is more accessible. A common method involves the reaction of a 2-chloro-3-cyanopyridine derivative with hydrazine hydrate. [10]
-
Expertise & Causality: The choice of hydrazine (e.g., hydrazine hydrate vs. a substituted hydrazine like phenylhydrazine) directly determines the substituent at the N1 position of the resulting pyrazolo[3,4-b]pyridine. The reaction proceeds via nucleophilic displacement of the chloride followed by intramolecular cyclization of the hydrazine onto the nitrile group. Elevated temperatures are often required to drive this cyclization. [10]
A Validated Experimental Protocol: Multi-Component Synthesis of a Substituted Pyrazolo[3,4-b]pyridine
This protocol describes a representative one-pot synthesis, a method valued for its operational simplicity and efficiency.
Objective: To synthesize 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.
Materials:
-
5-amino-3-methyl-1-phenylpyrazole (1.0 eq)
-
4-chlorobenzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethanol (solvent)
-
Piperidine (catalyst)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-amino-3-methyl-1-phenylpyrazole (10 mmol), 4-chlorobenzaldehyde (10 mmol), and malononitrile (10 mmol) in absolute ethanol (30 mL).
-
Catalyst Addition: Add 4-5 drops of piperidine to the suspension. The piperidine acts as a base to catalyze both the initial Knoevenagel condensation and subsequent steps.
-
Reaction Execution: Heat the mixture to reflux (approx. 80°C) with continuous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 3:7). The disappearance of starting materials and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and soluble impurities.
-
Drying & Characterization: Dry the purified solid in a vacuum oven. The final product should be characterized to confirm its identity and purity.
Self-Validation System:
| Technique | Purpose | Expected Outcome |
|---|---|---|
| TLC | Reaction Monitoring | Single major product spot with a distinct Rf value. |
| Melting Point | Purity Assessment | Sharp, defined melting point range. |
| FT-IR | Functional Group ID | Presence of C≡N (nitrile) stretch (~2220 cm⁻¹), N-H (amino) stretches. |
| ¹H NMR | Structural Confirmation | Characteristic peaks for aromatic protons, methyl group, and NH₂ protons. |
| ¹³C NMR | Carbon Skeleton ID | Correct number of signals corresponding to the carbon atoms in the structure. |
| Mass Spec (MS) | Molecular Weight | Molecular ion peak corresponding to the calculated mass of the product. |
Biological Evaluation: Targeting Kinase Pathways in Oncology
Pyrazolo[3,4-b]pyridines have gained significant traction as kinase inhibitors. [7][8][11]Their planar structure allows them to fit into the ATP-binding pocket of many kinases, disrupting the signaling pathways that drive cancer cell proliferation.
Caption: Inhibition of a kinase cascade by a pyrazolo[3,4-b]pyridine derivative.
A typical evaluation cascade would involve:
-
Enzymatic Assays: Initial screening against a panel of purified kinases (e.g., CDK2, PIM1) to determine IC₅₀ values. [7]2. Cell-Based Assays: Testing the most potent compounds on cancer cell lines (e.g., HCT-116, HepG2) to measure anti-proliferative effects (GI₅₀ values). [7]3. Mechanism of Action Studies: Investigating how the compounds work at a cellular level, such as inducing apoptosis or causing cell cycle arrest. [7]4. In Vivo Efficacy: Evaluating lead compounds in animal models of cancer to assess their therapeutic potential and safety profile.
Conclusion and Future Perspectives
The pyrazolo[3,4-b]pyridine scaffold remains a highly fertile ground for drug discovery. Its synthetic tractability, coupled with its proven ability to modulate key biological targets, ensures its continued relevance. Future research will likely focus on several key areas:
-
Novel Synthetic Methodologies: The development of C-H activation and photocatalytic methods will provide new, more efficient ways to functionalize the scaffold.
-
Target Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or novel target classes to minimize off-target effects and improve therapeutic windows.
-
Hybrid Molecules: Incorporating the pyrazolo[3,4-b]pyridine core into hybrid molecules that can target multiple pathways simultaneously, a promising strategy for overcoming drug resistance. [12] As our understanding of disease biology deepens, the rational design and synthesis of new pyrazolo[3,4-b]pyridine derivatives will continue to yield next-generation therapeutic agents for researchers and clinicians.
References
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Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
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Cabrera-Pérez, L. C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
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Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. OUCI. [Link]
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Barghash, A. M., et al. (2024). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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Cabrera-Pérez, L. C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
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Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]
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Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1369-1378. [Link]
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Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. [Link]
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Unknown Author. (2010). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 41(32). [Link]
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Ghorab, M. M., et al. (2022). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. ResearchGate. [Link]
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Goud, B. S., et al. (2023). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 28(14), 5556. [Link]
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Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
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Eweas, A. F., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(23), 7734. [Link]
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The Synthetic Chemist's Guide to 1H-Pyrazolo[3,4-b]pyridines: A Literature Review of Core Synthesis Methods
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic potential. Its structural resemblance to purines allows for interaction with a wide range of biological targets, making it a focal point in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive literature review of the primary synthetic methodologies for constructing the 1H-pyrazolo[3,4-b]pyridine core. Aimed at researchers, scientists, and drug development professionals, this document delves into the key strategies of condensation reactions, cycloaddition pathways, and transition-metal-catalyzed cross-couplings. Each section offers a detailed examination of the reaction mechanisms, field-proven insights into experimental choices, step-by-step protocols for key reactions, and a critical evaluation of the advantages and limitations of each approach. The guide is designed to be a practical resource, enabling chemists to make informed decisions in the design and execution of synthetic routes to novel 1H-pyrazolo[3,4-b]pyridine derivatives.
Introduction: The Significance of the 1H-Pyrazolo[3,4-b]pyridine Core
The fusion of a pyrazole and a pyridine ring gives rise to the pyrazolopyridine family of heterocycles. Among these, the 1H-pyrazolo[3,4-b]pyridine isomer stands out for its remarkable prevalence in bioactive molecules. This is largely due to its purine-like topology, which facilitates interactions with various enzymes and receptors. Over 300,000 compounds containing the 1H-pyrazolo[3,4-b]pyridine core have been reported, highlighting its importance in the pursuit of new therapeutics.[1][2][3] The stability of the 1H-tautomer over the 2H-isomer has been computationally and experimentally established, making it the more commonly targeted structure in synthesis.[1][2]
This guide will systematically explore the foundational synthetic strategies for assembling this vital heterocyclic system, providing both the theoretical underpinnings and practical methodologies necessary for its successful synthesis in a laboratory setting.
Building the Pyridine Ring onto a Pre-formed Pyrazole: Condensation Strategies
One of the most robust and widely employed strategies for the synthesis of 1H-pyrazolo[3,4-b]pyridines involves the construction of the pyridine ring onto an existing pyrazole precursor. These methods often rely on the nucleophilicity of 5-aminopyrazoles, which react with various electrophilic partners to form the six-membered pyridine ring.
The Gould-Jacobs Reaction: A Classic Approach to 4-Hydroxy-Substituted Scaffolds
The Gould-Jacobs reaction is a powerful tool for the synthesis of quinolines and their heterocyclic analogues.[4] By substituting aniline with a 3-aminopyrazole, this reaction can be effectively adapted to produce 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which are valuable intermediates that can be further functionalized.[1][2]
Causality Behind Experimental Choices: The reaction proceeds through an initial condensation of the aminopyrazole with an alkoxymethylenemalonate ester, typically diethyl 2-(ethoxymethylene)malonate (DEEM). This is followed by a thermally induced intramolecular cyclization. The high temperatures required for cyclization (often >250 °C) necessitate the use of high-boiling solvents like diphenyl ether. The resulting 4-hydroxy-3-carboalkoxy-1H-pyrazolo[3,4-b]pyridine can then be saponified and decarboxylated to yield the 4-hydroxy derivative. A common variation involves treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) after cyclization to directly obtain the 4-chloro-1H-pyrazolo[3,4-b]pyridine, a versatile precursor for nucleophilic substitution reactions.[1]
Logical Relationship: Gould-Jacobs Reaction Workflow
Caption: Workflow of the Gould-Jacobs reaction for 1H-pyrazolo[3,4-b]pyridine synthesis.
Experimental Protocol: Classical Thermal Gould-Jacobs Synthesis
Step 1: Condensation
-
In a round-bottom flask, combine the 3-aminopyrazole (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure.
Step 2: Thermal Cyclization
-
Add the crude intermediate from Step 1 to a high-boiling inert solvent (e.g., diphenyl ether).
-
Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.
-
Add a non-polar solvent like hexane to further facilitate precipitation. Collect the solid by filtration and wash with the non-polar solvent.
Step 3: Chlorination (Optional)
-
Suspend the crude product from Step 2 in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 2-4 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Collect the precipitated 4-chloro-1H-pyrazolo[3,4-b]pyridine by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.
Multicomponent Reactions (MCRs): A Strategy for Efficiency and Diversity
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single synthetic operation. For the synthesis of 1H-pyrazolo[3,4-b]pyridines, three- or four-component reactions are particularly common and powerful.
Causality Behind Experimental Choices: A typical three-component reaction involves a 5-aminopyrazole, an aldehyde, and a compound with an active methylene group (e.g., a β-ketonitrile or a 1,3-dicarbonyl compound).[5] The reaction is often catalyzed by an acid or a base and can be accelerated by microwave irradiation. Microwave-assisted synthesis is particularly advantageous, leading to significantly reduced reaction times, higher yields, and often cleaner reactions.[6] The choice of solvent can range from traditional organic solvents like ethanol or acetic acid to greener alternatives like water.[5][6] The mechanism generally proceeds through an initial Knoevenagel condensation or Michael addition, followed by intramolecular cyclization and subsequent aromatization (often through oxidation by air).
Reaction Mechanism: Three-Component Synthesis of 1H-Pyrazolo[3,4-b]pyridines
Caption: Generalized mechanism for the three-component synthesis of 1H-pyrazolo[3,4-b]pyridines.
Experimental Protocol: Microwave-Assisted Three-Component Synthesis
-
In a microwave-safe reaction vial, combine the 5-aminopyrazole (1.0 mmol), the aldehyde (1.0 mmol), the active methylene compound (e.g., ethyl cyanoacetate, 1.0 mmol), and a catalytic amount of a base (e.g., triethylamine, 0.5 eq) or an acid (e.g., acetic acid).
-
Add a suitable solvent (e.g., water or ethanol, 4 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 40-100 °C) and power (e.g., 110 W) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the solid with cold solvent and dry. Further purification can be achieved by recrystallization.
Cycloaddition Reactions: Constructing the Pyridine Ring via Pericyclic Reactions
Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), provide an elegant method for the construction of the pyridine ring of the 1H-pyrazolo[3,4-b]pyridine system.
Causality Behind Experimental Choices: In this approach, a pyrazole derivative acts as the diene or is part of the diene system, which then reacts with a suitable dienophile. A common strategy involves the use of pyrazolyl imines as 2-azadienes, which react with electron-poor dienophiles like nitroalkenes.[3] These reactions can be sluggish under conventional heating but are often significantly accelerated by microwave irradiation, leading to shorter reaction times and improved yields. The regiochemistry of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diene and the dienophile.
Experimental Protocol: Microwave-Assisted Diels-Alder Reaction
-
Prepare the pyrazolyl imine (2-azadiene) by condensing a 5-aminopyrazole with an appropriate aldehyde.
-
In a microwave vial, dissolve the pyrazolyl imine (1.0 eq) and the nitroalkene dienophile (1.0-1.2 eq) in a suitable solvent (e.g., toluene or xylene).
-
Seal the vial and subject it to microwave irradiation at a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product, often a dihydropyrazolopyridine, can be aromatized in a subsequent step (e.g., by oxidation with a mild oxidizing agent or by spontaneous elimination of nitrous acid).
-
Purify the final 1H-pyrazolo[3,4-b]pyridine by column chromatography or recrystallization.
Transition-Metal-Catalyzed Reactions: Modern Methods for C-C and C-N Bond Formation
Modern synthetic organic chemistry has been revolutionized by transition-metal catalysis, and the synthesis of 1H-pyrazolo[3,4-b]pyridines has also benefited from these advancements. Palladium-catalyzed reactions are particularly prominent in this area.
Causality Behind Experimental Choices: Transition-metal catalysis can be employed for either the construction of the pyridine ring or for the late-stage functionalization of a pre-formed 1H-pyrazolo[3,4-b]pyridine core. For the construction of the core, intramolecular cyclization reactions catalyzed by transition metals can be utilized. For late-stage functionalization, palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are invaluable for introducing a wide range of substituents onto the heterocyclic scaffold. A notable example is the palladium-catalyzed aminocarbonylation of a 3-iodo-1H-pyrazolo[3,4-b]pyridine to introduce a C3-carboxamide group, a common moiety in bioactive molecules. This reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), a base (e.g., Na₂CO₃), and a source of carbon monoxide.
Logical Relationship: Palladium-Catalyzed Aminocarbonylation Workflow
Caption: Workflow for the palladium-catalyzed aminocarbonylation of a 3-iodo-1H-pyrazolo[3,4-b]pyridine.
Experimental Protocol: Palladium-Catalyzed Aminocarbonylation
-
To an oven-dried reaction vessel, add the 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), Xantphos (5 mol%), and sodium carbonate (Na₂CO₃, 3.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the amine (1.5 eq) and a suitable solvent (e.g., toluene).
-
Introduce carbon monoxide (CO) into the reaction, either from a balloon or a CO-generating surrogate.
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a set time (e.g., 18 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an appropriate solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired 3-carboxamido-1H-pyrazolo[3,4-b]pyridine.
Comparative Analysis of Synthetic Methods
The choice of a synthetic route to a particular 1H-pyrazolo[3,4-b]pyridine derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative overview of the major synthetic strategies discussed.
| Method | Key Features | Advantages | Disadvantages | Typical Yields |
| Gould-Jacobs Reaction | Condensation of aminopyrazole with DEEM followed by thermal cyclization. | Well-established, reliable for 4-hydroxy and 4-chloro derivatives. | Harsh reaction conditions (high temperatures), limited substituent diversity in the initial product. | 60-90% |
| Multicomponent Reactions (MCRs) | One-pot combination of three or more starting materials. | High efficiency, atom economy, access to diverse structures, often amenable to microwave and green chemistry conditions. | Can sometimes lead to mixtures of regioisomers if unsymmetrical reagents are used. | 70-95% |
| Cycloaddition Reactions | [4+2] cycloaddition of a pyrazole-containing diene with a dienophile. | Elegant and convergent approach, can create multiple stereocenters in a single step. | Limited availability of suitable dienes, potential for regioselectivity issues, may require an additional aromatization step. | 50-80% |
| Transition-Metal Catalysis | C-C and C-N bond formation catalyzed by transition metals. | Mild reaction conditions, excellent functional group tolerance, ideal for late-stage functionalization and library synthesis. | Cost of catalysts and ligands, may require careful optimization of reaction conditions. | 75-99% |
Conclusion and Future Perspectives
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core is a well-developed field with a rich history and a vibrant present. Classical methods like the Gould-Jacobs reaction continue to be valuable for the preparation of key intermediates. However, the field is increasingly moving towards more efficient and sustainable methodologies. Multicomponent reactions, particularly those assisted by microwave irradiation, have emerged as a powerful strategy for the rapid generation of molecular diversity. Furthermore, the application of transition-metal catalysis has opened up new avenues for both the construction of the heterocyclic core and its late-stage functionalization, enabling the synthesis of previously inaccessible analogues.
Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, the expansion of the substrate scope for multicomponent and cycloaddition reactions, and the application of these methods in automated synthesis platforms for the rapid discovery of new drug candidates. The continued exploration of novel synthetic routes to the 1H-pyrazolo[3,4-b]pyridine scaffold will undoubtedly play a crucial role in advancing the fields of medicinal chemistry and drug discovery.
References
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Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
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Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (PMC). [Link]
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Pachipulusu, S., Rao, R., Kurnool, A., Surapaneni, S., Kerru, N., & Merugu, K. S. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect, 8(32), e202301899. [Link]
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(2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]
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Hatt, T. L. P., & Vass, J. D. R. (1966). The synthesis of 1H-pyrazolo[3,4-b]pyridine. Chemical Communications (London), 293b. [Link]
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Díaz-Ortiz, Á., de la Hoz, A., Prieto, P., Carrillo, J. R., Moreno, A., & Langa, F. (2000). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Tetrahedron, 56(11), 1569–1577. [Link]
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Gould–Jacobs reaction. (2023). In Wikipedia. [Link]
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The Luminous World of Pyrazolo[3,4-b]quinolines: A Technical Guide to Their Photophysical Properties
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The fused heterocyclic system of 1H-pyrazolo[3,4-b]quinoline represents a privileged scaffold in medicinal chemistry and materials science. First synthesized over a century ago, these compounds have garnered significant interest due to their often-intense fluorescence and environmentally sensitive emission properties.[1][2] This technical guide provides an in-depth exploration of the core photophysical characteristics of pyrazolo[3,4-b]quinoline derivatives. We will delve into the structural origins of their optical behavior, present detailed, field-proven protocols for their characterization, and discuss the causality behind key experimental choices. This document is intended to serve as a comprehensive resource for researchers aiming to harness the unique luminescent properties of this versatile class of molecules for applications ranging from biological sensing and cellular imaging to the development of advanced materials like Organic Light-Emitting Diodes (OLEDs).[2][3]
Introduction: The Pyrazolo[3,4-b]quinoline Core
1H-Pyrazolo[3,4-b]quinolines are azaheterocyclic systems composed of a fused pyrazole and quinoline ring system.[1] The parent structure's inherent planarity and extensive π-conjugation form the basis of its fascinating electronic and optical properties. The true power of this scaffold, however, lies in its amenability to substitution. The physical, photophysical, and biological properties can be finely tuned by modifying the substituents at various positions on the fused ring system.[2]
Many pyrazolo[3,4-b]quinoline derivatives exhibit strong fluorescence, typically in the blue to greenish-blue region of the visible spectrum, with some examples demonstrating fluorescence quantum yields approaching unity.[4][5] This inherent brightness, coupled with excellent thermal and oxidative stability, has made them prime candidates for various high-tech applications.[2] This guide will systematically unpack the key photophysical parameters that define these compounds and provide the methodologies to accurately quantify them.
Synthetic Foundations: The Friedländer Annulation
A robust understanding of a molecule's properties begins with its synthesis. The most prevalent and versatile method for constructing the pyrazolo[3,4-b]quinoline core is the Friedländer annulation (or condensation).[6][7] This reaction provides a direct pathway to the fused system by condensing an o-aminocarbonyl compound with a compound containing an active α-methylene group, such as a pyrazolone derivative.[7]
The choice of reactants and reaction conditions (e.g., catalyst, solvent, temperature) is critical as it directly influences the yield and purity of the final product. For instance, carrying out the condensation in a high-boiling solvent like ethylene glycol can facilitate the reaction for less reactive starting materials.[8]
Diagram: Generalized Friedländer Synthesis Workflow
Caption: Workflow for Friedländer synthesis of pyrazolo[3,4-b]quinolines.
Core Photophysical Properties and Their Characterization
The interaction of pyrazolo[3,4-b]quinolines with light is defined by a set of key photophysical parameters. Accurate measurement of these properties is paramount for understanding structure-property relationships and for designing molecules for specific applications.
Electronic Absorption (UV-Vis Spectroscopy)
The absorption of light by a molecule promotes an electron from a lower energy ground state (S₀) to a higher energy excited state (S₁ or Sₙ). The absorption spectrum provides a fingerprint of the molecule's electronic transitions.
-
Typical Spectral Features: Pyrazolo[3,4-b]quinolines generally display two main absorption regions. A broad, intense band corresponding to the S₀→S₁ (π→π*) transition is typically observed between 380 nm and 420 nm.[4][5] At shorter wavelengths (<300 nm), more complex, structured bands appear, which are attributed to higher energy transitions (S₀→Sₙ).[4][9]
-
Structural Influence: The substitution of the core ring system significantly impacts the absorption spectra. Attaching electron-donating or -withdrawing groups can create donor-π-acceptor (D-π-A) systems, leading to a redshift (a shift to longer wavelengths) of the main absorption band.[10] Phenyl group substitution can also cause drastic changes in the absorption profile due to additional π→π* transitions.[9]
-
Solvent Effects: The effect of solvent polarity on the absorption spectra of these compounds is generally small.[9]
-
Instrument & Blank Preparation: Power on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes for stabilization. Fill a 1 cm path length quartz cuvette with the same solvent used to dissolve the sample. This will serve as the blank.
-
Baseline Correction: Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 250-700 nm). This subtracts the absorbance of the solvent and cuvette.
-
Sample Preparation: Prepare a dilute solution of the pyrazolo[3,4-b]quinoline compound in a suitable, UV-grade solvent. The concentration should be adjusted so that the maximum absorbance (λmax) is approximately 1.0.
-
Sample Measurement: Empty the blank cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Ensure the cuvette's clear sides are wiped clean and placed correctly in the light path. Record the absorption spectrum.
Fluorescence Emission
Following excitation, the molecule relaxes to the lowest vibrational level of the S₁ state and can then return to the ground state by emitting a photon. This emitted light is known as fluorescence.
-
Stokes Shift: Fluorescence emission always occurs at a longer wavelength (lower energy) than absorption. This difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. A large Stokes shift is often desirable for fluorescence applications as it facilitates the separation of emitted light from scattered excitation light.
-
Solvatochromism: The emission properties of many pyrazolo[3,4-b]quinolines are highly sensitive to the polarity of their environment.[10] This phenomenon, known as solvatochromism, arises from a larger dipole moment in the excited state compared to the ground state. In polar solvents, the solvent molecules reorient around the excited-state dipole, lowering its energy and resulting in a redshifted emission. This property is the basis for their use as environmental probes and sensors.
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon.
This is the most common method and relies on comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield (Φstd).[11][12] The key is to choose a standard that absorbs and emits in a similar spectral region as the sample.
-
Standard & Sample Preparation:
-
Choose an appropriate standard (see table below).
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of each solution at the chosen excitation wavelength must be kept below 0.1 to prevent inner-filter effects.[11]
-
-
Data Acquisition:
-
Measure the UV-Vis absorbance of each standard and sample solution at the excitation wavelength.
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings (e.g., slit widths) for all measurements.
-
-
Calculation:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
The quantum yield of the sample (Φsmp) is calculated using the following equation:
Φsmp = Φstd × (Gradsmp / Gradstd) × (nsmp² / nstd²)
Where Grad is the gradient of the plot of integrated intensity vs. absorbance, and n is the refractive index of the solvent used for the sample and standard (if the solvents are the same, this term cancels out).
-
Table 1: Common Fluorescence Quantum Yield Standards
| Standard | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (ΦF) |
| Quinine Sulfate | 0.5 M H₂SO₄ | 350 | 450 | 0.54 |
| Fluorescein | 0.1 M NaOH | 490 | 520 | 0.95 |
| Rhodamine 6G | Ethanol | 510 | 535 | 0.95 |
Note: These values can vary slightly depending on the literature source and measurement conditions.
Fluorescence Lifetime (τ)
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and is typically on the nanosecond timescale.
TCSPC is the gold standard for measuring fluorescence lifetimes.[13][14] It is a statistical method that measures the time delay between the excitation laser pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.[15]
Sources
- 1. A new and versatile fluorescence standard for quantum yield determination - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 3. howto:measuring_quantum_yield [Time-Resolved Fluorescence Wiki] [tcspc.com]
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Methodological & Application
Synthesis protocol for Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate
An Application Note for the Synthesis of Tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Topic: Synthesis Protocol for this compound Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, two-step protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry. The pyrazolo[3,4-b]pyridine core is a key scaffold in numerous pharmacologically active compounds, recognized for its structural similarity to purines and its role in developing treatments for a range of diseases.[1][2] The synthesis commences with the construction of the core heterocyclic system, 3-methyl-1H-pyrazolo[3,4-b]pyridine, via a condensation and cyclization reaction between 2-chloro-3-acetylpyridine and hydrazine hydrate. The subsequent step involves the regioselective protection of the pyrazole nitrogen with a tert-butyloxycarbonyl (Boc) group to yield the final target compound. This guide offers in-depth procedural details, mechanistic insights, and practical advice to ensure reproducibility and high yield.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The fused heterocyclic system of pyrazolo[3,4-b]pyridine is of considerable interest in drug discovery due to its diverse biological activities. These compounds are known to act as inhibitors for various kinases, such as TANK-binding kinase 1 (TBK1), and have shown potential in the treatment of cancers and inflammatory diseases.[3] The title compound, this compound, serves as a crucial intermediate, where the Boc-protecting group facilitates further functionalization at other positions of the heterocyclic core by preventing unwanted side reactions at the pyrazole nitrogen.
Overall Synthetic Scheme
The synthesis is performed in two distinct stages:
-
Formation of the Bicyclic Core: Synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine.
-
Nitrogen Protection: Introduction of the tert-butyloxycarbonyl (Boc) group.
Part 1: Synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine (Intermediate)
This initial step constructs the fundamental pyrazolo[3,4-b]pyridine ring system.
Reaction Principle and Mechanism
The reaction proceeds through a classical condensation-cyclization pathway. Initially, hydrazine hydrate reacts with the acetyl group of 2-chloro-3-acetylpyridine to form a hydrazone intermediate. The subsequent intramolecular nucleophilic aromatic substitution, driven by heating, involves the attack of the terminal nitrogen of the hydrazone onto the carbon bearing the chloro substituent, leading to the displacement of the chloride ion and the formation of the stable, fused aromatic ring system.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Amount | Molar Eq. |
| 2-chloro-3-acetylpyridine | 30065-27-9 | C₇H₆ClNO | 5.00 g | 1.0 |
| Hydrazine hydrate (~64%) | 7803-57-8 | H₆N₂O | 3.00 mL | ~1.5 |
| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 50 mL | - |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | As needed | - |
| Saturated NaCl solution (Brine) | 7647-14-5 | NaCl | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | As needed | - |
| Silica Gel (230-400 mesh) | 7631-86-9 | SiO₂ | As needed | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-acetylpyridine (5.00 g, 32.1 mmol).
-
Solvent and Reagent Addition: Add ethanol (50 mL) to dissolve the starting material. Carefully add hydrazine hydrate (~3.0 mL, ~48.2 mmol) to the solution at room temperature.
-
Scientist's Note: Hydrazine is highly toxic and corrosive. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
-
Cyclization Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The disappearance of the starting material spot indicates reaction completion.
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of deionized water and 50 mL of dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and water-soluble impurities.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (starting from 20% and gradually increasing to 50%) to afford 3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 116834-96-9) as a solid.[4][5]
Part 2: Synthesis of this compound
This second step introduces the Boc protecting group onto the pyrazole nitrogen, a standard procedure for masking reactive N-H groups in heterocyclic chemistry.[6]
Reaction Principle and Mechanism
This reaction is a nucleophilic acyl substitution. Triethylamine (Et₃N), a non-nucleophilic base, deprotonates the N-H of the pyrazole ring, generating a nucleophilic pyrazolate anion. This anion then attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The unstable tetrahedral intermediate collapses, eliminating tert-butoxide and carbon dioxide to furnish the stable N-Boc protected product.
Boc Protection Mechanism Diagram
Caption: Mechanism of Boc protection of the pyrazole nitrogen.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Amount | Molar Eq. |
| 3-methyl-1H-pyrazolo[3,4-b]pyridine | 116834-96-9 | C₇H₇N₃ | 3.00 g | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 5.40 g | 1.1 |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 3.45 mL | 1.1 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 50 mL | - |
| Saturated NaHCO₃ solution | 144-55-8 | NaHCO₃ | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | As needed | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-methyl-1H-pyrazolo[3,4-b]pyridine (3.00 g, 22.5 mmol) in dichloromethane (50 mL).
-
Base and Reagent Addition: Cool the solution to 0 °C using an ice bath. Sequentially add triethylamine (3.45 mL, 24.8 mmol) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (5.40 g, 24.8 mmol) in 10 mL of DCM.
-
Scientist's Note: The reaction is often mildly exothermic. Maintaining a low temperature during the addition of Boc₂O helps to control the reaction rate and prevent potential side reactions.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring for the consumption of the starting material by TLC (30% ethyl acetate in hexanes).
-
Work-up and Extraction:
-
Upon completion, quench the reaction by adding 30 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) and brine (1 x 30 mL). The bicarbonate wash removes any acidic impurities.
-
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield this compound as a pure solid.
Workflow Visualization
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Part 1: Incomplete Reaction | Insufficient reflux time or temperature. | Ensure the reaction is at a full reflux. Extend the reaction time and monitor closely by TLC. |
| Degradation of hydrazine hydrate. | Use fresh, high-quality hydrazine hydrate. | |
| Part 2: Low Yield of Boc Product | Incomplete deprotonation of the pyrazole N-H. | Ensure the triethylamine is dry and added in the correct stoichiometric amount. |
| Hydrolysis of Boc₂O. | Ensure all glassware and solvents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar). | |
| Formation of multiple products. | This may indicate reaction at the pyridine nitrogen. While less likely for Boc protection, purification by chromatography is critical to isolate the desired N1-isomer. | |
| Purification Difficulties | Product co-elutes with impurities. | Optimize the eluent system for column chromatography. Try a different solvent system (e.g., DCM/Methanol) or use a shallower gradient. |
References
-
National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
-
Technical Disclosure Commons. Improved process for preparation of substituted pyrazolo [3,4-b] pyridine. (2024). Available at: [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Available at: [Link]
-
National Institutes of Health (NIH). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). Available at: [Link]
-
ScienceDirect. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Available at: [Link]
-
PubChem. 3-methyl-1H-pyrazolo[3,4-b]pyridine. Available at: [Link]
-
Appretech Scientific Limited. 3-methyl-1H-pyrazolo[3,4-b]pyridine. Available at: [Link]
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- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridines
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][3] Derivatives of this scaffold have shown promise as anticancer, antiviral, anti-inflammatory, and neuroprotective agents, among other therapeutic applications.[1][2] Consequently, the development of efficient and versatile synthetic routes to functionalized pyrazolo[3,4-b]pyridines is of paramount importance to researchers in academia and the pharmaceutical industry.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the construction of complex organic molecules, and the synthesis of pyrazolo[3,4-b]pyridines is no exception.[4][5][6] These methods offer a high degree of control over regioselectivity and functional group tolerance, enabling the synthesis of diverse libraries of compounds for biological screening. This guide provides an in-depth overview of key palladium-catalyzed methodologies for the synthesis of pyrazolo[3,4-b]pyridines, complete with detailed protocols and expert insights to facilitate their successful implementation in the laboratory.
Strategic Approaches to the Pyrazolo[3,4-b]pyridine Core
The synthesis of the pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two main retrosynthetic strategies:
-
Construction of the pyridine ring onto a pre-existing pyrazole.
-
Formation of the pyrazole ring onto a pre-existing pyridine.
This guide will focus on palladium-catalyzed methods that are instrumental in the functionalization and elaboration of the pyrazolo[3,4-b]pyridine scaffold, primarily through carbon-carbon and carbon-nitrogen bond formation. These late-stage functionalization approaches are highly valuable for generating structural diversity from a common intermediate.
Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Elaboration
Once the core pyrazolo[3,4-b]pyridine ring is assembled, palladium-catalyzed cross-coupling reactions are frequently employed to introduce a variety of substituents at different positions. Halogenated pyrazolo[3,4-b]pyridines are common starting materials for these transformations.
Suzuki-Miyaura Coupling: Forging C-C (Aryl/Heteroaryl) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide or triflate. In the context of pyrazolo[3,4-b]pyridine synthesis, this reaction is invaluable for introducing aryl or heteroaryl moieties, which can significantly modulate the pharmacological properties of the molecule.
Expertise & Experience: Causality Behind Experimental Choices
The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.
-
Catalyst and Ligand: A combination of a palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(dppf)Cl₂) and a phosphine ligand is typically used. The ligand's steric bulk and electron-donating properties influence the rates of oxidative addition and reductive elimination in the catalytic cycle. For instance, bulky, electron-rich ligands can enhance catalytic activity.
-
Base: A base is required to activate the organoboron species. Inorganic bases such as Na₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can affect the reaction rate and the tolerance of sensitive functional groups.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is often used to dissolve both the organic and inorganic reagents.
Trustworthiness: Self-Validating Protocol
The following protocol includes checkpoints for reaction monitoring and product characterization to ensure the integrity of the results. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the desired product. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 1: Suzuki-Miyaura Coupling of a Halogenated Pyrazolo[3,4-b]pyridine
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halogenated pyrazolo[3,4-b]pyridine with a boronic acid derivative.
Materials:
-
Halogenated pyrazolo[3,4-b]pyridine (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the halogenated pyrazolo[3,4-b]pyridine, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is particularly useful for introducing alkynyl groups, which can serve as versatile handles for further synthetic transformations or as key pharmacophores.
Expertise & Experience: Key Parameters for Success
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base and Solvent: An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is commonly used as both the base and the solvent.
-
Inert Atmosphere: The reaction is sensitive to oxygen, so it is crucial to maintain an inert atmosphere throughout the process.
Protocol 2: Sonogashira Coupling of a Halogenated Pyrazolo[3,4-b]pyridine
This protocol provides a general procedure for the Sonogashira coupling of a halogenated pyrazolo[3,4-b]pyridine with a terminal alkyne.[3]
Materials:
-
Halogenated pyrazolo[3,4-b]pyridine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Base/Solvent (e.g., triethylamine)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the halogenated pyrazolo[3,4-b]pyridine, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed triethylamine via syringe, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or elevated temperature (40-80 °C) for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.[7] This reaction is instrumental in introducing amino functionalities to the pyrazolo[3,4-b]pyridine core, a common feature in many biologically active molecules.[8][9]
Expertise & Experience: Navigating the Reaction Landscape
-
Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[7] Bulky, electron-rich biarylphosphine ligands such as Xantphos, RuPhos, and BrettPhos are often employed to promote efficient oxidative addition and reductive elimination.[7]
-
Strong Base Required: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Solvent Considerations: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used.
Protocol 3: Buchwald-Hartwig Amination of a Halogenated Pyrazolo[3,4-b]pyridine
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a halogenated pyrazolo[3,4-b]pyridine with a primary or secondary amine.[8][9]
Materials:
-
Halogenated pyrazolo[3,4-b]pyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Phosphine ligand (e.g., Xantphos, 0.04 equiv)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a flame-dried reaction vessel.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add the halogenated pyrazolo[3,4-b]pyridine and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Palladium-Catalyzed Reactions for Pyrazolo[3,4-b]pyridine Functionalization
| Reaction Type | Typical Reagents | Key Parameters | Advantages |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acids, Pd catalyst, base | Catalyst/ligand choice, base strength | Wide substrate scope, high functional group tolerance |
| Sonogashira | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, amine base | Dual catalysis, inert atmosphere | Direct introduction of alkynes, mild reaction conditions |
| Buchwald-Hartwig | Primary/secondary amines, Pd catalyst, phosphine ligand, strong base | Ligand selection, anhydrous conditions | Efficient C-N bond formation, access to diverse amines |
Visualization of Workflow
Caption: General workflow for palladium-catalyzed functionalization.
References
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). ResearchGate. [Link]
-
Lavrard, H., Gentil, S., Dierickx, N., Jacolot, M., & Popowycz, F. (2025). Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. New Journal of Chemistry. [Link]
-
Palladium Catalysts: Synthesis of Five-Membered N-Heterocycles Fused with Other... (2015). Semantic Scholar. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central. [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central. [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (n.d.). MDPI. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Publishing. [Link]
-
Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. (2007). PubMed Central. [Link]
-
Recent Advances in the Synthesis of Five‐membered Nitrogen Heterocycles Induced by Palladium Ions and Complexes. (2023). ResearchGate. [Link]
-
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (n.d.). MDPI. [Link]
-
Palladium Catalysts: Synthesis of Five-MemberedN-Heterocycles Fused with Other Heterocycles. (2014). Sci-Hub. [Link]
-
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2025). ResearchGate. [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. [Link]
-
The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. (n.d.). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). RSC Publishing. [Link]
-
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (2024). PubMed. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). National Institutes of Health. [Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). PubMed. [Link]
-
Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles. (2011). PubMed. [Link]
-
Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. (2025). ResearchGate. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]
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Multi-component reaction for 1H-pyrazolo[3,4-b]pyridine synthesis
Application Note & Protocol Guide
Topic: High-Efficiency Multi-Component Synthesis of 1H-Pyrazolo[3,4-b]pyridines
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Strategic Value of Pyrazolo[3,4-b]pyridines
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic framework in modern medicinal chemistry. Its structural resemblance to purine bases like adenine has made it a cornerstone for designing a vast array of bioactive molecules.[1] Over 300,000 compounds containing this core have been described, demonstrating potent activities as kinase inhibitors, anticancer agents, and antimicrobial compounds.[1][2][3] The development of efficient, robust, and sustainable synthetic routes to access this scaffold is therefore of paramount importance for accelerating drug discovery pipelines.
This guide moves beyond traditional, often harsh, multi-step syntheses to focus on multi-component reactions (MCRs). MCRs represent a paradigm shift in synthetic strategy, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach offers significant advantages, including:
-
High Atom Economy: Most atoms from the starting materials are incorporated into the final product, minimizing waste.
-
Operational Simplicity: Reduces the number of synthetic steps, purifications, and overall resource consumption.
-
Molecular Diversity: Facilitates the rapid generation of compound libraries by simply varying the input components.
-
Alignment with Green Chemistry: Often employs milder conditions and reduces solvent usage, particularly when coupled with advanced energy sources like microwave or ultrasound.[4]
This document provides detailed protocols and mechanistic insights for the most effective MCR strategies to synthesize substituted 1H-pyrazolo[3,4-b]pyridines, empowering researchers to build complex molecular architectures with precision and efficiency.
Methodology 1: The Cornerstone Three-Component Synthesis
The most prevalent and versatile MCR for this scaffold involves the condensation of a 5-aminopyrazole, an aldehyde, and an active methylene compound. This strategy provides a direct and highly modular route to a wide range of C4, C5, and C6-substituted pyrazolo[3,4-b]pyridines.
Mechanistic Rationale
The reaction proceeds through a well-established domino sequence. The causality behind this one-pot reaction lies in the sequential formation of electrophilic and nucleophilic intermediates.
-
Knoevenagel Condensation: The reaction is typically initiated by an acid or base-catalyzed Knoevenagel condensation between the aldehyde (1) and the active methylene compound (2) (e.g., ethyl cyanoacetate, malononitrile). This step generates a highly electrophilic α,β-unsaturated intermediate, the arylidene derivative (A) .
-
Michael Addition: The nucleophilic C4 of the 5-aminopyrazole (3) attacks the β-position of the activated alkene in a classic Michael addition, forming intermediate (B) .
-
Intramolecular Cyclization & Aromatization: The free amino group of the pyrazole then acts as an intramolecular nucleophile, attacking the nitrile or ketone group of the active methylene component. This cyclization, followed by tautomerization and subsequent elimination of water or another small molecule, leads to the formation of the stable, aromatic 1H-pyrazolo[3,4-b]pyridine ring system (C) .
The proposed mechanism ensures a highly convergent and regioselective synthesis.[1][5][6]
Caption: Figure 1: General Mechanism for Three-Component Synthesis
Protocol 1: Ultrasound-Assisted Three-Component Synthesis
Ultrasound irradiation serves as an effective non-thermal energy source, promoting reactions through acoustic cavitation. This leads to enhanced mass transfer and localized micro-hotspots, often resulting in dramatically reduced reaction times and higher yields compared to conventional heating.[7][8][9] This protocol is adapted from methodologies developed for green synthesis.[8]
Materials:
-
Substituted Benzaldehyde (1.0 eq, 10 mmol)
-
Ethyl Cyanoacetate (1.0 eq, 10 mmol)
-
3-Amino-5-methylpyrazole (1.0 eq, 10 mmol)
-
p-Toluenesulfonic acid (p-TSA) (10 mol%, 1 mmol)
-
Deionized Water (20 mL)
-
Ultrasonic Processor Probe (e.g., 20 kHz, 750W)
Procedure:
-
Vessel Preparation: To a heavy-walled, two-necked pear-shaped flask, add the substituted benzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), 3-amino-5-methylpyrazole (10 mmol), and p-TSA (10 mol%).
-
Solvent Addition: Add 20 mL of deionized water to the flask. The use of water as a solvent makes this an environmentally benign process.[4]
-
Sonication Setup: Introduce the ultrasonic processor probe tip (e.g., 12 mm diameter) into the reaction mixture, ensuring it is submerged but not touching the flask walls.
-
Irradiation: Sonicate the reaction mixture at 50% of the processor's maximum power. Employ a pulse mode (e.g., 4 seconds ON, 2 seconds OFF) to prevent overheating.
-
Reaction Monitoring: Continue sonication for the required time (typically 15-30 minutes, monitor by TLC). The reaction is often complete when a solid product precipitates out of the mixture.
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water (3 x 20 mL) and then a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum to yield the pure 1H-pyrazolo[3,4-b]pyridine derivative. Further purification by recrystallization is typically not required.[4]
-
Data Summary: Three-Component Synthesis
| Aldehyde | Active Methylene | Catalyst | Conditions | Time | Yield (%) | Reference |
| Benzaldehyde | Ethyl Cyanoacetate | p-TSA | Ultrasound, Water, RT | 20 min | 92 | [8] |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | p-TSA | Ultrasound, Water, RT | 15 min | 95 | [8] |
| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | TEA | MW, Water, 40°C | 20 min | 93 | [4] |
| 4-Nitrobenzaldehyde | Malononitrile | None | MW, Acetic Acid | 10 min | 83 | [10] |
| 4-Fluorobenzaldehyde | p-Substituted β-ketonitriles | None | MW, Acetic Acid | 5-8 min | 85-92 | [10] |
Methodology 2: Advanced Four-Component Bicyclization Strategy
For the construction of more complex, polycyclic systems fused to the pyrazolo[3,4-b]pyridine core, four-component reactions (4CR) offer unparalleled efficiency. This strategy enables the stereoselective synthesis of novel scaffolds like cyclopenta[d]pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones from simple, readily available starting materials.[11]
Mechanistic Rationale
This advanced synthesis involves a sophisticated domino sequence that forms multiple rings in a single operation. A representative example is the reaction of an arylglyoxal, a pyrazol-5-amine, an aromatic amine, and a cyclic C-H acid (e.g., 4-hydroxy-6-methyl-2H-pyran-2-one).
-
Initial Condensation: The reaction likely begins with the formation of a highly substituted pyrazolo[3,4-b]pyridine intermediate from the first three components (arylglyoxal, pyrazol-5-amine, aromatic amine).[11]
-
Trapping by C-H Acid: This intermediate is then trapped in situ by the fourth component, the C-H acid.
-
Intramolecular Bicyclization: A subsequent cascade of intramolecular cyclizations and condensations leads to the final, complex polycyclic architecture. The use of microwave irradiation is often crucial for driving this complex transformation to completion efficiently.[11]
Caption: Figure 2: Workflow for Four-Component Bicyclization
Protocol 2: Microwave-Assisted Four-Component Synthesis
This protocol is based on the novel bicyclization strategy reported for constructing multicyclic pyrazolo[3,4-b]pyridines.[11] Microwave heating is essential for achieving good yields in reasonable timeframes.
Materials:
-
Arylglyoxal monohydrate (e.g., 2,2-dihydroxy-1-phenylethanone) (1.0 eq, 0.2 mmol)
-
3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq, 0.2 mmol)
-
Aniline (1.0 eq, 0.2 mmol)
-
4-Hydroxy-6-methyl-2H-pyran-2-one (1.0 eq, 0.2 mmol)
-
N,N-Dimethylformamide (DMF) (2.0 mL)
-
Microwave synthesis vial (10 mL)
Procedure:
-
Reactant Loading: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine the arylglyoxal (0.2 mmol), pyrazol-5-amine (0.2 mmol), aniline (0.2 mmol), and 4-hydroxy-6-methyl-2H-pyran-2-one (0.2 mmol).
-
Solvent Addition: Add 2.0 mL of DMF. Seal the vial securely with a cap.
-
Microwave Irradiation: Place the vial in the cavity of a microwave reactor. Irradiate the mixture at a constant temperature of 140°C for 30 minutes. Monitor pressure to ensure it remains within safe limits.
-
Cooling and Precipitation: After the irradiation period, cool the vial to room temperature using compressed air. A solid product will typically precipitate from the solution.
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol (2 x 3 mL) to remove residual DMF and soluble impurities.
-
Dry the product in a vacuum oven. The resulting polycyclic pyrazolo[3,4-b]pyridine is often obtained in high purity.
-
Data Summary: Four-Component Synthesis
| Arylglyoxal | Aromatic Amine | C-H Acid | Yield (%) | Reference |
| Phenylglyoxal | Aniline | 4-Hydroxy-6-methyl-2H-pyran-2-one | 85 | [11] |
| 4-Methylphenylglyoxal | Aniline | 4-Hydroxy-6-methyl-2H-pyran-2-one | 89 | [11] |
| 4-Chlorophenylglyoxal | 4-Chloroaniline | 4-Hydroxy-6-methyl-2H-pyran-2-one | 82 | [11] |
| Phenylglyoxal | Aniline | Cyclohexane-1,3-dione | 78 | [11] |
| 4-Bromophenylglyoxal | 4-Methoxyaniline | Cyclohexane-1,3-dione | 81 | [11] |
Conclusion and Future Outlook
Multi-component reactions, particularly when enhanced by microwave or ultrasound energy sources, provide a powerful and sustainable platform for the synthesis of medicinally relevant 1H-pyrazolo[3,4-b]pyridines. The protocols detailed herein offer robust, reproducible, and highly efficient methods for generating both simple and complex fused heterocyclic systems. By explaining the causality behind the reaction mechanisms and providing clear, step-by-step instructions, this guide is intended to empower researchers to rapidly access diverse chemical matter, thereby accelerating the discovery of next-generation therapeutics. The continued development of novel MCRs will undoubtedly remain a vital and exciting area of chemical synthesis.
References
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92–96. [Link]
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Shaik, B., et al. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect. [Link]
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Anonymous. (2024). Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. Global Disclosure of Scientific Breakthroughs. [Link]
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Guzmán, J. D. C., et al. (2023). Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines. Chemistry Proceedings. [Link]
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Wang, X., et al. (2014). Four-Component Bicyclization Approaches to Skeletally Diverse Pyrazolo[3,4-b]pyridine Derivatives. The Journal of Organic Chemistry, 79(10), 4640–4648. [Link]
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Fouda, A. M., et al. (2018). Ultrasonic assisted synthesis, anticancer and antioxidant activity of some novel pyrazolo[3,4-b]pyridine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Musiol, R., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(8), 524–532. [Link]
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Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
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Wang, X., et al. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry, 88(11), 7434–7442. [Link]
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Verma, C., et al. (2013). Ultrasound-Assisted Synthesis of Pyrazolo[3,4-b]pyridines as Potential Corrosion Inhibitors for Mild Steel. Industrial & Engineering Chemistry Research, 52(32), 10953–10963. [Link]
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da Silva, W. M. B., & da Silva, F. de C. (2022). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Beilstein Journal of Organic Chemistry, 18, 1422–1460. [Link]
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Anonymous. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]
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Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. [Link]
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Anonymous. (n.d.). Proposed mechanism for the synthesis of pyrazolo[3,4-b]pyridine... ResearchGate. [Link]
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The Strategic Utility of Tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate in Modern Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can be readily modified to interact with a wide array of biological targets. The 1H-pyrazolo[3,4-b]pyridine core is a quintessential example of such a scaffold. Its structural resemblance to purine bases allows it to function as an effective "hinge-binder" in the ATP-binding pocket of numerous protein kinases.[1] Uncontrolled kinase activity is a hallmark of many cancers and inflammatory diseases, making kinase inhibitors a cornerstone of modern pharmacology.
This guide focuses on a particularly strategic intermediate: Tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate . The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the pyrazole N1-proton. This protection is critical, as it masks a key hydrogen bond donor, allowing for selective chemical modifications at other positions of the heterocyclic core. The subsequent, clean removal of the Boc group unmasks the N1-proton, which is frequently essential for the final compound's high-affinity binding to the target kinase.[2] This document provides a detailed exploration of the synthesis and application of this versatile intermediate, offering field-proven protocols for researchers in drug development.
Physicochemical Properties and Handling
A summary of the key properties of the title compound is presented below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₇N₃O₂ |
| Molecular Weight | 247.29 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Methanol (MeOH). Insoluble in water. |
| Storage | Store in a cool, dry place away from light and moisture. For long-term storage, keep at -20°C under an inert atmosphere (e.g., Argon or Nitrogen). |
Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Synthetic Protocols: From Core Synthesis to Intermediate
The preparation of this compound is typically achieved in a two-step sequence: first, the synthesis of the parent heterocycle, followed by its protection with the Boc group.
Protocol 1: Synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine
This protocol describes a common and effective method for constructing the core pyrazolo[3,4-b]pyridine ring system by condensing a 5-aminopyrazole with a 1,3-dicarbonyl equivalent. This approach is widely cited for its reliability and good yields.[3][4]
Workflow Diagram: Synthesis of the Pyrazolo[3,4-b]pyridine Core
Caption: Workflow for the synthesis of the core heterocyclic system.
Materials:
-
5-Amino-3-methylpyrazole (1.0 equiv)
-
Malondialdehyde bis(dimethyl acetal) (1.1 equiv)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a round-bottom flask, add 5-amino-3-methylpyrazole (1.0 equiv) and ethanol.
-
Add malondialdehyde bis(dimethyl acetal) (1.1 equiv) to the solution.
-
Add a catalytic amount of concentrated HCl (e.g., 0.1 equiv) dropwise.
-
Heat the mixture to reflux (approx. 78°C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction to cool to room temperature and concentrate the solvent under reduced pressure.
-
Redissolve the residue in EtOAc and carefully add saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 3-methyl-1H-pyrazolo[3,4-b]pyridine as a solid.
Protocol 2: Boc Protection of 3-methyl-1H-pyrazolo[3,4-b]pyridine
This protocol employs standard conditions for the protection of a nitrogen atom within a heterocycle, using di-tert-butyl dicarbonate. The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst is recommended for efficient conversion.[5]
Materials:
-
3-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Dissolve 3-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv) in DCM in a round-bottom flask.
-
Add triethylamine (1.5 equiv) and DMAP (0.1 equiv) to the solution.
-
Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with DCM. Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, this compound, is often of sufficient purity for subsequent steps. If necessary, it can be further purified by flash chromatography or recrystallization.
Application Protocols: Strategic Use of the Intermediate
The true value of this compound lies in its role as a versatile building block. The Boc group allows for selective functionalization of the pyridine ring, typically through halogenation followed by cross-coupling, before the final, crucial deprotection step.
Protocol 3: Boc Deprotection to Unveil the Active Scaffold
Removal of the Boc group is essential to reveal the N1-proton, which acts as a hydrogen bond donor in the active site of target kinases.[2] This is typically achieved under acidic conditions.
Workflow Diagram: Boc Deprotection
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Application Notes and Protocols for the Derivatization of the Pyrazolo[3,4-b]pyridine Core in SAR Studies
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Core in Medicinal Chemistry
The pyrazolo[3,4-b]pyridine ring system is a bicyclic heteroaromatic scaffold of significant interest in drug discovery and medicinal chemistry.[1][2][3] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for the design of potent and selective ligands for a diverse range of biological targets.[4] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[2][5][6][7] Notably, pyrazolo[3,4-b]pyridine-based compounds have been investigated as potent kinase inhibitors, targeting enzymes such as Tropomyosin receptor kinases (TRKs) and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[8][9][10]
The versatility of the pyrazolo[3,4-b]pyridine core lies in its amenability to chemical modification at multiple positions (N1, C3, C4, C5, and C6), allowing for systematic Structure-Activity Relationship (SAR) studies.[1] By strategically introducing a variety of substituents, researchers can fine-tune the physicochemical properties, pharmacokinetic profiles, and target engagement of these molecules. This guide provides an in-depth overview of key synthetic strategies and detailed protocols for the derivatization of the pyrazolo[3,4-b]pyridine core, aimed at facilitating SAR exploration and the development of novel therapeutic agents.
Strategic Approaches to Pyrazolo[3,4-b]pyridine Synthesis and Derivatization
The construction of the pyrazolo[3,4-b]pyridine scaffold can be broadly categorized into two main retrosynthetic approaches: annulation of a pyridine ring onto a pre-existing pyrazole core, or formation of the pyrazole ring on a substituted pyridine precursor.[1] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Approach 1: Pyridine Ring Annulation onto a Pyrazole Core
This is a widely employed strategy that typically starts with a substituted 5-aminopyrazole. The pyridine ring is then constructed by reacting the aminopyrazole with various biselectrophilic reagents.
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Application Notes and Protocols: The Pyrazolo[3,4-b]pyridine Scaffold as a Privileged Core for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Kinases and the Rise of a Privileged Scaffold
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued drug target classes.[1] The development of small-molecule kinase inhibitors that compete with ATP for the enzyme's active site has revolutionized targeted therapy.[2] Within the vast chemical space explored for kinase inhibition, certain heterocyclic structures have emerged as "privileged scaffolds." These cores, such as the pyrazolo[3,4-b]pyridine ring system, demonstrate a remarkable ability to bind to the hinge region of the kinase ATP-binding pocket, a crucial interaction for potent inhibition.
This guide provides an in-depth look at the application of the pyrazolo[3,4-b]pyridine scaffold in the discovery of novel kinase inhibitors. We will explore its synthesis, biological evaluation, and the structure-activity relationships (SAR) that drive its success against a multitude of kinase targets, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1).[3][4][5][6][7]
Section 1: The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Hinge-Binding Moiety
The pyrazolo[3,4-b]pyridine core is a bicyclic heterocycle formed by the fusion of a pyrazole and a pyridine ring.[8] Its utility in kinase inhibitor design stems from its ability to act as a bioisostere for the purine ring of ATP, allowing it to form critical hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase domain. The nitrogen atoms within the scaffold serve as key hydrogen bond acceptors and donors, anchoring the inhibitor in the active site. The solid-state structure of a pyrazolo[3,4-b]pyridine bound to CDK2 confirms its residence in the ATP purine binding site and highlights important hydrogen-bonding interactions with the protein backbone.[9]
Substituents at various positions on the pyrazolo[3,4-b]pyridine ring system provide vectors for diversification, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. For example, methylation of the N(1)-H position of the pyrazole ring can completely abolish activity, indicating that this position is often involved in a crucial hydrogen-bonding interaction within the kinase domain.[4][10]
Caption: Core structure of 1H-pyrazolo[3,4-b]pyridine highlighting key interaction points.
Section 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
A variety of synthetic routes to the pyrazolo[3,4-b]pyridine core have been developed, allowing for extensive derivatization.[8] One common and versatile approach involves the condensation of a substituted 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[8] The Gould-Jacobs reaction is another frequently employed method for accessing this scaffold.[8] The protocol below outlines a representative synthesis, adapted from methodologies reported for creating libraries of these inhibitors.[3][11]
Protocol 2.1: Representative Synthesis of a 3,5-disubstituted Pyrazolo[3,4-b]pyridine
This protocol describes a common two-step sequence: condensation to form the core, followed by a cross-coupling reaction to install a substituent, a widely used strategy to build chemical libraries for screening.
PART A: Synthesis of 5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
-
Reaction Setup: To a solution of 3-amino-5-iodopyrazole (1.0 eq) in ethanol, add 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 1.1 eq).
-
Condensation: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: Upon completion, cool the reaction mixture and add it to a heated solution of diphenyl ether. Heat the mixture to 250 °C for 1-2 hours to facilitate cyclization.
-
Chlorination: Cool the mixture to room temperature. Add phosphorus oxychloride (POCl₃, 5.0 eq) and heat to reflux for 3-4 hours.
-
Work-up and Purification: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried. Purify the crude product by column chromatography on silica gel to yield the 5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine intermediate.
PART B: Suzuki Cross-Coupling for C-5 Diversification
-
Reaction Setup: In a microwave vial, combine the 5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine intermediate (1.0 eq), a desired boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio) to the vial.
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor to 120-150 °C for 20-40 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography or preparative HPLC to obtain the final 3,5-disubstituted pyrazolo[3,4-b]pyridine derivative.
Causality Note: The use of a halogenated intermediate (Part A) is a strategic choice that enables rapid library generation. The differential reactivity of the iodo and chloro groups can be exploited for sequential, site-selective cross-coupling reactions, allowing for the introduction of two different substituents. Microwave-assisted heating (Part B) is employed to accelerate the reaction rate, significantly reducing synthesis time.
Section 3: Biological Evaluation: Screening for Kinase Inhibition
Once a library of pyrazolo[3,4-b]pyridine derivatives is synthesized, the next critical step is to evaluate their biological activity. The primary screen is typically an in vitro biochemical assay to determine the compound's ability to inhibit the enzymatic activity of the target kinase.
Caption: A typical workflow for identifying kinase inhibitors from a chemical library.
Protocol 3.1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common high-throughput screening (HTS) method based on Förster resonance energy transfer (FRET) for quantifying inhibitor binding to a kinase active site.
Materials:
-
Target Kinase (e.g., CDK2/cyclin A)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled broad-spectrum kinase tracer (ATP-competitive)
-
Test compounds (pyrazolo[3,4-b]pyridine derivatives) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates (low-volume, black)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 250 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Kinase/Antibody Mixture Preparation: Prepare a 2X solution of the Kinase/Antibody mixture in Assay Buffer at the desired concentration.
-
Tracer Preparation: Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in Assay Buffer.
-
Reaction Assembly:
-
Add 5 µL of the 2X Kinase/Antibody mixture to each well of the assay plate.
-
Add 5 µL of the 2X Tracer solution to each well. The total reaction volume is 10 µL.
-
-
Incubation: Centrifuge the plate briefly to mix the contents. Incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm (tracer) and 615 nm (europium). Calculate the emission ratio (665 nm / 615 nm).
-
Data Analysis: The binding of the tracer to the kinase brings the europium donor and Alexa Fluor acceptor into close proximity, generating a high FRET signal. An inhibitor compound will displace the tracer, leading to a decrease in the FRET signal.
-
Calculate the percent inhibition based on the control wells.
-
For dose-response curves, plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response model to determine the IC₅₀ value (the concentration of inhibitor required to displace 50% of the tracer).
-
Self-Validation Note: This assay is self-validating through the inclusion of positive and negative controls. A large window between the signals of the high FRET (DMSO only) and low FRET (saturating concentration of a known inhibitor) controls is essential for a robust assay. The Z'-factor, a statistical measure of assay quality, should be calculated and must be ≥ 0.5 for the results to be considered reliable.
Section 4: Case Studies: Targeting Key Kinase Families
The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to generate potent and selective inhibitors against a wide range of kinases implicated in cancer and other diseases.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling cascade targeted by pyrazolo[3,4-b]pyridine inhibitors.
-
FGFR Inhibitors: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are important targets in cancer therapy.[4][10] By employing a scaffold hopping strategy from the known inhibitor AZD4547, researchers developed compounds with excellent in vitro and in vivo antitumor activities and high selectivity for FGFR over VEGFR2.[4][10]
-
TRK Inhibitors: Based on scaffold hopping and computer-aided drug design, pyrazolo[3,4-b]pyridine derivatives have been synthesized as potent inhibitors of Tropomyosin Receptor Kinases (TRKs).[5][12] One such compound, C03, showed an IC₅₀ value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line.[5][12]
-
CDK Inhibitors: The scaffold has been used to develop potent and selective inhibitors of Cyclin-Dependent Kinases 1 and 2 (CDK1/CDK2).[3][9] These compounds act as cytotoxic agents, blocking cell cycle progression and/or inducing apoptosis.[9]
-
TBK1 Inhibitors: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as highly potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity. Compound 15y stood out with an exceptional IC₅₀ value of 0.2 nM and demonstrated good selectivity.[6][7]
Table 1: Representative Pyrazolo[3,4-b]pyridine Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 7n | FGFR1 | < 1 | [4] |
| C03 | TRKA | 56 | [5][12] |
| SQ-67563 | CDK1 | Not specified (potent) | [9] |
| 15y | TBK1 | 0.2 | [6][7] |
| 31 | Mps1 | 2.596 | [13] |
| 9d | AMPK (activator) | 3060 (cell growth inhibition) | [14] |
Section 5: Structure-Activity Relationship (SAR) Insights
Systematic exploration of substituents on the pyrazolo[3,4-b]pyridine core has yielded critical insights for optimizing inhibitor design:
-
The N(1)-H of the Pyrazole: As mentioned, this group is often a crucial hydrogen bond donor. Its methylation or replacement typically leads to a complete loss of activity, confirming its interaction with the kinase hinge region.[4][10][15]
-
Substituents at C3: This position often points towards the solvent-exposed region. Attaching various amide groups at C3 has been a successful strategy for improving activity and pharmacokinetic properties.[15]
-
Substituents at C5/C6: The region around C5 and C6 is often directed towards the hydrophobic "gatekeeper" residue. Bulky or specifically tailored groups in this area can significantly influence kinase selectivity. For instance, incorporating 2,6-dichloro-3,5-dimethoxyphenyl groups was a key strategy in developing selective FGFR inhibitors.[4]
Conclusion and Future Perspectives
The pyrazolo[3,4-b]pyridine scaffold has unequivocally established itself as a privileged core in kinase inhibitor discovery. Its synthetic tractability and inherent ability to engage the kinase hinge region have enabled the development of potent and selective inhibitors for a diverse array of kinase targets. Future work will likely focus on leveraging this scaffold to tackle challenges such as acquired drug resistance, improving kinase selectivity profiles to minimize off-target effects, and developing inhibitors for newly validated kinase targets. The continued application of rational design and scaffold hopping strategies, grounded in a deep understanding of the SAR for this remarkable heterocycle, promises to deliver the next generation of targeted therapies.
References
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- Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- Title: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.
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- Title: Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
- Title: Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
- Title: Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer.
- Title: 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases.
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Application Notes and Protocols for the Evaluation of Pyrazolo[3,4-b]pyridine Derivatives in Anticancer Research
Introduction: The Privileged Scaffold of Pyrazolo[3,4-b]pyridine in Oncology
The quest for novel anticancer agents with high efficacy and low toxicity is a central theme in medicinal chemistry.[1] Among the myriad of heterocyclic compounds, the pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold" due to its structural resemblance to purine, enabling it to interact with a wide array of biological targets implicated in cancer progression.[2][3] These derivatives have demonstrated significant potential as anticancer agents by modulating the activity of key proteins involved in cell cycle regulation, signal transduction, and DNA replication.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of pyrazolo[3,4-b]pyridine derivatives in anticancer research. It outlines the underlying mechanisms of action and provides detailed protocols for essential in vitro assays.
Mechanisms of Action: Targeting the Pillars of Cancer Proliferation
Pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects through various mechanisms, primarily by inhibiting protein kinases that are often dysregulated in cancer.[2][4][5] Additionally, these compounds have been shown to induce programmed cell death (apoptosis) and halt the cell division cycle, thereby preventing tumor growth.[2][3]
Kinase Inhibition: A Primary Anticancer Strategy
Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. The pyrazolo[3,4-b]pyridine scaffold serves as an excellent ATP-competitive inhibitor for a range of kinases.[5]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[2] Several pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of CDKs, such as CDK1 and CDK2, demonstrating significant antiproliferative activity.[2][6]
-
Tropomyosin Receptor Kinases (TRKs): The TRK family of receptor tyrosine kinases, when constitutively activated through gene fusions, acts as an oncogenic driver in various tumors.[7][8][9] Pyrazolo[3,4-b]pyridine-based compounds have been successfully designed as potent TRK inhibitors.[7][8][9]
-
Other Kinase Targets: This versatile scaffold has also been utilized to develop inhibitors for other important cancer-related kinases, including Monopolar spindle kinase 1 (Mps1), Glycogen Synthase Kinase-3 (GSK-3), and Fibroblast Growth Factor Receptor (FGFR).[3][10][11]
Below is a diagram illustrating the general mechanism of pyrazolo[3,4-b]pyridine derivatives as ATP-competitive kinase inhibitors.
Caption: General Mechanism of Kinase Inhibition.
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, pyrazolo[3,4-b]pyridine derivatives have been shown to trigger apoptosis and cause cell cycle arrest in cancer cells.[2][3] These effects are often downstream consequences of kinase inhibition but can also occur through other mechanisms.
-
Apoptosis: This programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells. Many pyrazolo[3,4-b]pyridine compounds have been reported to induce apoptosis, as evidenced by an increase in apoptotic markers like cleaved caspase-3 and PARP.[3]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells at specific phases, most commonly at the G0/G1 or S phase.[2][3]
The following diagram illustrates the workflow for investigating the anticancer effects of pyrazolo[3,4-b]pyridine derivatives.
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Antimicrobial and antifungal activity of novel pyrazolo[3,4-b]pyridine compounds
An Application Guide to Unveiling the Antimicrobial and Antifungal Potential of Novel Pyrazolo[3,4-b]pyridine Compounds
Introduction: The Versatility of the Pyrazolo[3,4-b]pyridine Scaffold
The quest for novel antimicrobial and antifungal agents is a critical endeavor in the face of mounting drug resistance. Within the landscape of medicinal chemistry, the 1H-pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold." This structure is a recurring motif in a multitude of biologically active compounds, demonstrating a remarkable range of therapeutic activities including anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][3] Recently, derivatives of this heterocyclic system have garnered significant attention as promising candidates for antimicrobial and antifungal drug discovery.[4][5][6][7]
Pyrazolo[3,4-b]pyridines are isosteric analogs of purines, allowing them to interact with a variety of biological targets like proteins and enzymes through non-covalent bonds.[1] This inherent versatility has spurred the synthesis of numerous derivatives, with researchers exploring how different functional groups appended to the core structure influence their biological efficacy.[1][8]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a structured approach to evaluating the antimicrobial and antifungal properties of newly synthesized pyrazolo[3,4-b]pyridine compounds, from initial screening to essential safety assessments. The protocols herein are grounded in established methodologies to ensure robust and reproducible results.
Part I: Primary Screening for Antimicrobial & Antifungal Activity
The initial step in evaluating a novel compound is to determine its intrinsic ability to inhibit the growth of a panel of clinically relevant microorganisms. The primary metric for this is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent required to inhibit the visible in vitro growth of a microorganism.[9]
Causality in Method Selection: Why Broth Microdilution is the Gold Standard
While agar diffusion methods are useful for preliminary screening, the broth microdilution method is the internationally recognized standard for quantitative MIC determination.[9][10] Its advantages include:
-
Quantitative Results: It provides a precise numerical MIC value (e.g., in µg/mL), which is essential for comparing the potency of different compounds and for calculating key metrics like the Therapeutic Index.
-
Reproducibility: The standardized protocol, including inoculum density and growth medium, leads to high inter-laboratory reproducibility when performed correctly.[9]
-
Efficiency: The 96-well plate format allows for the simultaneous testing of multiple compounds against multiple organisms, making it suitable for screening.[11]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]
Materials:
-
Novel pyrazolo[3,4-b]pyridine compounds
-
Sterile 96-well U-bottom microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive]; Escherichia coli, Pseudomonas aeruginosa [Gram-negative]; Candida albicans, Cryptococcus neoformans [Fungi])
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi)
-
0.5 McFarland turbidity standard
-
Standard control antibiotics (e.g., Tetracycline, Ampicillin, Clotrimazole)[4][8]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or plate reader
-
Multichannel pipette
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step to standardize the bacterial load, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[12]
-
Dilute this adjusted suspension in the appropriate sterile broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Create a stock solution of each novel compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the compound. For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the highest compound concentration (in broth) to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding the final 100 µL from well 11.
-
This creates a gradient of decreasing compound concentrations. Well 12 will contain only broth and inoculum, serving as the positive control for growth.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum (from Step 1) to each well containing the compound dilutions and the positive control well.
-
Include a sterility control (broth only, no inoculum) to check for contamination.
-
Cover the plate and incubate under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria; 24-48 hours for fungi).[12][13]
-
-
Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[12]
-
Growth can be assessed visually as turbidity or a pellet at the bottom of the well. Alternatively, a plate reader can be used to measure optical density (OD).
-
Workflow for Broth Microdilution Assay
Caption: General workflow for the MTT cytotoxicity assay.
Part IV: Data Interpretation and Advancing Your Research
Calculating the Selectivity Index (SI)
The ultimate goal is to identify compounds that are highly active against microbes but inactive against host cells. The Selectivity Index (SI), sometimes referred to as the Therapeutic Index, is a critical metric for this assessment.
SI = IC₅₀ / MIC
Where:
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound that reduces cell viability by 50% in the cytotoxicity assay. This value is calculated from the dose-response curve of the MTT assay.
-
MIC: The Minimum Inhibitory Concentration against the target microorganism.
A higher SI value is desirable as it indicates greater selectivity for the microbial target over host cells.
Structure-Activity Relationship (SAR)
Systematic evaluation of a series of related pyrazolo[3,4-b]pyridine compounds allows for the development of a Structure-Activity Relationship (SAR). By comparing the MIC and IC₅₀ values of compounds with different substituents at various positions on the heterocyclic ring, researchers can deduce which chemical modifications enhance antimicrobial potency and which reduce cytotoxicity. [14]For instance, studies have shown that the nature and position of substituents on phenyl rings attached to the core can significantly influence antifungal activity. [14]This rational, iterative approach is the cornerstone of modern drug design.
Hypothetical Mechanism of Action
While the precise mechanism for a novel compound is unknown, pyrazolo[3,4-b]pyridines, as purine analogs, may interfere with nucleic acid or protein synthesis. Other potential mechanisms could involve the inhibition of essential enzymes, such as DNA gyrase, or disruption of the microbial cell membrane. Further mechanistic studies would be the logical next step for promising lead compounds.
Hypothetical Inhibition of a Key Bacterial Enzyme
Caption: Hypothetical mechanism of action for a novel compound.
References
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Abdel-Mohsen, S. A., & El-Emary, T. I. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]
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Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]
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Kwiecińska-Piróg, J., et al. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link. Available at: [Link]
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Cabrera-Alemán, E., et al. (n.d.). Synthesis and Antifungal in Vitro Evaluation of Pyrazolo[3,4-b]pyridines Derivatives Obtained by Aza-Diels-Alder Reaction and Microwave Irradiation. PubMed. Available at: [Link]
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Gouda, M. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. PubMed. Available at: [Link]
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Kwiecińska-Piróg, J., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]
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Springer. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Available at: [Link]
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Shaik, A. B., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PubMed Central. Available at: [Link]
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Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Hafez, H. N., et al. (2016). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. J-Stage. Available at: [Link]
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Al-Zahrani, A. A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]
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Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]
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ResearchGate. (n.d.). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. Available at: [Link]
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ResearchGate. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Available at: [Link]
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American Society for Microbiology. (n.d.). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Available at: [Link]
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El-Shehry, M. F., et al. (2017). Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3,4:4,5]thieno[2,3-d]pyrimidine derivatives. PubMed Central. Available at: [Link]
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Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. PubMed Central. Available at: [Link]
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Fisher, B. T., et al. (2022). A Practical Guide to Antifungal Susceptibility Testing. PubMed Central. Available at: [Link]
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Hafez, H. N., et al. (2016). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. PubMed. Available at: [Link]
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Fraunhofer-Publica. (n.d.). Identification of novel antifungal compounds using a HTS activity-selectivity assay. Available at: [Link]
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ResearchGate. (2024). A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Available at: [Link]
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Bioorganic & Medicinal Chemistry. (2014). Synthesis, cytotoxicity, antimicrobial and anti-biofilm activities of novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives. Available at: [Link]
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ResearchGate. (n.d.). 1H-pyrazolo[3,4-b] pyridine with anticancer activity. Available at: [Link]
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- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
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- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
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Development of Pyrazolo[3,4-b]pyridine Based Fluorescent Probes: Application Notes and Protocols
Abstract
The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry and materials science due to its remarkable chemical, biological, and photophysical properties.[1][2] This guide provides an in-depth exploration of the design, synthesis, and application of pyrazolo[3,4-b]pyridine derivatives as fluorescent probes. We will dissect the fundamental principles that govern their function, from rational design strategies and sensing mechanisms to detailed, field-proven protocols for their synthesis and use in biological imaging. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile fluorophore in their work.
Section 1: The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Fluorophore
The fusion of a pyrazole and a pyridine ring creates the pyrazolo[3,4-b]pyridine system, a class of heterocyclic compounds with significant chemical and biological importance.[3] The inherent electronic properties and luminescent nature of this scaffold make it an exceptional platform for the development of fluorescent probes.[4]
Key Advantages:
-
High Quantum Yields: Many derivatives exhibit strong fluorescence emission, with some reaching quantum yields as high as 88%.[5]
-
Large Stokes Shifts: The separation between the maximum absorption and emission wavelengths is often significant, which is crucial for minimizing self-quenching and improving signal-to-noise ratios in imaging applications.[1][2]
-
Tunable Photophysical Properties: The emission color and other photophysical characteristics can be finely tuned by chemical modification at various positions on the bicyclic ring system.
-
Synthetic Accessibility: The core structure can be synthesized through well-established, often one-pot, multicomponent reactions, allowing for facile derivatization.[3][6]
-
Proven Biological Utility: The scaffold is found in numerous pharmaceutically active compounds and has been successfully used for applications like cellular bioimaging and the detection of biologically relevant analytes.[4]
Section 2: Rational Design and Sensing Mechanisms
The power of a fluorescent probe lies in its ability to report the presence or activity of a specific analyte through a change in its fluorescence signal. This is typically achieved by coupling the pyrazolo[3,4-b]pyridine fluorophore to a recognition unit (receptor) that selectively interacts with the target analyte.
dot graph TD { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Arial"]; subgraph "Probe Design Architecture" direction LR; A[Fluorophore(Pyrazolo[3,4-b]pyridine Core)Function: Signal Reporter] -- B(LinkerFunction: Electronic Bridge); B -- C[Receptor(Recognition Unit)Function: Analyte Binding]; end
} ondot
Common Sensing Mechanisms
The interaction between the receptor and the analyte modulates the photophysical properties of the fluorophore. Several mechanisms can be exploited to achieve this "turn-on" or "turn-off" response.
-
Photoinduced Electron Transfer (PET): In the "off" state, an electron is transferred from a donor moiety (often the receptor) to the excited fluorophore, quenching fluorescence. Analyte binding to the receptor lowers the energy of the donor's frontier orbital, inhibiting PET and "turning on" fluorescence. This is a common mechanism for detecting cations.[7][8]
-
Intramolecular Charge Transfer (ICT): These probes typically contain an electron-donating group and an electron-accepting group connected by a conjugated system. Upon excitation, an electron moves from the donor to the acceptor, creating a charge-separated excited state that is highly sensitive to the local environment's polarity. Analyte binding can enhance or alter this ICT process, leading to a detectable change in fluorescence color or intensity.[6][9]
-
Twisted Intramolecular Charge Transfer (TICT): A subset of ICT, the TICT mechanism involves a conformational change (twisting) in the excited state. In low-viscosity solvents, this twisting leads to a non-emissive state. Binding to an analyte can restrict this rotation, forcing the molecule to de-excite via fluorescence, resulting in a "turn-on" response. This is often seen in probes that act as "molecular rotors".[5][10]
dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", color="#202124"];
} ondot
Section 3: Synthetic Strategies
A significant advantage of the pyrazolo[3,4-b]pyridine scaffold is its accessibility through various synthetic routes, particularly multicomponent reactions that build the core in a single step from simple precursors.[3]
General Synthesis: Three-Component Reaction
One of the most common and efficient methods involves the condensation of a 5-aminopyrazole derivative, an aldehyde, and an active methylene compound (e.g., a ketone).[3][11]
dot graph G { bgcolor="#F1F3F4"; node [shape=rect, style="filled", fontname="Arial"]; edge [color="#202124"];
} ondot
Example Protocol: Synthesis of a Phenyl-Substituted Pyrazolo[3,4-b]pyridine
This protocol is adapted from a procedure for synthesizing novel pyrazolo[3,4-b]pyridines via cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone.[1][2]
Materials:
-
5-amino-1-phenyl-pyrazole
-
α,β-unsaturated ketone (e.g., chalcone derivative)
-
Zirconium(IV) chloride (ZrCl₄)
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Chloroform (CHCl₃)
-
Water (deionized)
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL).
-
Addition of Aminopyrazole: Add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, ~102 mg) in EtOH (0.5 mL) to the vessel at room temperature (25 °C).
-
Catalyst Addition: Degas the reaction mixture (e.g., by bubbling with argon or nitrogen for 5-10 minutes). Add ZrCl₄ (0.15 mmol, ~35 mg) to the mixture.
-
Causality Note: ZrCl₄ acts as a Lewis acid catalyst to facilitate the cyclization and dehydration steps.
-
-
Reaction: Stir the reaction mixture vigorously at 95 °C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, concentrate the mixture in vacuo to remove the solvents.
-
Extraction: Add CHCl₃ and water to the residue. Separate the organic and aqueous phases. Wash the aqueous phase twice more with CHCl₃.
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the final pyrazolo[3,4-b]pyridine derivative.[2]
Section 4: Application Notes & Protocols
Case Study 1: "Turn-Off" Fluorescent Probe for Cu²⁺ Detection
This application is based on a 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridine system that functions as a chemosensor for metal ions like Cu²⁺ through fluorescence quenching.[5][10] The tridentate nitrogen atoms in the probe's structure are perfectly positioned to chelate metal ions.
Principle of Operation: The free probe exhibits strong blue fluorescence, likely through a TICT mechanism.[5] Upon binding Cu²⁺, the formation of the metal complex restricts the molecular geometry and introduces a pathway for fluorescence quenching, likely via paramagnetic quenching or enhanced intersystem crossing, leading to a "turn-off" response.[5][10]
Protocol: Spectroscopic Detection of Cu²⁺
Materials:
-
Stock solution of the pyrazolo[3,4-b]pyridine probe (e.g., 1.0 mM in DMSO or Acetonitrile).
-
Stock solution of copper(II) perchlorate or chloride (10 mM in deionized water).
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
-
Spectrofluorometer and quartz cuvettes.
Procedure:
-
Probe Preparation: Prepare a working solution of the probe (e.g., 10 µM) in the buffer solution.
-
Baseline Measurement: Transfer 2 mL of the probe working solution to a quartz cuvette and record its fluorescence emission spectrum (e.g., Excitation at 350 nm, Emission scan from 400-600 nm).
-
Titration: Add small aliquots of the Cu²⁺ stock solution (e.g., 2 µL of a 1 mM solution, corresponding to 1 equivalent) to the cuvette.
-
Measurement: After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes. Record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of added Cu²⁺. This allows for the determination of the binding stoichiometry and the detection limit. The probe described in the source literature demonstrated a detection limit as low as 26 nM for Cu²⁺.[5]
Case Study 2: "Turn-On" Fluorescent Probe for Zn²⁺ Detection
This application is based on a pyrazolo[3,4-b]quinoline derivative functionalized with a dipicolylamine (DPA) receptor, a well-known chelator for Zn²⁺.[8][12]
Principle of Operation: The DPA receptor contains a nitrogen atom with a lone pair of electrons that can quench the fluorescence of the pyrazoloquinoline fluorophore via a PET mechanism.[8] When Zn²⁺ binds to the DPA moiety, the lone pair electrons are engaged in coordination, which inhibits the PET process. This blockage of the quenching pathway results in a significant enhancement of fluorescence intensity—a "turn-on" response. A 13-fold increase in quantum yield was observed upon Zn²⁺ addition for a similar probe.[8]
Protocol: Cellular Imaging of Intracellular Zn²⁺
Materials:
-
HeLa cells or other suitable cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Probe stock solution (1 mM in DMSO).
-
ZnSO₄ solution (100 µM in water).
-
TPEN (a zinc chelator, for control experiments).
-
Phosphate-buffered saline (PBS).
-
Confocal laser scanning microscope.
Procedure:
-
Cell Culture: Plate HeLa cells on glass-bottom dishes and culture until they reach 60-70% confluency.
-
Probe Loading: Wash the cells twice with PBS. Incubate the cells with the pyrazolo[3,4-b]pyridine-DPA probe (e.g., 5-10 µM in serum-free medium) for 30 minutes at 37 °C.
-
Experimental Insight: Serum-free medium is often used during probe loading to prevent non-specific binding to serum proteins.
-
-
Washing: Wash the cells three times with PBS to remove any excess, non-internalized probe.
-
Baseline Imaging: Add fresh PBS or medium to the dish and acquire baseline fluorescence images using a confocal microscope (e.g., Ex: 405 nm, Em: 450-500 nm).
-
Zinc Treatment: Treat the probe-loaded cells with ZnSO₄ (e.g., 50 µM) for 30 minutes at 37 °C.
-
Post-Treatment Imaging: Wash the cells with PBS and acquire fluorescence images again. A significant increase in intracellular fluorescence intensity should be observed, indicating the detection of Zn²⁺.
-
(Optional) Control Experiment: To confirm the selectivity for Zn²⁺, cells can be co-incubated with the probe and TPEN, which should prevent the fluorescence increase upon zinc addition.
Section 5: Data Analysis and Key Metrics
To validate and characterize a new fluorescent probe, several key performance metrics must be determined.
| Parameter | Description | Typical Method of Determination | Importance |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. A measure of fluorescence efficiency. | Relative method using a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). | Higher Φ values lead to brighter probes and better sensitivity. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Calculated from the standard deviation of the blank measurement (LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve). | Defines the sensitivity of the probe for its target analyte. |
| Binding Constant (Kₐ) | A measure of the affinity between the probe's receptor and the analyte. | Determined by fitting the fluorescence titration data to a suitable binding model (e.g., Benesi-Hildebrand plot). | Indicates the strength of the probe-analyte interaction. |
| Selectivity | The ability of the probe to respond to the target analyte in the presence of other potentially interfering species. | Fluorescence response is measured in the presence of a range of competing analytes (e.g., other metal ions). | Critical for reliable detection in complex biological or environmental samples. |
Conclusion and Future Outlook
Pyrazolo[3,4-b]pyridine-based fluorescent probes represent a powerful and versatile class of tools for chemical and biological research. Their favorable photophysical properties, combined with their synthetic tractability, allow for the rational design of sensors for a wide array of targets. Future developments in this field will likely focus on creating probes with even greater sensitivity and selectivity, pushing the boundaries of detection into the single-molecule realm. Furthermore, the development of probes that operate in the near-infrared (NIR) window will be crucial for enabling deeper tissue imaging and in vivo applications. The continued exploration of this privileged scaffold promises to yield novel and impactful tools for diagnostics, drug discovery, and fundamental biological inquiry.
References
- K. T. TsimTrakle, A. G. Koutsolelos, & I. D. Kostas. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.
-
TsimTrakle, K. T., Koutsolelos, A. G., & Kostas, I. D. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 26(11), 3378. Available at: [Link]
-
Cortés-Guzmán, F., et al. (2019). Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines: Design of Reversible Chemosensors for Nanomolar Detection of Cu2+. ACS Omega, 4(4), 7586-7595. Available at: [Link]
-
Li, Z., et al. (2012). Synthesis and Properties of Fluorescence Dyes: Tetracyclic Pyrazolo[3,4-b]Pyridine-Based Coumarin Chromophores with Intramolecular Charge Transfer Character. The Journal of Organic Chemistry, 77(7), 3475-3482. Available at: [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters, 45, 128145. Available at: [Link]
-
Cortés-Guzmán, F., et al. (2019). Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines: Design of Reversible Chemosensors for Nanomolar Detection of Cu2+. ACS Omega. Available at: [Link]
-
Łukasik, M., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Molecules, 29(4), 808. Available at: [Link]
-
Krishnan, U. M., et al. (2023). BF3 detection by pyrazolo-pyridine based fluorescent probe and applications in bioimaging and paper strip analysis. ResearchGate. Available at: [Link]
-
Gomółka, G., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(17), 5323. Available at: [Link]
-
Klonkowski, A. M., et al. (2013). Applications of Fluorescent Sensor Based on 1H-pyrazolo [3,4-b]quinoline in Analytical Chemistry. CORE. Available at: [Link]
-
Bera, S., et al. (2019). Pyrrolo[3,4-c]pyridine-Based Fluorescent Chemosensor for Fe3+/Fe2+ Sensitivity and Their Application in Living HepG2 Cells. ACS Omega, 4(1), 2291-2299. Available at: [Link]
-
Tural, S., et al. (2023). Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. ChemistryOpen, 12(6), e202300092. Available at: [Link]
-
Klonkowski, A. M., et al. (2010). A new fluorescent sensor based on 1H-pyrazolo[3,4-b]quinoline skeleton. Part 2. Journal of Fluorescence, 21, 737-744. Available at: [Link]
-
Bautista, D., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(16), 4936. Available at: [Link]
-
Łukasik, M., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. National Institutes of Health. Available at: [Link]
-
Li, Z., et al. (2012). Synthesis and properties of fluorescence dyes: tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores with intramolecular charge transfer character. The Journal of Organic Chemistry, 77(7), 3475-82. Available at: [Link]
-
Bautista, D., et al. (2021). 1H-Pyrazolo[3,4-b]pyridine active in cellular models of RAS-dependent cancers. ResearchGate. Available at: [Link]
-
Xiang, H., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1431-1445. Available at: [Link]
-
Barvian, M., et al. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 10(15), 1779-1782. Available at: [Link]
-
Bautista, D., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazolo[3,4-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your reaction yields and product purity.
Section 1: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield in Three-Component Reactions
Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in three-component reactions for pyrazolo[3,4-b]pyridine synthesis are a common issue
Technical Support Center: A Senior Application Scientist's Guide to Troubleshooting Low Yield in Multi-Component Heterocyclic Synthesis
Welcome to the technical support center for multi-component heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of multi-component reactions (MCRs). As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a logical framework grounded in mechanistic principles to diagnose and solve yield-related issues in your experiments.
MCRs are powerful tools, offering efficiency and molecular diversity by combining three or more reactants in a single pot.[1][2] However, their elegance lies in a delicate balance of multiple concurrent reaction pathways and equilibria.[3][4] When yields are low, it's a sign that this balance has shifted, favoring undesired pathways or incomplete conversion. This guide will help you systematically identify the root cause and implement effective solutions.
Section 1: The First-Pass Analysis: A General Troubleshooting Workflow
Before diving into reaction-specific issues, a systematic, general assessment can often resolve the problem. Low yields are typically traced back to a few key areas. The following workflow should be your first line of defense against a failing reaction.
Q1: My multi-component reaction yield is unexpectedly low. Where do I begin?
Start with the fundamentals. The success of an MCR depends on all components being available and reactive at the right time. An issue with any single parameter can disrupt the entire cascade.[5]
The Causality: Unlike a simple A+B reaction, an MCR is a network of reactions. For example, in a three-component reaction, you might have A+B forming an intermediate (I), which then reacts with C. If the A+B reaction is slow or if A, B, or C are impure or degrade, the concentration of the necessary reactive species is lowered, stalling the entire sequence and allowing side reactions to dominate.[4]
Below is a logical workflow to diagnose these foundational issues.
Caption: General troubleshooting workflow for low-yield multi-component reactions.
Section 2: Reaction-Specific Troubleshooting Guides (FAQs)
If general troubleshooting doesn't resolve the issue, the problem may be specific to the mechanism of your chosen reaction. Here, we address common failure modes for widely-used MCRs in heterocycle synthesis.
The Biginelli Reaction
(Aldehyde + β-Ketoester + Urea/Thiourea → Dihydropyrimidinone)
Q2: My Biginelli reaction is clean but the yield is low, with significant starting material left over. What's the likely cause?
This often points to an issue with the catalyst. The Biginelli reaction, while seemingly simple, relies on a catalyst to promote the key C-N and C-C bond-forming steps.[6][7]
-
Expertise & Causality: Classical Brønsted acids (like HCl) can work, but they can also promote side reactions.[6] Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) are often more effective because they activate the aldehyde's carbonyl group toward nucleophilic attack without being harsh enough to cause degradation.[6][7] If your catalyst is old, hydrated, or simply not potent enough for your specific substrates, the reaction will stall. In the absence of a catalyst, product formation is often very difficult, leading to poor yields.[7]
-
Troubleshooting Steps:
-
Screen Catalysts: Test a panel of Lewis acids. What works for benzaldehyde may not be optimal for a sterically hindered or electron-rich aldehyde.
-
Verify Catalyst Activity: Ensure your Lewis acid catalyst has not degraded from exposure to moisture. If using a reusable catalyst, ensure it has been properly regenerated.[7]
-
Optimize Loading: Catalyst loading is critical. Start with a standard 10 mol% and screen up or down. Too little may be ineffective; too much can sometimes promote side reactions.
-
Q3: My TLC shows multiple spots, and my main byproduct seems to be from the aldehyde and ketoester alone. How do I fix this?
You are likely observing the Knoevenagel condensation product. This is a classic side reaction in the Biginelli synthesis where the aldehyde and β-ketoester react independently of the urea component.[6]
-
Expertise & Causality: The Biginelli mechanism has multiple competing pathways.[8] If the rate of Knoevenagel condensation is faster than the rate of imine formation (from the aldehyde and urea), you will generate significant amounts of this byproduct, consuming your starting materials and reducing the yield of the desired heterocycle. This is especially common with strong Brønsted acid catalysts.[6]
-
Troubleshooting Steps:
-
Switch to a Lewis Acid: As mentioned, Lewis acids are often more selective and can minimize Knoevenagel condensation.[6]
-
Control Stoichiometry: Using a slight excess of urea (e.g., 1.5 equivalents) can push the equilibrium towards the desired imine intermediate.[7]
-
Solvent Choice: Polar solvents are generally preferred.[6] Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions with microwave irradiation can alter the relative rates of competing reactions and improve yields.[7][9]
-
Caption: Competing reaction pathways in the Biginelli synthesis.
The Hantzsch Pyridine Synthesis
(Aldehyde + 2x β-Ketoester + Ammonia → Dihydropyridine → Pyridine)
Q4: My Hantzsch reaction gives me the dihydropyridine intermediate in good yield, but the final oxidation to the pyridine is inefficient. How can I improve this aromatization step?
This is a very common bottleneck. The initial condensation to the 1,4-dihydropyridine (1,4-DHP) is often efficient, but the subsequent oxidation is crucial for the final product and can be problematic.[10][11]
-
Expertise & Causality: Classical oxidants like nitric acid or potassium permanganate are effective but harsh.[11] They can lead to over-oxidation, degradation of sensitive functional groups on your molecule, and difficult workups, all of which lower the isolated yield.[10][11] The goal is to find an oxidant that is strong enough to drive the aromatization (the thermodynamic driving force) but mild enough to preserve the product.
-
Troubleshooting Steps:
-
Use Milder Oxidants: Explore milder and more selective oxidizing agents. Options include iodine in refluxing methanol, ferric chloride (FeCl₃), or manganese dioxide (MnO₂).[10][11]
-
One-Pot Synthesis/Aromatization: Consider a one-pot protocol where the oxidant is included from the start or added after the initial condensation is complete. This can be more efficient than isolating the DHP intermediate first.[10]
-
Photochemical/Aerobic Oxidation: For sensitive substrates, consider metal-free options. Aerobic oxidation (using air as the oxidant, often with a catalyst) or photochemical methods can provide very mild conditions for aromatization.[11]
-
Q5: The yield of my Hantzsch synthesis is low and I see many byproducts. The reaction seems messy. Why?
The Hantzsch reaction has at least five proposed mechanistic pathways, and small changes in conditions can favor different routes, leading to a mixture of unexpected products.[10][11]
-
Expertise & Causality: The reaction involves several key intermediates, including an enamine and an α,β-unsaturated carbonyl compound (formed via Knoevenagel condensation).[12][13] The final cyclization depends on a Michael addition between these two intermediates. If one intermediate is formed much faster than the other, or if they are prone to side reactions (like polymerization), the main pathway is disrupted. Temperature control is critical; excessively high temperatures can promote side reactions.[7]
-
Troubleshooting Steps:
-
Modernize the Conditions: The classical one-pot method often suffers from long reaction times and low yields.[10][11] Consider modern techniques like microwave-assisted synthesis, which can dramatically shorten reaction times (to minutes) and improve yields by minimizing byproduct formation.[9][10]
-
Use a Catalyst: While the reaction can proceed without one, catalysts like p-toluenesulfonic acid (p-TSA) can significantly improve yields and reaction rates, sometimes even in aqueous media.[10][11]
-
Control Temperature and Stoichiometry: Carefully control the reaction temperature. Run small-scale trials at different temperatures to find the optimal balance. Ensure precise stoichiometry of your reactants.[10]
-
Isocyanide-Based MCRs (Ugi and Passerini Reactions)
Q6: My Ugi four-component reaction (aldehyde + amine + carboxylic acid + isocyanide) is not working. What is the most common failure mode?
The Ugi reaction's success is highly dependent on the initial formation of an iminium ion (from the aldehyde and amine) and the solvent's ability to stabilize charged intermediates.[14][15]
-
Expertise & Causality: The reaction has two debated mechanistic pathways, but both rely on the generation of reactive intermediates in solution.[15][16] Polar, protic solvents like methanol or 2,2,2-trifluoroethanol (TFE) are often preferred because they can stabilize the polar intermediates through hydrogen bonding, facilitating the reaction cascade.[14][16] If your reactants are not soluble or if the solvent cannot support the mechanism, the reaction will fail. Non-polar halogenated solvents, for instance, can be detrimental as many amines are insoluble, which may favor the competing Passerini reaction.[17]
-
Troubleshooting Steps:
-
Optimize the Solvent: If using a common solvent like methanol fails, try TFE, which is known to stabilize charged intermediates and promote the reaction.[14]
-
Check Reagent Quality: Isocyanides can degrade, especially if not stored properly under an inert atmosphere at low temperatures.[14] Verify the purity of your isocyanide via IR (strong stretch ~2140 cm⁻¹) or NMR.[14]
-
Increase Temperature: If kinetics are slow, increasing the temperature or using microwave irradiation can provide the necessary activation energy.[14]
-
Q7: My Passerini three-component reaction (aldehyde + carboxylic acid + isocyanide) has a very low yield. Why might this be?
Low conversion in Passerini reactions often stems from the nucleophilicity of the isocyanide and the electrophilicity of the carbonyl component.[18] The reaction proceeds best in aprotic solvents at high concentrations.[19]
-
Expertise & Causality: The reaction is believed to proceed through a cyclic transition state where hydrogen bonding plays a key role.[19] Unlike the Ugi reaction, polar protic solvents are not ideal. Aprotic solvents of varying polarity, such as dichloromethane (DCM) or tetrahydrofuran (THF), are generally preferred.[14][19] If the carbonyl component is not electrophilic enough or the isocyanide is not nucleophilic enough, the initial addition step will be slow, leading to low yield.
-
Troubleshooting Steps:
-
Use a Lewis Acid Catalyst: A Lewis acid (e.g., Sc(OTf)₃, TiCl₄) can be used to activate the carbonyl component, making it more electrophilic and more susceptible to attack by the isocyanide.[14]
-
Solvent and Concentration: Ensure you are using a dry, aprotic solvent. The reaction often benefits from high concentrations of reactants, which favors the trimolecular interaction.[19]
-
Increase Temperature: As with the Ugi reaction, microwave-assisted heating can be very effective in accelerating the reaction and improving yields.[14]
-
Section 3: Advanced Protocols & Methodologies
Here are detailed protocols for common optimization and analysis workflows.
Protocol 1: Microwave-Assisted Hantzsch Synthesis Optimization
This protocol provides a framework for optimizing the Hantzsch synthesis using microwave irradiation, which can significantly improve yields and reduce reaction times.[10]
-
Reagent Preparation: In a 10 mL microwave-safe reaction vessel equipped with a small magnetic stir bar, combine the aldehyde (1.0 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2.0 mmol), and the nitrogen source (e.g., ammonium acetate, 1.5 mmol).[10]
-
Solvent Addition: Add a suitable solvent (3-5 mL). Ethanol is a common starting point.[10]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., screen 100°C, 120°C, 140°C) for a short duration (e.g., screen 2, 5, and 10 minutes).[10] Safety Note: Always operate microwave reactors according to manufacturer specifications.
-
Reaction Monitoring: After cooling, carefully open the vessel and take a small aliquot for Thin Layer Chromatography (TLC) or LC-MS analysis to assess the conversion to the dihydropyridine intermediate.
-
In-Situ Oxidation (Optional): If targeting the final pyridine, after the initial irradiation and cooling, add your chosen oxidant (e.g., FeCl₃, 1.2 mmol) and perform a second, shorter irradiation (e.g., 80°C for 5 minutes).
-
Workup and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the mixture under reduced pressure.[7] Purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[10]
Data Summary Table for Optimization
When optimizing, it is crucial to be systematic and record your results clearly.
| Entry | Aldehyde (mmol) | β-Ketoester (mmol) | NH₄OAc (mmol) | Catalyst (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 1.0 | 2.0 | 1.5 | None | Ethanol | Reflux | 240 | 35 |
| 2 | 1.0 | 2.0 | 1.5 | p-TSA (10) | Ethanol | Reflux | 120 | 68 |
| 3 | 1.0 | 2.0 | 1.5 | p-TSA (10) | Ethanol | 120 (MW) | 5 | 92 |
| 4 | 1.0 | 2.0 | 1.5 | FeCl₃ (10) | Acetonitrile | 120 (MW) | 7 | 85 |
Protocol 2: In-Situ Reaction Monitoring
Understanding when and why a reaction fails often requires looking inside the pot as the reaction happens. Techniques like in-situ IR or flow NMR can provide invaluable mechanistic data.[20][21]
-
Setup: Use an appropriate in-situ monitoring tool. For example, insert a ReactIR probe into the reaction flask or set up a system to pump a stream of the reaction mixture through an NMR flow cell and back into the reactor.[21]
-
Baseline Spectrum: Before initiating the reaction (e.g., before adding the final reagent or starting heating), acquire a baseline spectrum of the starting materials.
-
Initiate and Monitor: Start the reaction and begin acquiring data at regular intervals (e.g., every 1-5 minutes).
-
Data Analysis:
-
Track the disappearance of starting material peaks and the appearance of product peaks.[22]
-
Look for the rise and fall of transient peaks, which could correspond to key intermediates. This can help you identify where the reaction is stalling.[20][23]
-
Determine the optimal reaction time by observing when the product concentration plateaus.[7] This prevents running the reaction for too long, which can lead to product decomposition.[5]
-
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Reactivity of 3-Isocyanophenylisocyanide in Organic Synthesis.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Passerini Reactions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis.
- Neto, B. A. D., Rocha, R. O., & Rodrigues, M. O. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. PubMed Central.
- BenchChem. (n.d.). Troubleshooting low yield in Biginelli reaction for pyrimidines.
- Organic Chemistry Portal. (n.d.). Multicomponent Reactions.
- ACS Publications. (2011). ReactNMR and ReactIR as Reaction Monitoring and Mechanistic Elucidation Tools: The NCS Mediated Cascade Reaction of α-Thioamides to α-Thio-β-chloroacrylamides. The Journal of Organic Chemistry.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
- ResearchGate. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis.
- PMC. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PubMed Central.
- Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
- Chromatography Today. (n.d.). What Is Reaction Monitoring?.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- University of Illinois. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Chemistry | Illinois.
- PMC. (n.d.). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. NIH.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
- PMC. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. NIH.
- Organic Chemistry Portal. (n.d.). Passerini Reaction.
- ACS Publications. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega.
- Wikipedia. (n.d.). Multi-component reaction.
- Wikipedia. (n.d.). Passerini reaction.
Sources
- 1. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-component reaction - Wikipedia [en.wikipedia.org]
- 3. Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent Reactions [organic-chemistry.org]
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- 23. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Controlling regioselectivity in pyrazolo[3,4-b]pyridine synthesis
Technical Support Center: Pyrazolo[3,4-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you control regioselectivity and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazolo[3,4-b]pyridine synthesis, and why is it a common problem?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In the synthesis of pyrazolo[3,4-b]pyridines, the challenge often arises when using unsymmetrical starting materials. For instance, in the common synthesis involving the condensation of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack from the pyrazole's amino group can occur at either of the two distinct carbonyl carbons. This leads to the formation of two different regioisomeric products, which can be difficult to separate and reduces the yield of the desired compound.[1][2] Controlling which isomer is formed is a critical challenge for synthetic chemists.
Q2: What are the primary factors that control the regiochemical outcome of the synthesis?
A2: The regioselectivity is governed by a delicate interplay of several factors:
-
Electronic Effects: The electronic properties of the substituents are paramount. In a 1,3-dicarbonyl compound, an electron-withdrawing group (e.g., -CF₃) will increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site for nucleophilic attack.[2]
-
Steric Effects: The steric hindrance around the reactive sites plays a significant role. A bulky substituent on either the aminopyrazole or the dicarbonyl compound will typically direct the reaction to the less sterically hindered carbonyl group.[1]
-
Reaction Conditions: This is the most frequently optimized parameter. Variables such as solvent, temperature, pH, and the choice of catalyst can dramatically influence which regioisomer is favored.[3][4] Acidic conditions, for example, can alter the nucleophilicity of the reactants and may even reverse the selectivity compared to neutral or basic conditions.[1]
Q3: Which synthetic routes are most prone to regioselectivity issues?
A3: Syntheses that involve the reaction of two different unsymmetrical precursors are most susceptible. The classic example is the reaction between a 5-aminopyrazole and an unsymmetrical β-diketone (e.g., benzoylacetone or trifluoroacetylacetone).[2] Multicomponent reactions, while efficient, can also lead to mixtures if the initial condensations can proceed through multiple pathways.[3] Conversely, methods like the Gould-Jacobs reaction, which often use symmetrical reagents like diethyl 2-(ethoxymethylene)malonate, inherently avoid issues of regioselectivity.[5]
Troubleshooting Guide: Undesired Regioisomer Formation
Problem: My reaction is producing a mixture of pyrazolo[3,4-b]pyridine regioisomers, and the undesired isomer is the major product or is difficult to separate.
This guide provides a systematic approach to diagnosing and solving regioselectivity issues.
Workflow for Troubleshooting Regioselectivity
Caption: A systematic workflow for troubleshooting regioselectivity issues.
Step 1: Analyze the Controlling Factors (Electronic vs. Steric)
Before modifying your protocol, analyze your substrates to form a hypothesis.
-
Electronic Control: If your 1,3-dicarbonyl has one electron-withdrawing group (EWG) and one electron-donating group (EDG), the reaction is likely under electronic control. The nucleophilic aminopyrazole should preferentially attack the more electrophilic carbonyl carbon adjacent to the EWG.[2] If you are getting the opposite isomer, other factors are interfering.
-
Steric Control: If one side of your dicarbonyl is significantly bulkier than the other, steric hindrance is likely the dominant factor. The reaction should favor attack at the less hindered carbonyl.[1]
Step 2: Modify Reaction Conditions
This is often the most effective strategy for controlling regioselectivity.
The solvent can influence reactant solubility, transition state stabilization, and reaction kinetics.[3] Fluorinated alcohols, in particular, have been shown to dramatically improve regioselectivity in pyrazole formation by stabilizing key intermediates through hydrogen bonding.[6]
Experimental Protocol:
-
Set up three parallel reactions in identical vials.
-
Vial A (Baseline): Use your standard solvent (e.g., 1 mL of Ethanol).
-
Vial B (TFE): Use 1 mL of 2,2,2-trifluoroethanol (TFE).
-
Vial C (HFIP): Use 1 mL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Add your 5-aminopyrazole (0.1 mmol) and 1,3-dicarbonyl (0.1 mmol) to each vial.
-
Stir the reactions at the same temperature (e.g., reflux).
-
Monitor the reactions by TLC or LC-MS at 1-hour intervals.
-
Upon completion, quench the reactions and analyze the crude product mixture by ¹H NMR or LC-MS to determine the isomeric ratio.
Table 1: Effect of Solvent on Regioisomeric Ratio (Example)
| Solvent | Temperature (°C) | Time (h) | Regioisomeric Ratio (Desired:Undesired) |
| Ethanol | 80 | 6 | 30:70 |
| TFE | 80 | 4 | 85:15 |
| HFIP | 60 | 4 | >95:5 |
| Data is illustrative. TFE and HFIP often favor the formation of the 5-arylpyrazole isomer when using methylhydrazine and aryl-substituted diketones.[6] |
The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine or the protonation state of the dicarbonyl, potentially reversing selectivity.[1]
Experimental Protocol:
-
Neutral/Thermal: Run the reaction without any added catalyst, typically in a high-boiling solvent like ethanol or dioxane.
-
Acid Catalysis: Add a catalytic amount (5-10 mol%) of a Brønsted acid like p-toluenesulfonic acid (pTSA) or a Lewis acid such as ZrCl₄.[7]
-
Base Catalysis: Add a catalytic amount of a base like piperidine or triethylamine (TEA).[8]
-
Run all reactions under identical concentration and temperature conditions.
-
Analyze the isomeric ratio for each condition.
Troubleshooting Guide: Low or No Product Yield
Problem: I am performing a synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am getting a very low yield or no desired product.
Low yields are a common frustration, especially in multicomponent reactions. This can stem from several factors.[3]
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Step 1: Verify Purity of Starting Materials
The purity of your reactants, especially the aminopyrazole, is critical. Impurities can inhibit catalysts or participate in side reactions.[3]
-
Action: Check the purity of your starting materials by NMR, melting point, or LC-MS. If necessary, recrystallize or purify them via column chromatography before use.
Step 2: Optimize Reaction Conditions
Suboptimal conditions can lead to incomplete reactions or product degradation.
-
Temperature and Time: Some syntheses proceed well at room temperature, while others require heating to overcome activation barriers.[3] Conversely, excessive heat can cause decomposition.
-
Action: Monitor your reaction progress using Thin Layer Chromatography (TLC) or LC-MS. This will help you determine the optimal reaction time and indicate if the product is degrading over time. If the reaction is sluggish, incrementally increase the temperature.
-
-
Catalyst Selection and Loading: The choice and amount of catalyst can dramatically affect the reaction outcome.[3]
-
Action: If using a catalyst, perform a screen of different catalysts (e.g., pTSA, acetic acid, iodine, ZrCl₄) and vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%).
-
-
Solvent Effects: The solvent affects both the solubility of the reactants and the reaction kinetics.[3]
-
Action: Ensure your starting materials are fully soluble in the chosen solvent at the reaction temperature. If not, screen alternative solvents with different polarities (e.g., Dioxane, DMF, Toluene, Acetonitrile).
-
Step 3: Evaluate Work-up and Purification
Product loss can occur during the work-up and purification stages. The polarity of pyrazolo[3,4-b]pyridines can make them challenging to isolate.
-
Action:
-
Work-up: Ensure your work-up procedure effectively removes catalysts and inorganic salts without degrading your product. A standard aqueous wash followed by extraction is common.
-
Column Chromatography: If you are using column chromatography, choose your eluent system carefully. A systematic approach is best: start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[3] A gradient elution is often more effective than an isocratic one for separating complex mixtures.
-
References
- BenchChem Technical Support Team. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
- Reddy, T. J., et al. (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones.
- Abdel-Wahab, B. F., et al. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations.
- BenchChem Technical Support Team. (2025).
-
Estrada-Tejedor, R., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(15), 4991. [Link]
-
Hao, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6469. [Link]
-
Ballell, L., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Organic Letters, 9(4), 541-544. [Link]
- BenchChem Technical Support Team. (2025). Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis. BenchChem.
-
Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1835-1845. [Link]
-
Lamberth, C. (2015). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 20(5), 8443-8453. [Link]
Sources
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- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chromatographic Challenge of Pyrazolo[3,4-b]pyridine Regioisomers
Technical Support Center
Welcome to the technical support center for the chromatographic separation of pyrazolo[3,4-b]pyridine regioisomers. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and established protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of separating these structurally similar compounds.
Understanding the Core Challenge
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] However, synthetic routes often yield mixtures of regioisomers, particularly the N1-H and N2-H tautomers or other positional isomers, which can possess vastly different pharmacological and toxicological profiles.[2][3]
The primary difficulty in their separation stems from their inherent structural similarity. Regioisomers often exhibit nearly identical polarity, molecular weight, and pKa values, leading to poor resolution and co-elution under standard chromatographic conditions.[4] This guide offers strategies to overcome these challenges by leveraging subtle differences in their physicochemical properties.
Troubleshooting Guide: Common Separation Issues
This section addresses specific problems encountered during the chromatographic separation of pyrazolo[3,4-b]pyridine regioisomers in a practical question-and-answer format.
Question 1: My N1 and N2 regioisomers are co-eluting on a standard C18 column with a methanol/water mobile phase. What should I try next?
Answer: This is a very common scenario. When isomers have similar hydrophobicity, standard C18 columns often fail to provide adequate resolution.[4][5] Here is a systematic approach to troubleshoot this issue:
-
Change the Organic Modifier: Switch from methanol to acetonitrile. The different solvent selectivity of acetonitrile, which engages in π-π interactions, can alter retention behavior and improve separation.[6]
-
Modify the Mobile Phase pH: The protonation state of the pyridine and pyrazole rings can subtly influence isomer interaction with the stationary phase. Introduce a buffer (e.g., ammonium acetate or formate for MS compatibility) and systematically vary the pH. Even small changes can sometimes be effective.
-
Explore Alternative Stationary Phases: If mobile phase optimization fails, a change in stationary phase chemistry is the next logical step.
-
Phenyl-Hexyl Column: These columns offer alternative selectivity through π-π interactions between the phenyl ligands and the aromatic rings of your isomers. This can often resolve compounds that co-elute on C18.
-
Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide, carbamate) can provide unique selectivity for polar analytes and may differentiate isomers based on subtle differences in hydrogen bonding capacity.[6]
-
Mixed-Mode Chromatography (MMC): MMC columns that combine reversed-phase and ion-exchange characteristics can be highly effective for separating polar, ionizable compounds like these isomers.[7]
-
Question 2: I'm using normal-phase flash chromatography on silica gel to separate my isomers, but the resolution is poor and the spots are streaking on the TLC plate.
Answer: Poor resolution and streaking (tailing) in normal-phase chromatography often point to issues with secondary interactions or inappropriate solvent choice.
-
Problem Diagnosis: Streaking on a silica TLC plate suggests strong, undesirable interactions between your basic pyrazolopyridine compounds and the acidic silanol groups on the silica surface.
-
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase (e.g., 0.1-1% triethylamine or ammonia in methanol). This will compete with your analytes for the acidic silanol sites, leading to more symmetrical peaks and improved resolution.
-
Optimize Mobile Phase Polarity: Your isomers are likely very close in polarity.[4] Use a shallow gradient or an isocratic elution with a solvent system that provides the best separation (ΔRf) on the TLC plate. Common systems include gradients of ethyl acetate in hexane or dichloromethane in methanol.[4]
-
Employ Dry Loading: Dissolving your sample in a strong solvent and loading it directly onto the column can disrupt the column bed and broaden your initial band. Instead, use the dry loading technique: dissolve your crude mixture, adsorb it onto a small amount of silica gel, evaporate the solvent to a dry powder, and carefully load this powder onto the top of your column.[4] This method ensures a tight application band and significantly improves separation efficiency.[4]
-
Question 3: I am developing a method for chiral pyrazolo[3,4-b]pyridine derivatives. Which chromatographic mode is most effective?
Answer: For chiral separations, both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques, with SFC often providing significant advantages.
-
Supercritical Fluid Chromatography (SFC): SFC is frequently the preferred method for chiral separations due to its high efficiency, speed, and use of environmentally benign CO2.[8][9] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is also highly effective. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, have demonstrated excellent chiral recognition for pyrazole derivatives.[4][10] Both normal-phase (e.g., hexane/ethanol) and polar organic modes (e.g., acetonitrile/methanol) can be successful.[10][11] The polar organic mode often yields shorter run times and sharper peaks.[10]
The choice between SFC and HPLC may depend on available instrumentation and the specific properties of the analytes. A screening approach using a few different columns and mobile phase systems is typically the most efficient way to find a suitable method.[8]
Experimental Protocols & Data
Protocol: Flash Column Chromatography for Regioisomer Separation
This protocol outlines a general procedure for separating pyrazolo[3,4-b]pyridine regioisomers using standard silica gel flash chromatography.
Materials:
-
Silica gel (standard grade, 230-400 mesh)
-
Mobile Phase: Hexane/Ethyl Acetate (optimized based on TLC) with 0.1% Triethylamine (TEA)
-
Crude isomer mixture
-
Glass column, collection tubes, TLC plates, and UV lamp
Procedure:
-
TLC Optimization: First, identify a solvent system that gives good separation (ΔRf > 0.1) of your isomers on a TLC plate. Test various ratios of hexane/ethyl acetate. Add 0.1% TEA to the solvent system to improve peak shape.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with light positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading (Dry Load Method):
-
Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude sample).
-
Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
-
Elution and Fractionation: Begin elution with the optimized mobile phase system. If using a gradient, start with a low polarity and gradually increase it.[4] Collect fractions continuously.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the separated, pure isomers.
-
Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated products.[4]
Data Presentation: Stationary Phase Screening for Isomer Separation
The following table summarizes typical results from screening different HPLC stationary phases for the separation of two closely eluting pyrazolo[3,4-b]pyridine regioisomers.
| Stationary Phase | Mobile Phase | Resolution (Rs) | Observations |
| C18 (Standard) | 50:50 ACN:H₂O + 0.1% FA | 0.8 | Poor separation, significant peak overlap. |
| C18 (Standard) | 50:50 MeOH:H₂O + 0.1% FA | 0.7 | No improvement over acetonitrile. |
| Phenyl-Hexyl | 50:50 ACN:H₂O + 0.1% FA | 1.6 | Baseline separation achieved due to π-π interactions. |
| Polar-Embedded (Amide) | 60:40 ACN:H₂O + 0.1% FA | 1.4 | Good separation, but with some peak tailing. |
ACN: Acetonitrile, MeOH: Methanol, FA: Formic Acid
Visualizing the Workflow
A logical workflow is critical for efficiently developing a separation method. The following diagram illustrates a typical decision-making process.
Caption: Decision workflow for developing a separation method for pyrazolo[3,4-b]pyridine regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating pyrazolo[3,4-b]pyridine regioisomers? Separating these regioisomers is difficult because they often have very similar polarities and physicochemical properties, making them hard to resolve with standard chromatographic techniques.[4]
Q2: Which chromatography type is best for preparative scale-up? For preparative work, flash column chromatography is commonly used for initial purification of regioisomers from reaction mixtures.[4] For high-purity isolation of challenging isomers or enantiomers, preparative HPLC or SFC are the methods of choice.
Q3: Can chiral columns be used to separate non-chiral regioisomers? Yes, occasionally. Chiral stationary phases can sometimes separate positional isomers due to their highly selective three-dimensional structures, which can interact differently with the subtle geometric variations between regioisomers.[5] This is an unconventional approach but can be effective when standard methods fail.
Q4: How important is sample solubility for SFC? Sample solubility is critical. While the supercritical CO2 is nonpolar, modifiers like methanol or ethanol are used to increase solvent strength and solvate the sample. Poor solubility in the mobile phase can lead to bad peak shapes and even column clogging. Polar organic solvents are often used for this reason.[10]
References
-
Zhang, M., et al. (2020). Asymmetric Synthesis of Chiral Pyrazolo[3,4-b]pyridin-6-ones under Carbene Catalysis. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wang, B., et al. (2021). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers. Retrieved from [Link]
-
UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Retrieved from [Link]
-
ResearchGate. (2021). Asymmetric Synthesis of 1H-pyrazolo[3,4-b]pyridine Analogues Catalyzed by Chiral-at-Metal Rh(III) Complexes. ResearchGate. Retrieved from [Link]
-
Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]
-
Al-Ostath, M. A., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Retrieved from [Link]
-
Leontari, D., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules. Retrieved from [Link]
-
Welch, C. J., et al. (2017). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. Retrieved from [Link]
-
Amgen. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]
-
Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2000). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2000). Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation. ResearchGate. Retrieved from [Link]
-
Quiroga, J., & Elguero, J. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]
-
Kumar, D., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Chromatography Forum. Retrieved from [Link]
-
Springer. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
ResearchGate. (2007). Separation of positional isomers using chiral chromatography columns. ResearchGate. Retrieved from [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]
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- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. separation of positional isomers - Chromatography Forum [chromforum.org]
- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. hplc.eu [hplc.eu]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalysts for C-N Coupling in Pyrazolo[3,4-b]pyridine Synthesis
Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-b]pyridines via catalytic C-N coupling. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during these critical synthetic transformations. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity for this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no product yield in my C-N coupling reaction to form a pyrazolo[3,4-b]pyridine. What are the most common initial checks I should perform?
Low yields are a frequent challenge and can stem from several factors. Begin by verifying the purity of your starting materials, particularly the aminopyrazole and the aryl halide.[1] Impurities can poison the catalyst. Ensure your solvent is anhydrous and thoroughly degassed, as oxygen can deactivate palladium(0) catalysts.[2] Finally, confirm the integrity of your catalyst and ligand; palladium precatalysts should be handled with care to prevent degradation.
Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a known challenge, especially with unsymmetrical starting materials.[1] Regioselectivity can be influenced by the choice of catalyst, ligand, and solvent.[1] Screening different ligands, particularly bulky phosphine ligands, can often favor the formation of one regioisomer over the other. Additionally, adjusting the reaction temperature may impact the selectivity.
Q3: I am seeing significant amounts of dehalogenated starting material in my crude reaction mixture. What causes this side reaction and how can I minimize it?
Dehalogenation, or hydrodehalogenation, is a common side reaction where the aryl halide is reduced. This can be promoted by certain solvents and occurs when the cross-coupling reaction kinetics are slow.[2] To minimize this, ensure your reaction setup is rigorously purged of oxygen and moisture. Switching to a solvent system known to promote faster coupling, such as toluene/water mixtures with bulky phosphine ligands for Suzuki-type couplings, can be beneficial.[2]
Q4: What is the best palladium precursor to use for these C-N coupling reactions?
While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used palladium sources, it is often preferable to use a precatalyst.[3] Precatalysts can lead to a cleaner formation of the active catalytic species.[3] The choice of the specific precatalyst will depend on the ligand you are using.
In-Depth Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues in the synthesis of pyrazolo[3,4-b]pyridines via C-N coupling.
Problem 1: Low or No Product Conversion
Low conversion is a primary indicator of a suboptimal or failed reaction. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low product yield.
-
Re-evaluate Starting Materials and Reagents:
-
Purity: Ensure the aminopyrazole and aryl halide are of high purity.[1] Impurities can act as catalyst poisons. Consider recrystallization or column chromatography of starting materials if purity is questionable.
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Use fresh reagents or those that have been stored properly under an inert atmosphere. For phosphine ligands, it can be beneficial to add a slight excess relative to the palladium source to prevent catalyst deactivation by the amine substrate.[4]
-
Base: The choice and quality of the base are critical. Strong bases like sodium tert-butoxide are common, but their purity can vary.[5] Ensure the base is anhydrous and has not been excessively exposed to air.
-
-
Optimize Reaction Conditions:
-
Solvent: The solvent plays a crucial role in solubility and reaction kinetics.[1] Toluene, dioxane, and THF are commonly used.[3][5] Ensure the solvent is anhydrous and thoroughly degassed by sparging with an inert gas (argon or nitrogen) prior to use.[2]
-
Temperature: Suboptimal temperatures can lead to incomplete reactions.[1] While some reactions proceed at room temperature, many require heating.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time.
-
Base Selection: The base deprotonates the amine and is essential for the catalytic cycle.[5] The strength and solubility of the base can significantly impact the reaction. Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃.[5] The choice of base may need to be optimized for your specific substrates.
-
-
Systematic Screening of Catalytic Components:
-
Ligand Screening: The ligand is arguably the most critical component for a successful C-N coupling.[3] If a standard ligand like PPh₃ is not effective, consider screening more specialized ligands. Buchwald-type biarylphosphine ligands or ferrocene-based ligands like Xantphos can be highly effective for challenging couplings.[6][7]
-
Solvent Screening: If solubility is an issue or if side reactions are prevalent, screening different solvents can be beneficial.[3] For instance, less polar solvents like toluene may be preferred for aryl iodides to prevent inhibition by the iodide salt formed.[4]
-
Palladium Source: If using a simple palladium salt like Pd(OAc)₂, consider switching to a pre-formed catalyst (precatalyst) which can provide more consistent results.[3]
-
Problem 2: Formation of Undesired Side Products
The formation of byproducts complicates purification and reduces the yield of the desired pyrazolo[3,4-b]pyridine.
| Side Product | Potential Cause | Troubleshooting Strategy |
| Hydrodehalogenation | Slow reaction kinetics, presence of oxygen or moisture.[2] | Improve degassing of solvents, switch to a solvent that promotes faster coupling, optimize catalyst/ligand system.[2] |
| Homocoupling of Aryl Halide | Catalyst system promotes self-coupling. | Screen different ligands, adjust reaction temperature. |
| Amine Over-arylation | Reaction conditions are too harsh, or stoichiometry is incorrect.[4] | Use a weaker base, lower the reaction temperature, carefully control the stoichiometry of reactants.[4] |
| β-Hydride Elimination | A competing pathway to reductive elimination, especially with certain amines.[8] | Judicious choice of ligand can disfavor this pathway. |
Problem 3: Catalyst Deactivation
Catalyst deactivation leads to stalled reactions and incomplete conversion.
-
Oxygen Sensitivity: The active Pd(0) species is susceptible to oxidation.[2]
-
Solution: Ensure all reagents, solvents, and the reaction vessel are rigorously deoxygenated. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
-
Ligand Degradation: Some phosphine ligands can be unstable at high temperatures.
-
Solution: Select a thermally stable ligand if high temperatures are required. Monitor the reaction for signs of ligand decomposition (e.g., formation of phosphine oxides).
-
-
Inhibition by Reactants or Products: The amine starting material or the product itself can sometimes act as an inhibitor by strongly coordinating to the palladium center.[4]
-
Solution: Adding a slight excess of the phosphine ligand can sometimes mitigate this issue.[4]
-
The Buchwald-Hartwig Amination Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting C-N coupling reactions.
Caption: The Buchwald-Hartwig C-N coupling catalytic cycle.
The key steps are:
-
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center and is deprotonated by the base.
-
Reductive Elimination: The C-N bond is formed, releasing the desired product and regenerating the Pd(0) catalyst.[8]
Each step has its own set of potential pitfalls. For instance, if the oxidative addition is slow (a common issue with aryl chlorides), a more electron-rich ligand may be required.[3] If reductive elimination is the rate-limiting step, a more sterically hindered ligand might be beneficial.
Recommended Starting Conditions for Catalyst Screening
For a new pyrazolo[3,4-b]pyridine synthesis, a systematic approach to catalyst screening is recommended. The following table provides a set of starting conditions for initial experiments.
| Parameter | Condition A | Condition B | Condition C |
| Palladium Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | G3-Xantphos Precatalyst (2 mol%) |
| Ligand | rac-BINAP (4 mol%) | CyJohnPhos (4 mol%) | (Included in precatalyst) |
| Base | NaOtBu (1.4 eq) | K₂CO₃ (2.0 eq) | Cs₂CO₃ (2.0 eq) |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 100 °C | 110 °C | 80 °C |
Experimental Protocol for a Typical C-N Coupling Reaction:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the aminopyrazole (1.2 mmol), and the base (as specified in the table).
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial, dissolve the palladium source and the ligand in the degassed solvent.
-
Using a syringe, add the catalyst solution to the reaction vessel.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst.
-
Proceed with aqueous workup and purification by column chromatography.
By methodically addressing potential issues and systematically optimizing reaction parameters, the challenges associated with the C-N coupling for the synthesis of pyrazolo[3,4-b]pyridines can be effectively overcome.
References
- Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central.
- troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (n.d.). Benchchem.
- Help troubleshooting a Buchwald-Hartwig amin
- Palladium-Catalyzed C3 Arylations of 1H and 2H Pyrazolo[4,3-b]pyridines on Water. (n.d.).
- Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (n.d.). Beilstein Journals.
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
- Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. (2023).
- Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. (2022).
- Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. (2022).
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald–Hartwig amin
- Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
Sources
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- 5. uwindsor.ca [uwindsor.ca]
- 6. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Polar Pyrazolo[3,4-b]pyridine Derivatives
Welcome to the technical support center for the purification of polar pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable, yet often problematic, heterocyclic compounds. The inherent polarity, coupled with the basicity of the nitrogen-rich scaffold, frequently leads to issues such as poor chromatographic resolution, low recovery, and compound instability.[1][2][3]
This document provides field-proven insights and systematic troubleshooting strategies to help you navigate these complexities and achieve high-purity compounds efficiently.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of pyrazolo[3,4-b]pyridine derivatives.
Q1: My compound is streaking or tailing badly on a silica gel TLC plate and column. What's causing this and how do I fix it?
A1: This is a classic issue for nitrogen-containing heterocycles like pyrazolo[3,4-b]pyridines.[3] The primary cause is the interaction between the basic nitrogen atoms in your compound and the acidic silanol groups on the surface of the silica gel. This strong, non-ideal interaction leads to poor peak shape and difficult separation.
Probable Cause: Strong acid-base interaction with the stationary phase.
Solutions:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel.[1]
-
Action: Add a small amount of a basic modifier to your mobile phase (eluent).
-
Recommended Modifiers:
-
Triethylamine (TEA): Add 0.1-1% (v/v) to your solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).
-
Ammonia Solution: Use a pre-mixed solution of 7N ammonia in methanol as your polar co-solvent with dichloromethane.
-
-
Causality: The basic modifier competitively binds to the acidic silanol groups, preventing your target compound from sticking irreversibly and allowing it to elute as a sharp band.[1]
-
-
Switch to a Different Stationary Phase: If modifiers are ineffective or incompatible with your compound, consider an alternative to silica gel.
-
Action: Use a stationary phase with a different surface chemistry.
-
Recommended Phases:
-
Alumina (Neutral or Basic): Alumina is less acidic than silica and is often a better choice for basic compounds.[1]
-
Amino-functionalized Silica: These columns have a basic surface, which repels basic compounds and can provide excellent peak shape.
-
-
Q2: My polar compound elutes in the void volume on my reversed-phase (C18) HPLC column. How can I get it to retain?
A2: Elution in the void volume indicates a lack of retention, a common problem when highly polar analytes are analyzed with traditional nonpolar stationary phases like C18.[4][5] Your compound is too hydrophilic to interact sufficiently with the hydrophobic C18 alkyl chains.
Probable Cause: Insufficient hydrophobic interaction between the analyte and the stationary phase.
Solutions:
-
Switch to a Polar-Compatible Reversed-Phase Column:
-
Action: Use a reversed-phase column designed for polar analytes.
-
Recommended Columns:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain, which promotes interaction with polar compounds.[5][6]
-
Polar-Endcapped Phases: These columns use a polar group to cap the residual silanols, improving peak shape and offering alternative selectivity for polar molecules.[6]
-
-
Causality: These specialized phases provide alternative retention mechanisms beyond simple hydrophobicity, allowing for better retention of polar molecules even in highly aqueous mobile phases.
-
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Action: Switch to HILIC, a technique specifically designed for highly polar, water-soluble compounds.[4][7]
-
Methodology: HILIC uses a polar stationary phase (like bare silica, or columns functionalized with diol, cyano, or amino groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7]
-
Causality: Retention in HILIC is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the polar stationary phase. It is an orthogonal technique to reversed-phase and is often the best choice for very polar compounds.
-
-
Use Ion-Pairing Chromatography:
-
Action: Add an ion-pairing reagent to the mobile phase.
-
Example: For basic pyrazolopyridines (which will be protonated at low pH), an alkyl sulfonate can be used. For acidic mobile phases, heptafluorobutyric acid (HFBA) can improve retention and peak shape.[8]
-
Causality: The ion-pairing reagent has a hydrophobic tail and a charged head. It pairs with the charged analyte, forming a neutral, more hydrophobic complex that can be retained by the C18 column.[8] Note that these reagents can be difficult to remove from the column and may cause ion suppression in mass spectrometry.[6]
-
Q3: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated or cooled too quickly, or when impurities are present that inhibit crystal formation.[1]
Probable Cause: High degree of supersaturation, rapid cooling, or presence of impurities.
Solutions:
-
Re-dissolve and Cool Slowly:
-
Action: Add a small amount of hot solvent to re-dissolve the oil completely. Then, allow the flask to cool to room temperature very slowly, insulated if necessary. Once at room temperature, move it to a refrigerator, and finally to a freezer.[1]
-
Causality: Slow cooling reduces the level of supersaturation and gives the molecules time to orient themselves into an ordered crystal lattice.
-
-
Induce Crystallization:
-
Action: If slow cooling doesn't work, try to induce nucleation.
-
Methods:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic glass fragments provide nucleation sites.[1]
-
Seeding: Add a tiny crystal of the pure compound (if available from a previous batch) to the cooled solution. This provides a template for crystal growth.[1]
-
-
-
Adjust the Solvent System:
-
Action: The chosen solvent may be too good, keeping the compound dissolved even when cold.
-
Method: Add a "poor" solvent (a solvent in which your compound is less soluble) dropwise to the hot, dissolved solution until it just starts to become cloudy. Then add a drop or two of the "good" solvent to clarify it again before allowing it to cool slowly.[1]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best primary purification strategy: Chromatography or Crystallization?
A1: The choice depends on the scale of your reaction and the nature of the impurities.
-
Crystallization: This is the ideal method for final purification of solid compounds, especially on a larger scale (>1 gram), provided you can find a suitable solvent system. It's highly effective at removing small amounts of impurities and can be very cost-effective. However, it may not be suitable for removing impurities with very similar solubility profiles to your product.[1]
-
Column Chromatography: This is the most versatile technique and is often required to separate the target compound from byproducts with similar polarities, such as regioisomers which are a known challenge in pyrazolo[3,4-b]pyridine synthesis.[2][9] It is the method of choice for complex mixtures or when a suitable crystallization solvent cannot be found. Flash chromatography is used for preparative scale, while HPLC provides higher resolution for difficult separations or final purity checks.[1]
Q2: What is the best way to prepare my crude sample for loading onto a chromatography column?
A2: Proper sample loading is critical for achieving good separation.
-
Minimal Solvent (Wet Loading): Dissolve your crude material in the absolute minimum amount of a strong solvent (like dichloromethane or methanol). Then, add a small amount of the initial, non-polar mobile phase to ensure it binds to the stationary phase upon loading. Be cautious, as using too much of a strong solvent will broaden the initial band and degrade your separation.[10]
-
Solid Loading (Dry Loading): This is the preferred method, especially for compounds that are not very soluble in the column's mobile phase.[5]
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane, methanol).
-
Add an inert solid support, such as silica gel or Celite, to the solution (about 2-3 times the mass of your crude product).
-
Concentrate the slurry under reduced pressure until you have a dry, free-flowing powder.
-
Carefully load this powder onto the top of your packed column.
-
Causality: Dry loading ensures that the compound is introduced to the column as a very narrow, concentrated band, which is essential for achieving high-resolution separation.
-
Q3: I've synthesized a chiral pyrazolo[3,4-b]pyridine. What are my options for separating the enantiomers?
A3: The separation of enantiomers requires a chiral environment. While some asymmetric syntheses can yield enantiomerically enriched products, purification is often necessary.[11]
-
Chiral HPLC: This is the most common and effective method. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Various types of CSPs are available (e.g., polysaccharide-based, Pirkle-type), and screening different columns and mobile phases is usually necessary to find the optimal separation conditions.
-
Diastereomeric Recrystallization: This is a classical chemical resolution technique.
-
React your racemic mixture with a single enantiomer of a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base) to form a mixture of diastereomeric salts.
-
Diastereomers have different physical properties, including solubility. You can often find a solvent system that allows for the selective crystallization of one diastereomer.
-
After separating the diastereomeric crystals by filtration, the chiral resolving agent is cleaved to yield the desired enantiomer of your compound.
-
Visualized Workflows and Data
Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting an appropriate purification technique based on the properties of your crude pyrazolo[3,4-b]pyridine derivative.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pharmanow.live [pharmanow.live]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification [chem.rochester.edu]
- 11. Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones under carbene catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Identifying side reactions in the synthesis of 1H-pyrazolo[3,4-b]pyridines
Welcome to the Technical Support Center for the synthesis of 1H-pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic process. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate common side reactions, ultimately improving your yield and purity.
Troubleshooting Guide: Identifying and Resolving Side Reactions
This section addresses specific experimental challenges you may encounter during the synthesis of 1H-pyrazolo[3,4-b]pyridines. Each issue is presented in a question-and-answer format, providing insights into the root causes and offering practical solutions.
Question 1: My reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a frequent challenge in the synthesis of 1H-pyrazolo[3,4-b]pyridines, particularly when employing unsymmetrical 1,3-dicarbonyl compounds. The root of this issue lies in the comparable electrophilicity of the two carbonyl groups, leading to two possible cyclization pathways.[1][2]
Underlying Mechanism:
The reaction proceeds via the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. If the dicarbonyl is unsymmetrical (e.g., R1 ≠ R3 in R1-CO-CH2-CO-R3), the initial nucleophilic attack by the exocyclic amino group of the pyrazole can occur at either carbonyl carbon. This is followed by a second cyclization step involving the endocyclic pyrazole nitrogen, ultimately leading to a mixture of regioisomers. The ratio of these isomers is dictated by the relative reactivity of the two carbonyl groups.
Visualizing the Competing Pathways:
Caption: Competing reaction pathways leading to regioisomer formation.
Troubleshooting and Mitigation Strategies:
| Strategy | Description | Key Considerations |
| Use of a More Electrophilic Dicarbonyl | Introduce a strong electron-withdrawing group on one side of the dicarbonyl to enhance the electrophilicity of one carbonyl group, directing the initial nucleophilic attack. | This may require the synthesis of a custom dicarbonyl compound. |
| Modification of Reaction Conditions | Altering the solvent, temperature, or catalyst can influence the reaction pathway. For instance, using a bulkier solvent might sterically hinder the attack at one carbonyl group. | Systematic optimization is required. Start with small-scale trial reactions to screen various conditions. |
| Protecting Group Strategy | Temporarily protect one of the carbonyl groups to force the reaction to proceed at the unprotected site. | This adds extra steps to the synthesis (protection and deprotection) and requires careful selection of a protecting group that is stable under the reaction conditions and can be removed without affecting the final product. |
| Chromatographic Separation | If a mixture is unavoidable, careful optimization of column chromatography conditions (e.g., choice of stationary and mobile phase) may allow for the separation of the isomers. | This can be challenging and may result in a lower overall yield of the desired isomer. |
Protocol for a Trial Reaction to Optimize Regioselectivity:
-
Set up a series of small-scale reactions in parallel.
-
Solvent Screen: Test a range of solvents with varying polarities (e.g., toluene, dioxane, ethanol, acetic acid).
-
Temperature Screen: Run the reactions at different temperatures (e.g., room temperature, 50 °C, reflux).
-
Catalyst Screen: If applicable, test both acid (e.g., p-toluenesulfonic acid) and base (e.g., piperidine) catalysts.
-
Monitor the reactions by TLC or LC-MS to determine the ratio of the two isomers.
-
Analyze the crude reaction mixtures by ¹H NMR to quantify the regioisomeric ratio.
Question 2: I am observing unexpected side products that I suspect are dimers or polymers of my starting materials. How can I confirm this and prevent their formation?
Answer:
The dimerization and polymerization of starting materials, particularly 5-aminopyrazoles, can be a significant source of side products, leading to complex reaction mixtures and low yields of the desired 1H-pyrazolo[3,4-b]pyridine.
Underlying Mechanisms:
-
Dimerization of 5-Aminopyrazoles: Under certain conditions, especially in the presence of transition metal catalysts (like copper salts) and oxidants, 5-aminopyrazoles can undergo dimerization to form pyrazole-fused pyridazines or pyrazines.[1][3][4] This occurs through the coupling of C-H/N-H, C-H/C-H, or N-H/N-H bonds.
-
Polymerization: In multicomponent reactions, the reactive intermediates can sometimes polymerize, especially under harsh conditions such as high temperatures or prolonged reaction times. This is more likely to occur if the rate of the desired cyclization is slow.
Visualizing Dimerization:
Caption: Dimerization of 5-aminopyrazole leading to side products.
Identification of Dimerization/Polymerization Products:
| Technique | Expected Observation |
| Mass Spectrometry (MS) | Look for peaks corresponding to the dimer (2x the mass of the aminopyrazole minus 2 or 4 Da for H₂ or 2H₂ loss) or a distribution of masses for polymers. |
| ¹H NMR | The spectra of these side products will be complex and may show broad, unresolved signals, especially for polymers. Dimerization may result in a more defined but complex aromatic region compared to the starting material. |
| TLC | Polymers will often appear as a streak from the baseline, while dimers will be distinct spots, likely with different Rf values than the desired product. |
Troubleshooting and Mitigation Strategies:
| Strategy | Description | Key Considerations | | :--- | :--- | | Control of Reaction Temperature | Lowering the reaction temperature can often suppress polymerization and other side reactions that have a higher activation energy than the desired reaction. | This may also slow down the desired reaction, so optimization of reaction time is crucial. | | Order of Reagent Addition | In multicomponent reactions, adding the aminopyrazole last can minimize its self-condensation. Pre-forming an intermediate from the other components before adding the aminopyrazole can be beneficial. | This requires a good understanding of the reaction mechanism to determine the optimal addition sequence. | | Use of a Protecting Group | Protecting the amino group of the pyrazole can prevent its participation in unwanted side reactions. The protecting group can be removed in a subsequent step. | The choice of protecting group is critical to ensure it is stable during the reaction and can be selectively removed. | | Avoidance of Certain Catalysts/Oxidants | If dimerization is suspected, avoid using copper catalysts and strong oxidants unless they are essential for the desired transformation. | Explore alternative catalysts or synthetic routes that do not require these reagents. |
Question 3: My reaction is not going to completion, and I am isolating an uncyclized intermediate. What is this intermediate and how can I promote the final cyclization?
Answer:
The isolation of an uncyclized intermediate is a common issue, often indicating that the final ring-closing step is the rate-limiting step of the reaction.
Underlying Mechanism:
The synthesis of 1H-pyrazolo[3,4-b]pyridines often proceeds through a stable hydrazone or enamine intermediate.[5] For example, in the reaction of a 5-aminopyrazole with a β-ketonitrile, a hydrazone can be formed, which then needs to cyclize to form the final product. If this cyclization is slow, the intermediate can be isolated.
Visualizing the Incomplete Reaction:
Caption: Reaction pathway showing the formation of a stable intermediate.
Identification of the Uncyclized Intermediate:
-
¹H NMR: Look for characteristic signals of the intermediate, such as a vinyl proton or a hydrazone N-H proton. The spectrum will be different from both the starting materials and the final product.
-
Mass Spectrometry (MS): The mass of the intermediate will be the sum of the masses of the reactants minus the mass of any small molecules eliminated in the initial condensation (e.g., water).
Troubleshooting and Mitigation Strategies:
| Strategy | Description | Key Considerations | | :--- | :--- | | Increase Reaction Temperature or Time | The final cyclization step often has a higher activation energy and may require more forcing conditions to proceed to completion. | Be mindful of potential degradation of the product at higher temperatures. Monitor the reaction closely by TLC or LC-MS. | | Use of a Catalyst | An acid or base catalyst can promote the cyclization step. Acetic acid is a commonly used solvent and catalyst for these reactions. | The choice of catalyst can also affect the regioselectivity of the reaction. | | Microwave Irradiation | Microwave-assisted synthesis can significantly reduce reaction times and often promotes difficult cyclizations by efficiently heating the reaction mixture. | Requires specialized equipment. | | Change of Solvent | A higher-boiling point solvent can be used to increase the reaction temperature. | Ensure that all reactants and intermediates are soluble in the chosen solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 1H-pyrazolo[3,4-b]pyridines?
A: The most common synthetic strategies involve the construction of the pyridine ring onto a pre-existing pyrazole core. The key starting materials for this approach are 5-aminopyrazoles, which can be reacted with a variety of 1,3-dielectrophiles such as 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or β-ketonitriles.[6]
Q2: Can I use acetic acid as a solvent for my reaction?
A: Acetic acid is a commonly used solvent and acid catalyst for the synthesis of 1H-pyrazolo[3,4-b]pyridines. However, at high temperatures, it can lead to the N-acetylation of the starting aminopyrazole or the final product as a side reaction. If you observe an acetylated byproduct, consider using a different solvent and a catalytic amount of a stronger acid, or running the reaction at a lower temperature.
Q3: How can I purify my final product?
A: Purification is typically achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is often effective. Recrystallization from a suitable solvent system can also be used to obtain highly pure material.
Q4: Are there any stability concerns with 1H-pyrazolo[3,4-b]pyridines?
A: The 1H-pyrazolo[3,4-b]pyridine core is generally stable. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, may lead to degradation. The nature and position of substituents on the ring system can also influence its stability. It is always recommended to store the purified compounds in a cool, dry, and dark place.
References
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central, 27(7), 2237. [Link]
-
Gavrin, L. K., Lee, A., Provencher, B. A., Massefski, W. W., Huhn, S. D., Ciszewski, G. M., Cole, D. C., & McKew, J. C. (2004). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry, 69(12), 4063–4071. [Link]
-
Gavrin, L. K., Lee, A., Provencher, B. A., Massefski, W. W., Huhn, S. D., Ciszewski, G. M., Cole, D. C., & McKew, J. C. (2004). Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers. PubMed, 69(12), 4063–4071. [Link]
-
Li, J., Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Wang, X. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central, 27(19), 6438. [Link]
-
Kumar, R., & Siddiqui, Z. N. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]
-
Orru, R. V. A. (2005). Multi-Component Reactions in Heterocyclic Chemistry. Topics in Heterocyclic Chemistry, 1, 35-36. [Link]
-
Zhang, Y., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2015). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboratoire de Chimie Moléculaire et Thio-organique. [Link]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Khan, I., et al. (2024). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. RSC Publishing. [Link]
-
Tzioumaki, N., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
-
Zhang, Y., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. ResearchGate. [Link]
-
El-Sayed, M. A. A., et al. (2025). Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. PubMed Central. [Link]
-
Chebanov, V. A., et al. (2008). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]
-
Ghasemi, S., et al. (2022). The catalyst-free syntheses of pyrazolo[3,4- b ]quinolin-5-one and pyrazolo[4′,3′:5,6]pyrido[2,3- d ]pyrimidin-5,7-dione derivatives by one-pot, three-component reactions. ResearchGate. [Link]
-
Maleki, A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Semantic Scholar. [Link]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]
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- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc-Group Deprotection for Pyrazolo[3,4-b]pyridine Carboxylates
Welcome to the technical support center for the deprotection of tert-butoxycarbonyl (Boc) protecting groups from pyrazolo[3,4-b]pyridine carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic step. Here, we will delve into the nuances of Boc deprotection for this specific heterocyclic system, offering troubleshooting advice and frequently asked questions to ensure the success of your experiments.
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] The Boc group is a commonly employed protecting group for the pyrazole nitrogen due to its general stability under basic conditions and ease of removal under acidic conditions.[6] However, the presence of an ester functionality and the specific electronic nature of the pyrazolopyridine ring system can introduce challenges, leading to incomplete reactions, side product formation, or cleavage of other sensitive groups. This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Boc deprotection of pyrazolo[3,4-b]pyridine carboxylates, presented in a question-and-answer format.
Q1: My Boc deprotection is incomplete, and I observe significant amounts of starting material even after extended reaction times. What should I do?
A1: Incomplete deprotection is a frequent issue and can stem from several factors.[7] Here’s a systematic approach to troubleshooting:
-
Insufficient Acid Strength or Stoichiometry: The nitrogen on the pyridine ring can act as a base, quenching some of the acid. Ensure you are using a sufficient excess of acid. For reactions with trifluoroacetic acid (TFA), consider increasing the concentration from a 20-25% solution in dichloromethane (DCM) to 50% or even neat TFA.[8]
-
Reaction Time and Temperature: While many Boc deprotections are rapid at room temperature, sterically hindered or electronically deactivated substrates may require longer reaction times or gentle heating.[7][9] However, be cautious with heating, as it can promote side reactions.
-
Solvent Choice: The solvent can significantly impact reaction efficiency.[7] If a reaction is sluggish in DCM, switching to a different solvent like dioxane for HCl-based deprotections might be beneficial.[10]
Q2: The Boc group is successfully removed, but I am also observing hydrolysis of my carboxylate ester. How can I prevent this?
A2: Concurrent ester hydrolysis is a common side reaction, especially with methyl or ethyl esters under harsh acidic conditions.[11] Here are some strategies to maintain the integrity of the ester group:
-
Milder Acidic Conditions: Switch from strong acids like TFA to milder alternatives. A 4M solution of HCl in dioxane is often effective for Boc removal while minimizing ester cleavage.[10][12] Another mild and selective method is the use of oxalyl chloride in methanol.[13][14][15][16]
-
Anhydrous Conditions: Ensure your reagents and solvents are strictly anhydrous. The presence of water will facilitate ester hydrolysis under acidic conditions.
-
Alternative Deprotection Strategies: For particularly sensitive substrates, consider non-acidic deprotection methods. While less common for Boc groups, thermal deprotection in a suitable solvent like methanol or trifluoroethanol (TFE) under continuous flow conditions has been shown to be effective and can offer selectivity.[17][18]
Q3: I am working with a molecule that contains other acid-sensitive functional groups. What are my options for selective Boc deprotection?
A3: Selectivity is crucial when dealing with complex molecules.[9] Beyond the milder acidic conditions mentioned above, here are some alternative approaches:
-
Sodium Borohydride in Ethanol: A novel method for the selective N-Boc deprotection of pyrazoles and other nitrogen heterocycles involves using sodium borohydride (NaBH4) in ethanol at room temperature.[19][20] This method is notably mild and can be highly selective, leaving other sensitive groups intact.
-
Potassium Trimethylsilanolate (KOTMS): A recently developed system using KOTMS in butyronitrile (PrCN) allows for the mild and selective deprotection of various N-heterocycles, including those protected with a Boc group. This method tolerates a wide range of sensitive functional groups.[21]
Visualizing the Deprotection Workflow
The following diagram illustrates a decision-making workflow for troubleshooting Boc deprotection of pyrazolo[3,4-b]pyridine carboxylates.
Caption: Troubleshooting workflow for Boc deprotection.
Comparison of Deprotection Methods
The table below summarizes various methods for the deprotection of Boc-protected pyrazolo[3,4-b]pyridine carboxylates, highlighting their strengths and weaknesses.
| Method | Reagents & Conditions | Advantages | Potential Issues |
| Standard Acidic | 20-50% TFA in DCM, RT | Fast, reliable for many substrates | Can cleave other acid-sensitive groups, including esters |
| Milder Acidic (HCl) | 4M HCl in dioxane, RT | More selective than TFA, often preserves esters | Dioxane is a hazardous solvent |
| Milder Acidic (Oxalyl Chloride) | Oxalyl chloride in methanol, RT | Very mild and selective | Reagent is toxic and moisture-sensitive |
| Reductive | NaBH4 in ethanol, RT | Highly selective for N-Boc on certain heterocycles | May reduce other functional groups in the molecule |
| Basic (KOTMS) | KOTMS in PrCN, RT | Mild, tolerates many functional groups | Newer method, may require optimization |
| Thermal | Heat in MeOH or TFE | No reagents required, can be selective | Requires specialized equipment (flow reactor), high temperatures |
Frequently Asked Questions (FAQs)
Q: How do I monitor the progress of my deprotection reaction? A: Thin-Layer Chromatography (TLC) is the most common and convenient method. The deprotected product, being a free amine, is typically more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin can be very effective as it visualizes the primary or secondary amine as a colored spot.[9] LC-MS is also an excellent tool for monitoring the disappearance of the starting material and the appearance of the product.
Q: What is the mechanism of acid-catalyzed Boc deprotection? A: The reaction proceeds through protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine, carbon dioxide, and isobutene.[22]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Q: Can I use basic conditions to remove a Boc group from a pyrazole nitrogen? A: While Boc groups are generally stable to base, deprotection under basic conditions has been reported for some activated N-heterocycles.[19][20] For instance, methods using Na2CO3 in refluxing DME have been used for deprotecting N-Boc indazoles and pyrazoles.[20] However, these conditions might not be suitable if your molecule contains base-labile groups, such as the carboxylate ester.
Experimental Protocols
Protocol 1: Standard Deprotection with TFA/DCM [8]
-
Dissolve the Boc-protected pyrazolo[3,4-b]pyridine carboxylate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., to a final concentration of 25% v/v).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
The crude product can be purified by chromatography or precipitation/crystallization.
Protocol 2: Selective Deprotection with HCl/Dioxane [12]
-
Dissolve the Boc-protected substrate (1.0 eq) in anhydrous 1,4-dioxane.
-
Add a 4M solution of HCl in dioxane (e.g., 4-5 eq).
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.
-
If the free base is required, dissolve the salt in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO3 solution) before extraction.
Protocol 3: Mild Deprotection with Oxalyl Chloride/Methanol [13][15]
-
Dissolve the N-Boc substrate (1.0 eq) in methanol at room temperature.
-
Add oxalyl chloride (3.0 eq) dropwise.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify as necessary.
References
-
Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. Available from: [Link]
-
Liu, W. et al. (2025). Deprotection and Functionalization of Protective N-heterocycles under Mild Conditions. Eur. J. Org. Chem. Available from: [Link]
-
George, N. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 23701-23708. Available from: [Link]
-
George, N. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available from: [Link]
-
George, N. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available from: [Link]
-
Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Available from: [Link]
-
George, N. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available from: [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. Available from: [Link]
-
Zhang, Y. et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. Available from: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1985). Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide. Available from: [Link]
-
El-Malah, A. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Available from: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. Available from: [Link]
-
ResearchGate. (2013). Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group? ResearchGate. Available from: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available from: [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available from: [Link]
-
Wang, C. et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Kucsma, N. et al. (2010). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. National Institutes of Health. Available from: [Link]
-
ResearchGate. (n.d.). Heterocycle N-Boc deprotection scope. ResearchGate. Available from: [Link]
-
Veliks, J. et al. (2025). Synthesis of Novel (S)-N-Boc-3-Pyrazolylalanine-Derived α-Amino Acids. ResearchGate. Available from: [Link]
-
MDPI. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Available from: [Link]
-
University College Cork. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork. Available from: [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Scribd. Available from: [Link]
-
National Institutes of Health. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available from: [Link]
-
ResearchGate. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. Available from: [Link]
-
PubMed Central. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Available from: [Link]
-
MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]
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Technical Support Center: Scale-Up Synthesis of Tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of Tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. This document is designed for researchers, chemists, and process development professionals. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and efficient scale-up campaign.
Synthesis Strategy and Workflow Overview
The target molecule, this compound, is a key heterocyclic building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] A robust and scalable synthesis is therefore of critical importance.
The most reliable and commonly employed strategy involves a two-step sequence:
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Cyclocondensation: Formation of the core 3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold. This is typically achieved via the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[3][4][5]
-
N-Boc Protection: Introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the pyrazole nitrogen. This is a standard protection reaction using di-tert-butyl dicarbonate ((Boc)₂O).[6][7]
Overall Synthesis Workflow
The following diagram illustrates the high-level workflow for the synthesis.
Caption: High-level workflow from starting materials to the final Boc-protected product.
Detailed Experimental Protocol (100g Scale)
This section provides a detailed, step-by-step protocol optimized for a 100-gram scale synthesis.
Reagent and Solvent Quantities
| Reagent / Solvent | Molecular Weight | Moles | Quantity | Notes |
| Step 1: Cyclocondensation | ||||
| 5-Amino-3-methyl-1H-pyrazole | 97.11 g/mol | 1.03 mol | 100 g | Limiting Reagent (1.0 eq) |
| Malonaldehyde bis(dimethyl acetal) | 164.19 g/mol | 1.13 mol | 186 g (188 mL) | 1.1 eq |
| Acetic Acid (Glacial) | 60.05 g/mol | - | 1 L | Solvent and Catalyst |
| Step 2: Boc Protection | ||||
| 3-methyl-1H-pyrazolo[3,4-b]pyridine | 133.15 g/mol | ~0.82 mol | ~110 g (Assumed 80% yield) | 1.0 eq (from Step 1) |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 g/mol | 0.99 mol | 216 g | 1.2 eq |
| Triethylamine (Et₃N) | 101.19 g/mol | 1.23 mol | 125 g (171 mL) | 1.5 eq |
| Dichloromethane (DCM) | 84.93 g/mol | - | 1.5 L | Anhydrous Solvent |
Step-by-Step Methodology
Part A: Synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine
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Reactor Setup: To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add glacial acetic acid (1 L).
-
Reagent Addition: Add 5-amino-3-methyl-1H-pyrazole (100 g, 1.03 mol). Stir until fully dissolved.
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Initiate Reaction: Slowly add malonaldehyde bis(dimethyl acetal) (188 mL, 1.13 mol) to the stirred solution over 15-20 minutes. The addition may be slightly exothermic.
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Causality Explanation: This reaction is a variation of the Friedländer annulation, where the aminopyrazole acts as the nucleophile to build the pyridine ring onto the pyrazole core.[8] Acetic acid serves as both the solvent and the acid catalyst required to facilitate the condensation and subsequent cyclization/aromatization.
-
-
Heating: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the starting aminopyrazole is complete.
-
Cooling and Concentration: Cool the mixture to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.
-
Work-up: To the resulting residue, add saturated sodium bicarbonate solution (NaHCO₃) cautiously until the pH is ~8-9 to neutralize any remaining acid. The product may precipitate as a solid.
-
Isolation: Filter the solid, wash with cold water (2 x 200 mL), and dry under vacuum to yield 3-methyl-1H-pyrazolo[3,4-b]pyridine as a solid. The expected yield is 75-85%.
Part B: Boc Protection
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Reactor Setup: To a dry 3 L flask under a nitrogen atmosphere, add the 3-methyl-1H-pyrazolo[3,4-b]pyridine (~110 g, ~0.82 mol) from Part A and anhydrous dichloromethane (DCM, 1.5 L).
-
Reagent Addition: Add triethylamine (171 mL, 1.23 mol). Stir until the solid is fully dissolved. Cool the solution to 0-5°C using an ice bath.
-
Causality Explanation: Anhydrous conditions are critical to prevent the hydrolysis of (Boc)₂O.[6] Triethylamine acts as a base to deprotonate the pyrazole NH, creating a more nucleophilic nitrogen anion that readily attacks the electrophilic carbonyl carbon of the Boc-anhydride.[9] The reaction is performed at a low temperature to control exothermicity and minimize potential side reactions.
-
-
(Boc)₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (216 g, 0.99 mol) in anhydrous DCM (250 mL). Add this solution dropwise to the cooled reaction mixture over 1 hour, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC/HPLC until the starting material is consumed.
-
Quenching and Work-up: Quench the reaction by adding water (500 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl (2 x 250 mL) to remove excess triethylamine, followed by saturated brine solution (250 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude material can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel plug filtration to yield the final product as a white to off-white solid. The expected yield is 85-95%.
Troubleshooting and Issue Resolution (Q&A)
Encountering issues during scale-up is common. This section addresses specific problems in a question-and-answer format.
Troubleshooting Logic Flow
Caption: A logic diagram to guide troubleshooting efforts based on the observed problem.
Common Questions and Solutions
Q1: My cyclocondensation reaction (Part A) has stalled or resulted in a very low yield. What are the likely causes?
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A1: Probable Causes & Solutions:
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Impure Starting Materials: The 5-amino-3-methyl-1H-pyrazole should be of high purity. Impurities can inhibit the reaction. Verify the purity by NMR or melting point before starting.
-
Insufficient Heating: Ensure the reaction mixture is at a full reflux. On a larger scale, achieving a consistent internal temperature is crucial. Use a calibrated temperature probe.
-
Reaction Time: Some batches may require longer heating. Continue to monitor by TLC/HPLC every 2 hours after the initial 6-hour mark until no further progress is observed.
-
Regioisomer Formation: If using a non-symmetrical 1,3-bis-electrophile, the formation of two regioisomers is possible, which can complicate purification and lower the yield of the desired isomer.[3][4] For this synthesis, the chosen symmetrical reagent avoids this issue.
-
Q2: During the Boc protection (Part B), my TLC shows both the starting material and the product, even after 16 hours. Why is the reaction incomplete?
-
A2: Probable Causes & Solutions:
-
Moisture: The most common cause is moisture in the solvent or on the glassware, which rapidly consumes the (Boc)₂O. Ensure all solvents are anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Insufficient (Boc)₂O: The di-tert-butyl dicarbonate can degrade over time. Use a fresh bottle or verify the quality of an older one. It may be necessary to increase the stoichiometry to 1.3-1.5 equivalents.
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Insufficient Base: Triethylamine is crucial for deprotonating the pyrazole nitrogen. Ensure the correct amount was added and that it is of good quality. The base scavenges the acid byproduct, driving the reaction to completion.
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Q3: After the Boc protection work-up, I have an oily product that is difficult to crystallize. What should I do?
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A3: Probable Causes & Solutions:
-
Residual Solvent: Ensure all DCM and residual triethylamine are removed under high vacuum.
-
Impurities: The crude product may contain impurities that act as crystallization inhibitors. Attempt purification using a short plug of silica gel, eluting with a gradient of hexanes/ethyl acetate. This will remove polar impurities and often yields a product that crystallizes more easily.
-
Recrystallization Solvent: Experiment with different solvent systems. A good starting point is dissolving the oil in a minimum amount of a good solvent (like ethyl acetate or DCM) and slowly adding a poor solvent (like hexanes or pentane) until turbidity is observed, then cooling.
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Q4: I am seeing a minor, less polar spot on the TLC after Boc protection. What could it be?
-
A4: Probable Cause & Solution:
-
While less common for pyrazoles compared to other amines, over-protection to form a di-Boc derivative or other side products can occur, especially if excess reagents or a stronger base is used.[10] This side product is typically non-polar. It can usually be removed during silica gel chromatography. To avoid it, ensure controlled addition of (Boc)₂O at low temperatures and use the recommended stoichiometry.
-
Analytical Quality Control
Confirming the identity and purity of the intermediate and final product is essential.
| Analysis | 3-methyl-1H-pyrazolo[3,4-b]pyridine | This compound |
| Appearance | Off-white to tan solid | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.6 (d, 1H), ~8.1 (d, 1H), ~7.1 (dd, 1H), ~2.6 (s, 3H). NH proton may be broad or not observed. | δ ~8.7 (d, 1H), ~8.2 (d, 1H), ~7.2 (dd, 1H), ~2.7 (s, 3H), ~1.7 (s, 9H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~150, 148, 145, 129, 118, 115, 14. | δ ~151, 149, 148, 146, 130, 119, 116, 85, 28, 15. |
| Mass Spec (ESI+) | [M+H]⁺ = 134.07 | [M+H]⁺ = 234.12 |
| HPLC Purity | >98% | >98% |
FAQs
Q: Are there alternative, greener methods for this synthesis? A: Yes, multicomponent reactions (MCRs) are being explored for the synthesis of pyrazolopyridines, often using water as a solvent or employing reusable catalysts.[11][12] These methods can offer advantages in terms of atom economy and reduced waste, though they may require significant optimization for this specific substitution pattern and scale.
Q: How stable is the final product? A: The Boc-protected product is generally stable under neutral and basic conditions. However, the Boc group is labile to strong acids (e.g., TFA, HCl), which will cleave it to reveal the parent pyrazole.[6] It should be stored in a cool, dry place away from acidic vapors.
Q: Can I use a different base for the Boc protection? A: While other non-nucleophilic bases like DIPEA can be used, pyridine is also a common choice and can serve as both the base and solvent.[7][13] However, its high boiling point can make removal more difficult than DCM/Et₃N. Using strong bases like NaH is also possible but requires stricter anhydrous conditions and may lead to more side reactions.[7]
References
-
Raju Kumar Sarma, Ayesha Aktar Khanam Choudhury, Nayana Adhikari. (2021). Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i. ResearchGate. Available at: [Link]
-
Sharma, S., & Singh, P. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Banasthali University. Available at: [Link]
-
I. Alkorta, J. Elguero. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
L. I. Panasenko, et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Pisár, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. ResearchGate. Available at: [Link]
-
A. Papakyriakou, et al. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]
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Various Authors. (2016). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]
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J. C. T. Mejia, et al. (2024). Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. National Center for Biotechnology Information (NCBI). Available at: [Link]
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Y. Wang, et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
M. Pisár, et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. Available at: [Link]
-
F. Shirini, et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing. Available at: [Link]
-
C. Unciti-Broceta, et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
E. M. M. M. de la Cruz, et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
M. Bakherad, et al. (2018). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions.... ResearchGate. Available at: [Link]
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D. Gerokonstantis, et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]
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A. V. Stupina, et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. PubMed. Available at: [Link]
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D. J. D. Perron, et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]
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M. F. Abdel-Megeed, et al. (2022). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
A. V. Stupina, et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Anonymous. (2024). Improved process for preparation of substituted pyrazolo [3,4-b] pyridine. Technical Disclosure Commons. Available at: [Link]
-
P. S. Tisler, et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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- 11. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Optimizing reaction conditions: solvent, temperature, and time for pyrazolo[3,4-b]pyridine synthesis
Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines
A Senior Application Scientist's Guide to Reaction Optimization
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are core structures in numerous biologically active molecules, making their efficient synthesis a critical task in drug discovery and development.[1][2][3]
This document moves beyond simple protocols to provide a deeper understanding of the reaction variables. Here, we address common challenges, offer systematic troubleshooting advice, and explain the chemical reasoning behind our optimization strategies to empower you in your laboratory work.
Troubleshooting Guide: Common Synthesis Challenges
This section addresses the most frequent issues encountered during the synthesis of pyrazolo[3,4-b]pyridines in a direct question-and-answer format.
Question 1: I am getting very low or no desired product in my three-component reaction. What are the likely causes and how can I fix it?
Answer: This is a common and frustrating issue, often stemming from one or more of the following factors. Let's break down a systematic approach to troubleshooting.
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Purity of Starting Materials: The success of these reactions, particularly multi-component syntheses, is highly dependent on the purity of the reactants. The aminopyrazole starting material is especially critical.
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Causality: Impurities can act as catalyst poisons, participate in side reactions, or alter the reaction kinetics, leading to a complex mixture or complete reaction failure.
-
Recommendation: Always verify the purity of your starting materials (e.g., by NMR or LC-MS). If purity is questionable, consider recrystallization or chromatographic purification of the reactants before use.[4]
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-
Catalyst Selection and Loading: The choice of catalyst and its concentration are pivotal.
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Causality: The catalyst facilitates key steps like condensation and cyclization. An inappropriate catalyst may not be active enough, while excessive loading can sometimes promote side reactions or complicate purification.
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Recommendation: A catalyst screen is highly recommended. While traditional Brønsted acids like acetic acid or hydrochloric acid are common, Lewis acids such as ZrCl₄ or Cu(II) acetylacetonate have demonstrated high efficacy.[4][5][6] For some modern protocols, solid-supported catalysts like amorphous carbon-supported sulfonic acid (AC-SO₃H) have proven effective and simplify work-up.[7] Start with a catalytic amount (e.g., 5-20 mol%) and optimize the loading based on reaction progress.[4][7]
-
-
Suboptimal Solvent Conditions: The solvent dictates reactant solubility, influences transition state energies, and determines the effective reaction temperature.
-
Causality: Poor solubility of a reactant will prevent it from participating in the reaction effectively. The polarity of the solvent can also influence reaction pathways and selectivity.
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Recommendation: Ethanol is a widely used and effective solvent for many pyrazolo[3,4-b]pyridine syntheses.[4][7] However, if you face issues, a solvent screen is the best approach. Chloroform has been shown to give excellent yields in some copper-catalyzed reactions.[6] In some cases, high-yielding reactions can be achieved under solvent-free conditions, typically at elevated temperatures (e.g., 100 °C).[4][8]
-
-
Incorrect Temperature or Reaction Time: These two parameters are intrinsically linked.
-
Causality: Many of these cyclization reactions require an energy input to overcome activation barriers. However, excessive heat or prolonged reaction times can lead to the degradation of starting materials, intermediates, or the final product.
-
Recommendation: Do not rely solely on a literature-reported time. Actively monitor your reaction's progress using Thin Layer Chromatography (TLC). This allows you to determine the point of maximum product formation and avoid decomposition. While some reactions proceed at room temperature, many require heating, often in the range of 80-120 °C.[4][5][9]
-
Caption: A systematic workflow for troubleshooting low product yield.
Question 2: My reaction is forming a mixture of regioisomers. How can I improve selectivity and separate the products?
Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials like 1,3-dicarbonyl compounds.[4][5]
-
Controlling Regioselectivity:
-
Causality: Regioselectivity is governed by the relative electrophilicity and steric hindrance of the reacting centers. For instance, in the reaction between a 5-aminopyrazole and an unsymmetrical 1,3-diketone, the initial condensation can occur at either carbonyl group. The more electrophilic carbonyl is typically attacked first.[2][5]
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Recommendation: Carefully analyze the electronic properties of your substrates. A ketone is generally more electrophilic than an ester, and a CF₃-substituted carbonyl is highly electrophilic.[5] In some cases, changing the catalyst (from a Brønsted acid to a specific Lewis acid) or the solvent can influence the reaction pathway and favor one isomer over the other.[4] Consulting literature for reactions with substrates analogous to yours is the best starting point.
-
-
Separating Regioisomers:
-
Recommendation: Flash column chromatography on silica gel is the most common and effective method for separating regioisomers.[4]
-
Eluent Selection: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. A shallow gradient is often necessary to achieve baseline separation.
-
TLC Analysis: Before running a large column, carefully develop a TLC method that shows good separation between the spots corresponding to your isomers.
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Question 3: I've successfully synthesized my product, but purification by column chromatography is difficult. What can I do?
Answer: Pyrazolo[3,4-b]pyridines can be quite polar, making them tricky to purify.
-
Proper Work-up: A thorough aqueous work-up is crucial before attempting chromatography.
-
Causality: Catalysts (especially metal-based) and inorganic salts can interfere with chromatography, causing streaking or irreversible binding to the silica.
-
Recommendation: After the reaction, perform an aqueous wash (e.g., with NaHCO₃ solution if an acid catalyst was used) to remove the bulk of the catalyst and inorganic byproducts.[6] Ensure the organic layer is thoroughly dried (e.g., with Na₂SO₄ or MgSO₄) before concentrating.
-
-
Chromatography Technique:
-
Stationary Phase: Silica gel is standard. If your compound is very polar and still adheres strongly to silica, consider using a more polar stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).
-
Mobile Phase Modifiers: For highly polar compounds that streak on silica, adding a small amount of a polar modifier to your eluent can help. For basic compounds, adding ~0.5-1% triethylamine (NEt₃) can neutralize acidic sites on the silica gel and improve peak shape. For acidic compounds, adding ~0.5-1% acetic acid can have a similar effect.
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FAQs: Optimizing Key Reaction Parameters
This section provides answers to frequently asked questions about reaction condition optimization.
Question: How do I select the optimal solvent for my reaction?
Answer: Solvent selection is a critical optimization step. The ideal solvent should fully dissolve the reactants while facilitating the desired chemical transformation. A solvent screen is the most reliable method for optimization.
Causality: The solvent's polarity, boiling point, and coordinating ability all impact reaction kinetics. For example, polar aprotic solvents like DMF or DMAc can accelerate reactions involving polar intermediates, while non-polar solvents like toluene might be preferred for reactions that generate water as a byproduct, allowing for its removal via a Dean-Stark trap.
The table below summarizes data from a study optimizing a Cu(II)-catalyzed synthesis, illustrating the dramatic effect solvent choice can have on product yield.[6]
| Entry | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Acetonitrile | rt | 15 | 20 |
| 2 | Methanol | rt | 15 | 0 |
| 3 | Ethanol | rt | 15 | 0 |
| 4 | Toluene | rt | 10 | 68 |
| 5 | CHCl₃ | rt | 10 | 94 |
| 6 | CH₂Cl₂ | rt | 10 | 85 |
| 7 | THF | 65 °C | 10 | 30 |
| Data adapted from a study on Cu(II)-catalyzed pyrazolo[3,4-b]pyridine synthesis.[6] |
Question: What is the best way to determine the optimal reaction temperature and time?
Answer: The optimal temperature and time are those that provide the highest yield of pure product in the shortest duration. These parameters must be optimized empirically for each specific reaction.
Causality: Temperature directly controls the reaction rate (according to the Arrhenius equation). Higher temperatures increase the rate but can also accelerate decomposition pathways. Time is the duration allowed for the reaction to proceed to completion. An insufficient time leads to an incomplete reaction and low yield, while an excessive time can lead to byproduct formation.
Caption: Relationship between key reaction parameters and outcomes.
Best Practice for Optimization:
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Start with a literature precedent or a moderate temperature (e.g., 80 °C).
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Set up parallel reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C).
-
Monitor each reaction by TLC every 1-2 hours. Spot the starting material, the reaction mixture, and a co-spot (starting material + reaction mixture) to track the consumption of reactants and formation of the product.
-
Identify the temperature that gives the cleanest conversion to the product.
-
Determine the optimal time from your TLC analysis as the point where the starting material spot has disappeared (or is very faint) and the product spot is at its maximum intensity, before significant byproduct spots appear.
Experimental Protocols
The following are generalized, step-by-step procedures based on established methods. They should be adapted based on the specific substrates and stoichiometry of your reaction.
Protocol 1: Three-Component, Solvent-Free Synthesis [4]
This protocol is advantageous for its efficiency and reduced solvent waste.
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Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 5-aminopyrazole derivative (1 mmol), the aldehyde (1 mmol), and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1 mmol).
-
Catalyst Addition: Add the catalyst (e.g., 20 mg of a solid-supported acid or a catalytic amount of a Lewis acid).[4]
-
Reaction: Place the flask in a pre-heated oil bath at 100 °C.
-
Monitoring: Stir the mixture vigorously. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), cool the flask to room temperature. Add a suitable solvent (e.g., ethanol) to the solid mixture.
-
Purification: Isolate the product by filtration if it precipitates as a clean solid. If not, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization from a suitable solvent (e.g., ethanol).[4]
Protocol 2: Lewis Acid-Catalyzed Synthesis in Solution [4]
This protocol is useful when reactants have poor miscibility or require milder conditions.
-
Preparation: In a round-bottom flask, dissolve the α,β-unsaturated ketone (0.5 mmol) in a minimal amount of a suitable solvent (e.g., 0.5 mL DMF).
-
Reactant Addition: At room temperature (25 °C), add a solution of the 5-aminopyrazole derivative (0.5 mmol) in a co-solvent (e.g., 0.5 mL EtOH).
-
Inert Atmosphere: Degas the reaction mixture by bubbling argon or nitrogen through it for 5-10 minutes.
-
Catalyst Addition: Under an inert atmosphere, add the Lewis acid catalyst (e.g., ZrCl₄, 0.15 mmol).
-
Reaction: Heat the reaction mixture to 95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction for 16 hours or until completion is confirmed by TLC.
-
Work-up and Isolation: Cool the reaction to room temperature. Quench the reaction by adding water or a saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- BenchChem Technical Support Team. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
-
Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. [Link]
-
Luo, S., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Alfindee, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. [Link]
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Alfindee, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]
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Alfindee, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]
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Gomathi, K., & Muthusaravana, K. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
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RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]
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Validation & Comparative
Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[3,4-b]Pyridine Inhibitors
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A Tale of Two Scaffolds: A Senior Application Scientist's Guide to Pyrazolo[3,4-b]pyridine versus Pyrazolo[3,4-d]pyrimidine in Kinase Inhibitor Design
For the discerning medicinal chemist, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of privileged structures, the pyrazolo-fused pyridines and pyrimidines have emerged as particularly fruitful territories, especially in the highly competitive arena of kinase inhibitor development. This guide provides an in-depth, comparative analysis of two closely related yet distinct scaffolds: pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine. Drawing upon a wealth of experimental data and established synthetic strategies, we will dissect the nuances of each core, empowering researchers to make informed decisions in their quest for novel therapeutics.
At a Glance: Key Distinctions and Strategic Considerations
| Feature | Pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-d]pyrimidine | Senior Scientist's Perspective |
| Core Structure | Fused pyrazole and pyridine rings | Fused pyrazole and pyrimidine rings | The additional nitrogen in the pyrimidine ring of the [3,4-d] scaffold offers an extra hydrogen bond acceptor, potentially enhancing binding affinity and selectivity. |
| Bioisosterism | Bioisostere of purine | Bioisostere of adenine[1][2] | The closer resemblance of the pyrazolo[3,4-d]pyrimidine scaffold to adenine makes it a highly intuitive choice for targeting the ATP-binding site of kinases.[2] |
| Synthetic Accessibility | Generally accessible through various established routes. | Well-established and versatile synthetic routes are available. | Both scaffolds are synthetically tractable, but the choice of starting materials and desired substitution patterns may favor one over the other. |
| Physicochemical Properties | Generally good, but can be influenced by substituents. | Often exhibit poor aqueous solubility, which can pose formulation challenges.[3] | Solubility is a key consideration for the pyrazolo[3,4-d]pyrimidine series, often necessitating prodrug strategies or advanced formulation techniques to improve pharmacokinetic profiles.[3][4] |
| Prominent Drug Examples | Etazolate, Riociguat[5][6] | Ibrutinib (Imbruvica)[1][2] | The clinical and commercial success of Ibrutinib has undoubtedly cemented the pyrazolo[3,4-d]pyrimidine scaffold as a "go-to" for kinase inhibitor design. |
The Underpinnings of a Privileged Scaffold: Why Pyrazolo-Fused Systems?
The prevalence of both pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds in medicinal chemistry is no accident. Their fused bicyclic nature provides a rigid framework that can be readily functionalized at multiple positions, allowing for the precise orientation of substituents to interact with specific residues within a target's active site.[6] This structural rigidity minimizes the entropic penalty upon binding, often contributing to higher affinity. Furthermore, their aromatic character allows for favorable π-π stacking interactions with aromatic amino acid residues commonly found in kinase active sites.
The pyrazolo[3,4-d]pyrimidine nucleus is a well-known isostere of adenine, a fundamental component of ATP.[1][2] This structural mimicry allows compounds based on this scaffold to effectively compete with ATP for binding to the kinase hinge region, a critical interaction for inhibitor function.[2]
A Deeper Dive: Comparative Analysis
Chemical Properties and Synthetic Strategies
Pyrazolo[3,4-b]pyridines are versatile building blocks with a broad spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and antitumor properties.[5] Their synthesis is often achieved through the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds.[5][7] The regioselectivity of these reactions can be controlled by the nature of the substituents on the starting materials.[7]
Pyrazolo[3,4-d]pyrimidines , on the other hand, have gained significant traction as "privileged scaffolds" for kinase inhibitors.[2] Their synthesis typically involves the reaction of 5-aminopyrazole-4-carbonitriles or -carboxylates with formamide or other one-carbon synthons.[1][8] The resulting 4-hydroxy-pyrazolo[3,4-d]pyrimidine can be readily converted to the 4-chloro intermediate, a key precursor for the introduction of various amine substituents at this position.[1]
Caption: Generalized synthetic routes for pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.
Applications in Kinase Inhibition: A Tale of Two Targets
Both scaffolds have proven to be fertile ground for the discovery of potent kinase inhibitors.
Pyrazolo[3,4-b]pyridines have yielded inhibitors targeting a range of kinases, including Tropomyosin receptor kinases (TRKs), Fibroblast growth factor receptors (FGFRs), and Cyclin-dependent kinases (CDKs).[9][10][11][12] For instance, a series of pyrazolo[3,4-b]pyridine derivatives were developed as potent and selective FGFR kinase inhibitors, with some compounds demonstrating significant antitumor activity in xenograft models.[10] Another study reported the synthesis and evaluation of pyrazolo[3,4-b]pyridine-based inhibitors of CDK1, which showed potent antiproliferative activity in human tumor cell lines.[11]
Pyrazolo[3,4-d]pyrimidines , as previously mentioned, are renowned for their success in targeting a multitude of kinases. The FDA-approved drug Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK) and is used to treat certain B-cell cancers.[1][2] Beyond BTK, this scaffold has been successfully employed to develop inhibitors of Src family kinases, FMS-like tyrosine kinase 3 (FLT3), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[13][14][15] The ability to readily modify the substituents at various positions of the pyrazolo[3,4-d]pyrimidine core has allowed for the fine-tuning of selectivity and potency against different kinase targets.[14]
Caption: Kinase targets for pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds.
Experimental Protocol: Representative Synthesis of a 4-Amino-Pyrazolo[3,4-d]pyrimidine
This protocol outlines a general and widely used method for the synthesis of a 4-amino-substituted pyrazolo[3,4-d]pyrimidine, a key intermediate for many kinase inhibitors.
Step 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
To a solution of (ethoxymethylene)malononitrile (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.
Step 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
-
Suspend the 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in formamide (10-15 vol).
-
Heat the mixture to 180-200 °C and stir for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Step 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
To a flask containing 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 vol).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Step 4: Synthesis of a 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivative
-
Dissolve the 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable solvent such as isopropanol or DMF.
-
Add the desired amine (R-NH₂) (1.1-1.5 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and partition between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to afford the final 4-amino-substituted pyrazolo[3,4-d]pyrimidine.
Caption: Workflow for the synthesis of a 4-amino-pyrazolo[3,4-d]pyrimidine derivative.
Senior Application Scientist's Closing Remarks
The choice between a pyrazolo[3,4-b]pyridine and a pyrazolo[3,4-d]pyrimidine scaffold is not a matter of inherent superiority but rather one of strategic alignment with the goals of a specific drug discovery program.
The pyrazolo[3,4-d]pyrimidine scaffold, with its close structural resemblance to adenine and a proven track record culminating in the blockbuster drug Ibrutinib, represents a lower-risk, higher-reward starting point for many kinase inhibitor projects. Its synthetic accessibility and the vast body of literature detailing its structure-activity relationships provide a solid foundation for rational design. However, researchers must be cognizant of the potential for poor solubility and plan accordingly.
The pyrazolo[3,4-b]pyridine scaffold, while perhaps less ubiquitously employed in the kinase inhibitor space, offers a greater degree of novelty and the potential to explore uncharted chemical space. Its broader range of documented biological activities suggests a versatility that could be leveraged to develop inhibitors with unique selectivity profiles or to target other enzyme classes entirely.
Ultimately, the optimal choice will depend on a careful consideration of the target kinase, the desired selectivity profile, and the synthetic resources available. Both scaffolds are powerful tools in the medicinal chemist's arsenal, and a deep understanding of their respective strengths and weaknesses is paramount to success.
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A Senior Application Scientist's Guide to Validating the Biological Activity of Synthesized Pyrazolo[3,4-b]pyridine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the biological activity of novel synthesized pyrazolo[3,4-b]pyridine derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and objectively compare the performance of these derivatives with established alternatives, supported by experimental data.
The pyrazolo[3,a-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide will focus on the validation of their anticancer potential, particularly as kinase inhibitors, a prominent area of investigation for this class of compounds.
The Rationale for Targeting Kinases with Pyrazolo[3,4-b]pyridines
Protein kinases are crucial regulators of cellular processes, including proliferation, differentiation, and survival.[2] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The planar structure of the pyrazolo[3,4-b]pyridine core allows it to fit into the ATP-binding pocket of many kinases, making it an excellent starting point for the design of potent and selective inhibitors.[3]
This guide will focus on two key kinase targets that are frequently inhibited by pyrazolo[3,4-b]pyridine derivatives: Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA).
-
CDK2: A key regulator of the cell cycle, particularly the G1/S phase transition.[4][5] Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
TRKA: A receptor tyrosine kinase that, when activated by nerve growth factor (NGF) or through genetic rearrangements, can drive the growth and survival of various tumors.[6][7]
From Synthesis to Biological Validation: An Integrated Workflow
The journey from a synthesized compound to a validated bioactive molecule is a multi-step process. This guide will walk you through the critical stages of this workflow, from the initial synthesis of the pyrazolo[3,4-b]pyridine core to the in-depth biological characterization.
Caption: A typical workflow for the synthesis and biological validation of pyrazolo[3,4-b]pyridine derivatives.
Part 1: Synthesis of the Pyrazolo[3,4-b]pyridine Scaffold
A common and versatile method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[8]
General Synthetic Scheme:
Caption: Simplified CDK2 signaling pathway and the point of inhibition by pyrazolo[3,4-b]pyridine derivatives.
TRKA Signaling Pathway in Cancer
The binding of Nerve Growth Factor (NGF) to TRKA leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. [6][7]Pyrazolo[3,4-b]pyridine derivatives can block this signaling cascade by inhibiting the kinase activity of TRKA.
Caption: The TRKA signaling pathway and its inhibition by pyrazolo[3,4-b]pyridine derivatives.
Conclusion
This guide has provided a comprehensive overview of the validation of the biological activity of synthesized pyrazolo[3,4-b]pyridine derivatives, with a focus on their anticancer properties as kinase inhibitors. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can effectively characterize their novel compounds. The comparative data presented highlights the potential of the pyrazolo[3,4-b]pyridine scaffold to yield potent and selective kinase inhibitors that can rival or even surpass existing standards. Further optimization of these derivatives holds significant promise for the development of novel cancer therapeutics.
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Knocking down the expression of the NGF-TRKA signaling pathway proteins... ResearchGate. [Link]
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A Senior Application Scientist's Guide to Comparative Molecular Docking of Pyrazolo[3,4-b]pyridine Derivatives Against Kinase Targets
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on executing a comparative molecular docking study focused on pyrazolo[3,4-b]pyridine derivatives. This document is structured to provide not just a protocol, but the underlying scientific rationale—the "why" behind the "how"—to ensure your computational experiments are robust, reproducible, and insightful. We will navigate the complexities of target selection, ligand and protein preparation, docking execution, and results interpretation, using a practical case study to illustrate key principles.
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, renowned for its versatile biological activities, particularly as kinase inhibitors in oncology.[1][2][3] Derivatives of this scaffold have been investigated as potent inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and TANK-binding kinase 1 (TBK1).[4][5][6][7] Molecular docking is an indispensable computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a target protein, providing critical insights into binding affinity and interaction patterns that drive drug discovery.[8][9]
This guide will compare a set of hypothetical pyrazolo[3,4-b]pyridine derivatives against a well-established cancer target, Cyclin-Dependent Kinase 2 (CDK2), to identify promising lead candidates and elucidate their structure-activity relationships (SAR).
The Strategic Framework: Target and Ligand Selection
A successful docking study begins with a well-defined biological question and carefully selected components. The choices made here dictate the relevance and impact of the computational results.
Target Selection: Why CDK2?
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[1][6] This makes it an attractive and extensively studied target for cancer therapy. The availability of numerous high-resolution crystal structures in the Protein Data Bank (PDB) with co-crystallized ligands provides an excellent foundation for validating docking protocols.[6]
For this guide, we will use the PDB entry 1HCK , which represents the crystal structure of human CDK2 in complex with the inhibitor staurosporine. This provides a well-defined active site and a reference ligand to validate our docking setup.
Ligand Selection: A Representative Set of Pyrazolo[3,4-b]pyridine Derivatives
To conduct a meaningful comparison, we will use a small, representative set of hypothetical pyrazolo[3,4-b]pyridine derivatives. These compounds are designed to probe the effect of different substituents on binding affinity and interaction with key residues in the CDK2 active site.
-
PBP-Core: The unsubstituted pyrazolo[3,4-b]pyridine scaffold.
-
PBP-NH2: A derivative with an amino group, designed to act as a hydrogen bond donor.
-
PBP-Cl: A derivative with a chloro group, exploring halogen bonding and hydrophobic interactions.
-
Staurosporine (Reference): The co-crystallized ligand in 1HCK, which will serve as our positive control to validate the docking protocol.
Experimental Protocol: A Step-by-Step Workflow
Scientific integrity in computational chemistry hinges on a meticulous and reproducible workflow. Each step, from data preparation to simulation, must be performed with precision and its purpose clearly understood.
Workflow Overview
The entire computational workflow is a multi-stage process that ensures the biological system is accurately represented before any docking calculations are performed.
Caption: Computational workflow for molecular docking.
Protein Preparation
The goal of protein preparation is to clean the raw PDB file and prepare it for docking by correcting structural issues and assigning correct chemical properties.[10][11]
Protocol:
-
Obtain Structure: Download the PDB file for 1HCK from the RCSB Protein Data Bank.
-
Clean Structure: Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.
-
Rationale: The raw PDB file often contains non-essential molecules.
-
Action: Remove all water molecules (HOH). While some water molecules can be critical for bridging interactions, their removal is a standard first-pass approach to reduce complexity.[11] Also, remove the co-crystallized ligand (staurosporine) and any other heteroatoms not essential for the protein's structure.
-
-
Add Hydrogens: Use a structure preparation tool (e.g., the Dock Prep tool in Chimera or the Protein Preparation Wizard in Maestro) to add polar hydrogen atoms.
-
Assign Charges: Assign partial atomic charges using a standard force field (e.g., Gasteiger charges).[14]
-
Rationale: The docking algorithm's scoring function relies on electrostatic calculations, which require accurate charge assignments.[14]
-
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.[14]
Ligand Preparation
Ligand preparation involves converting 2D chemical structures into energy-minimized 3D conformations with correct chemical properties.[15][16]
Protocol:
-
Draw Structures: Draw the 2D structures of the PBP derivatives using a chemical drawing tool like ChemDraw or MarvinSketch.[15]
-
Convert to 3D: Convert the 2D structures into 3D structures.
-
Energy Minimization: Perform an energy minimization of the 3D structures using a molecular mechanics force field (e.g., MMFF94).
-
Rationale: This step generates a low-energy, geometrically plausible starting conformation for the ligand, which can improve docking accuracy and speed.[11]
-
-
Assign Charges & Torsions: Use AutoDock Tools to assign Gasteiger charges and define the rotatable (torsional) bonds.[17]
-
Rationale: Defining rotatable bonds allows the docking software to explore the conformational flexibility of the ligand within the binding site, a key aspect of semi-flexible docking.[9]
-
-
Save as PDBQT: Save the final prepared ligands in the PDBQT format.
Molecular Docking Execution (AutoDock Vina)
With the protein and ligands prepared, the docking simulation can be configured and run. AutoDock Vina is a widely used, computationally efficient, and accurate docking program.[18]
Protocol:
-
Define the Binding Site (Grid Box): The search space for the docking must be explicitly defined.
-
Rationale: This confines the docking algorithm to the protein's active site, increasing computational efficiency and biological relevance.[8][14]
-
Action: Center a grid box on the position of the co-crystallized ligand (staurosporine) from the original 1HCK structure. Ensure the box dimensions (e.g., 20 x 20 x 20 Å) are large enough to accommodate the ligands and allow for rotational and translational movement.[19]
-
-
Create Configuration File: Create a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.[20]
-
Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt
-
Rationale: Vina uses an advanced iterative search algorithm to explore ligand conformations and positions within the grid box, evaluating each pose with its scoring function.[19] The program will output a PDBQT file containing the predicted binding poses (typically 9) ranked by their binding affinity scores.
-
Results and Comparative Analysis
The analysis of docking results involves more than just looking at the top score. A thorough evaluation considers binding affinity, binding pose, and the specific molecular interactions formed.[21][22]
Validation of the Docking Protocol
Before analyzing the test compounds, the protocol must be validated. This is done by "redocking" the co-crystallized ligand (staurosporine) back into the CDK2 active site.
-
Success Criterion: A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[21][22] The binding affinity should also be significantly negative, indicating favorable binding.
Quantitative Comparison of PBP Derivatives
The primary output from Vina is the binding affinity, an estimate of the binding free energy (ΔG) in kcal/mol.[21] More negative values indicate stronger, more favorable binding. The results for our hypothetical study are summarized below.
| Ligand ID | Binding Affinity (kcal/mol) | Key Hydrogen Bonds (Residue) | Key Hydrophobic Interactions (Residue) |
| Staurosporine (Control) | -11.5 | Glu81, Leu83 | Ile10, Val18, Ala31, Val64, Phe80, Phe82, Leu134 |
| PBP-Core | -7.8 | Leu83 | Ile10, Val18, Phe80 |
| PBP-NH2 | -8.9 | Glu81, Leu83 | Ile10, Val18, Phe80 |
| PBP-Cl | -8.5 | Leu83 | Ile10, Val18, Phe80, Leu134 |
Qualitative Analysis of Binding Poses
Visual inspection of the predicted binding poses is crucial for understanding the SAR.[23] This is performed using visualization software like PyMOL or Chimera.
-
PBP-Core: The core scaffold likely orients itself in the ATP binding pocket, forming a critical hydrogen bond with the backbone of Leu83 in the hinge region. This interaction is a hallmark of many kinase inhibitors.[6] Its binding affinity is moderate due to limited interactions.
-
PBP-NH2: The addition of the amino group allows for a second hydrogen bond with the side chain of Glu81 . This additional stabilizing interaction explains its significantly improved binding affinity compared to the core scaffold.[21]
-
PBP-Cl: The chloro-substituted derivative shows a better score than the core scaffold. The chlorine atom likely engages in favorable hydrophobic and potentially halogen bonding interactions within a sub-pocket defined by residues like Leu134 , leading to a more stable complex.
-
Staurosporine: As the known inhibitor, it occupies the active site extensively, forming multiple hydrogen bonds and hydrophobic contacts, which accounts for its superior binding affinity.[24]
The analysis suggests that substitutions capable of forming additional hydrogen bonds (like -NH2) or optimizing hydrophobic contacts (like -Cl) are effective strategies for improving the binding affinity of the pyrazolo[3,4-b]pyridine scaffold against CDK2.
Conclusion and Future Directions
This guide outlines a systematic and scientifically grounded approach to performing a comparative molecular docking study. Through our case study on pyrazolo[3,4-b]pyridine derivatives and CDK2, we demonstrated how to prepare the system, execute the docking, and interpret the results to derive meaningful SAR insights.
The hypothetical results indicate that the PBP-NH2 derivative is the most promising candidate from our limited set, owing to its ability to form an additional hydrogen bond within the active site.
Trustworthiness of the Protocol: This protocol is self-validating through the redocking of the native ligand. Achieving an RMSD < 2.0 Å provides confidence that the chosen parameters are appropriate for the system.[21] For further validation, these results should be followed by more rigorous computational methods like Molecular Dynamics (MD) simulations to assess the stability of the docked poses over time, and ultimately, by experimental validation through in vitro enzymatic assays.
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Singh, T., et al. (2021). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]
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Bheemanaboina, R. R., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
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Rueda, M., & Abagyan, R. (n.d.). (PDF) Best Practices in Docking and Activity Prediction. ResearchGate. Available at: [Link]
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Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. PubMed. Available at: [Link]
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Singh, A., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]
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Duan, W., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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El-Damasy, D. A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Available at: [Link]
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El-Gamal, M. I., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central. Available at: [Link]
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Kinase Selectivity Profiling of Pyrazolo[3,4-b]pyridine Based Inhibitors: A Comparative Guide
In the landscape of kinase inhibitor discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating potent activity against a multitude of kinase targets implicated in oncology, inflammation, and metabolic disorders.[1][2] This guide provides a comparative analysis of pyrazolo[3,4-b]pyridine-based inhibitors, focusing on their kinase selectivity profiles and the experimental methodologies used to determine them. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, offering a technical resource for researchers and drug development professionals.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. Consequently, achieving selectivity for a specific kinase target is a paramount challenge in drug development.[3] Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, rigorous kinase selectivity profiling is a critical step in the preclinical development of any kinase inhibitor. This process involves screening a compound against a broad panel of kinases to identify any unintended interactions.[4][5]
The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Core
The pyrazolo[3,4-b]pyridine core is a bicyclic heteroaromatic system that has proven to be a highly versatile scaffold for the design of kinase inhibitors. Its structure allows for diverse substitutions at multiple positions, enabling the fine-tuning of potency and selectivity for a desired kinase target.[1] The nitrogen atoms in the pyrazole and pyridine rings can act as hydrogen bond donors and acceptors, facilitating key interactions within the kinase ATP-binding pocket.[6][7]
Below is a logical diagram illustrating the general structure of the pyrazolo[3,4-b]pyridine scaffold and key positions for substitution that influence kinase selectivity.
Caption: Key substitution points on the pyrazolo[3,4-b]pyridine scaffold.
Comparative Selectivity Profiles of Pyrazolo[3,4-b]pyridine Inhibitors
The versatility of the pyrazolo[3,4-b]pyridine scaffold is evident in its ability to be tailored to inhibit a wide range of kinases. Below, we compare the selectivity profiles of several published pyrazolo[3,4-b]pyridine-based inhibitors against their primary targets and key off-targets.
TANK-Binding Kinase 1 (TBK1) Inhibitors
TBK1 is a key regulator of innate immunity and a target for autoimmune diseases and cancer.[8] A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent TBK1 inhibitors.[8]
| Compound | Primary Target | IC50 (nM) | Comparison Inhibitors | IC50 (nM) | Selectivity Notes |
| 15y | TBK1 | 0.2 | BX795 | 7.1 | Displayed good selectivity when profiled against 31 other kinases.[8] |
| MRT67307 | 28.7 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Dysregulation of FGFR signaling is implicated in various cancers.[9] A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated potent and selective inhibition of FGFR.[9]
| Compound | Primary Target | IC50 (nM) | Comparison Inhibitors | IC50 (nM) | Selectivity Notes |
| 7n | FGFR1 | 2.1 | AZD4547 | - | Showed high selectivity for FGFR over VEGFR2.[9] |
| NVP-BGJ398 | - | Replacement of the 1H-pyrazolo[3,4-b]pyridine with 1H-indazole led to a significant loss in potency.[9] |
Tropomyosin Receptor Kinase (TRK) Inhibitors
TRK fusions are oncogenic drivers in a variety of tumors.[10] Pyrazolo[3,4-b]pyridine derivatives have been designed as pan-TRK inhibitors.[10]
| Compound | Primary Target | IC50 (nM) | Comparison Inhibitors | IC50 (nM) | Selectivity Notes |
| C03 | TRKA | 56 | Larotrectinib | <20 | Showed significant selectivity against FAK, PAK4, and PLK4.[10] |
| TRKB | - | Entrectinib | 3 (TRKA) | ||
| TRKC | - |
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are central regulators of the cell cycle and are validated targets in oncology.[11][12] Structure-activity studies of 1H-pyrazolo[3,4-b]pyridine have led to the discovery of potent CDK1/CDK2 inhibitors.[11]
| Compound | Primary Target | IC50 (nM) | Comparison Inhibitors | IC50 (nM) | Selectivity Notes |
| BMS-265246 (21h) | CDK1/cycB | 6 | - | - | Selective for CDK1 and CDK2. The 2,6-difluorophenyl substitution was critical for potent inhibitory activity.[11] |
| CDK2/cycE | 9 |
Experimental Workflow for Kinase Selectivity Profiling
A robust and reproducible kinase selectivity profiling workflow is essential for generating reliable data. The following diagram outlines a typical workflow for assessing the selectivity of a pyrazolo[3,4-b]pyridine-based inhibitor.
Caption: A generalized workflow for kinase selectivity profiling.
Detailed Experimental Protocol
The following is a representative protocol for kinase selectivity profiling, adapted from commercially available systems and common laboratory practices.[4][13]
1. Compound Preparation:
- Prepare a stock solution of the pyrazolo[3,4-b]pyridine inhibitor in 100% DMSO.
- Perform serial dilutions to create a range of concentrations for IC50 determination. A typical starting concentration is 10 mM.
2. Kinase and Substrate Preparation:
- Utilize a pre-formatted kinase panel, often supplied in 8-tube strips for ease of use.[14]
- Reconstitute the kinases and their corresponding substrates in the appropriate kinase reaction buffer.
3. Assay Plate Setup (384-well format):
- Add 1 µL of the diluted compound to the appropriate wells of a 384-well plate.
- Dispense 2 µL of the Kinase Working Stock to each well.
- Initiate the reaction by adding 2 µL of the ATP/Substrate Working Stock to each well.[13]
4. Kinase Reaction and Detection:
- Incubate the reaction plate at room temperature for 60 minutes.
- Quantify kinase activity using a suitable detection method. The ADP-Glo™ Kinase Assay is a common choice, which measures the amount of ADP produced in the kinase reaction as a luminescent signal.[13]
5. Data Analysis:
- Normalize the data to positive (no inhibitor) and negative (no kinase) controls.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
- Calculate a selectivity score (e.g., S-score) to quantify the degree of selectivity.
Structure-Activity Relationship (SAR) and Selectivity
The selectivity of pyrazolo[3,4-b]pyridine inhibitors is intricately linked to their substitution patterns. Molecular docking studies have provided valuable insights into the binding modes of these inhibitors within the kinase active site.[15][16]
For example, in the case of FGFR inhibitors, the N(1)-H of the pyrazolopyridine moiety was found to be crucial for hydrogen bonding interactions within the kinase domain, as N-methylation resulted in a complete loss of activity.[9] Similarly, for CDK inhibitors, a 2,6-difluorophenyl substitution was critical for potent activity, with the inhibitor occupying the ATP purine binding site and forming key hydrogen bonds.[11]
The following diagram illustrates the key interactions of a pyrazolo[3,4-b]pyridine inhibitor within a generic kinase ATP-binding pocket.
Caption: Key interactions governing inhibitor binding and selectivity.
Conclusion
The pyrazolo[3,4-b]pyridine scaffold represents a highly successful platform for the development of potent and selective kinase inhibitors. The comparative data presented in this guide highlight the tunability of this core structure to target a diverse range of kinases. A thorough understanding of the structure-activity relationships, coupled with rigorous and standardized kinase selectivity profiling, is essential for advancing these promising compounds through the drug discovery pipeline. As our understanding of the human kinome continues to expand, the strategic application of versatile scaffolds like pyrazolo[3,4-b]pyridine will undoubtedly play a pivotal role in the development of next-generation targeted therapies.
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A Comparative Guide to Confirming the Structure of Pyrazolo[3,4-b]pyridine Isomers using 2D NMR
Introduction: The Challenge of Isomeric Ambiguity in Drug Discovery
This guide provides a comparative analysis of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy can be employed to definitively distinguish between pyrazolo[3,4-b]pyridine isomers. We will move beyond a theoretical overview and present a practical, data-driven comparison, demonstrating how specific correlations in COSY, HSQC, and particularly HMBC spectra serve as diagnostic fingerprints for each isomer. This document is intended for researchers, medicinal chemists, and drug development professionals who require robust and reliable methods for the structural elucidation of complex heterocyclic molecules.
The Power of 2D NMR in Structural Elucidation
While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment and number of protons and carbons, they often fall short in complex molecules where signal overlap and ambiguous coupling patterns can obscure the true structure. 2D NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that provide a clear roadmap of the molecular architecture.[5][6]
For the specific challenge of pyrazolo[3,4-b]pyridine isomers, the following 2D NMR experiments are indispensable:
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically over two to three bonds. This is fundamental for mapping out proton networks within the pyridine and pyrazole rings and on any substituents.[7][8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation). This provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of protonated carbons.[7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for differentiating isomers. HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). These "long-range" correlations are crucial for piecing together the molecular skeleton, especially for connecting quaternary carbons to protonated parts of the molecule and for establishing connectivity across nitrogen atoms.[6][9]
Experimental Design: A Case Study of Two Hypothetical Isomers
To illustrate the comparative power of 2D NMR, we will consider a common synthetic challenge: the reaction of a substituted 3-aminopyrazole with a β-ketoester, which could potentially yield two distinct regioisomers:
-
Isomer A: 1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one
-
Isomer B: 2-Ethyl-3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4(7H)-one
Experimental Protocols
Sample Preparation
For optimal results in 2D NMR experiments, sample concentration is key.
-
Dissolve the Sample: Accurately weigh 15-25 mg of the purified pyrazolo[3,4-b]pyridine isomer.[10]
-
Add Deuterated Solvent: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, high-quality 5 mm NMR tube.[10] Ensure the sample is fully dissolved; any particulate matter can degrade the quality of the spectra.
-
Ensure Sufficient Height: The height of the sample in the NMR tube should be at least 4 cm to ensure it is properly positioned within the NMR probe's coil.[10]
2D NMR Data Acquisition
The following are general guidelines for acquiring high-quality 2D NMR spectra on a modern NMR spectrometer (e.g., Bruker 400 or 500 MHz). Specific parameters may need to be optimized based on the instrument and sample.
-
Initial 1D Spectra:
-
Acquire a standard 1D ¹H spectrum to determine the chemical shift range and to optimize shimming.
-
Acquire a 1D ¹³C spectrum to determine the carbon chemical shift range. This is useful for setting up the heteronuclear experiments.[11]
-
-
COSY (cosygpprqf):
-
Spectral Width (SW): Set the spectral width in both F1 and F2 dimensions to encompass all proton signals observed in the 1D ¹H spectrum.[12]
-
Number of Scans (NS): Typically 2-4 scans per increment are sufficient.
-
Increments (F1): Acquire at least 256 increments in the F1 dimension for adequate resolution.
-
-
HSQC (hsqcetgpsi):
-
F2 (¹H) Dimension: Use the spectral width determined from the 1D ¹H spectrum.
-
F1 (¹³C) Dimension: Set the spectral width to cover the range of carbon signals from the 1D ¹³C spectrum.[12]
-
Number of Scans (NS): 2-8 scans per increment.
-
Increments (F1): 256-512 increments.
-
-
HMBC (hmbcgplpndqf):
-
F2 (¹H) and F1 (¹³C) Dimensions: Set the spectral widths as in the HSQC experiment.
-
Long-Range Coupling Constant (J-coupling): The experiment should be optimized for a long-range J-coupling constant. A typical value is 8 Hz, which is a good compromise for detecting both ²JCH and ³JCH correlations.[13]
-
Number of Scans (NS): 8-16 scans per increment, as HMBC is less sensitive than HSQC.
-
Increments (F1): 512 or more increments for good resolution.
-
Data Interpretation and Isomer Differentiation
The key to distinguishing Isomer A from Isomer B lies in the long-range correlations observed in the HMBC spectrum. The positioning of the ethyl group—either on N1 or N2 of the pyrazole ring—will result in a unique and diagnostic set of cross-peaks.
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for using 2D NMR to confirm the structure of a synthesized pyrazolo[3,4-b]pyridine isomer.
Caption: Workflow for 2D NMR-based structural confirmation.
Expected 2D NMR Data and Comparative Analysis
Let's assume the following hypothetical but realistic ¹H and ¹³C chemical shifts for our isomers.
Table 1: Hypothetical ¹H and ¹³C NMR Data for Isomers A and B
| Position | Isomer A (1-Ethyl) ¹H δ (ppm) | Isomer A (1-Ethyl) ¹³C δ (ppm) | Isomer B (2-Ethyl) ¹H δ (ppm) | Isomer B (2-Ethyl) ¹³C δ (ppm) |
| 3-CH₃ | 2.50 (s) | 14.0 | 2.60 (s) | 15.0 |
| C3 | - | 145.0 | - | 150.0 |
| C3a | - | 115.0 | - | 118.0 |
| C4 | - | 165.0 | - | 164.0 |
| 5-H | 6.10 (s) | 98.0 | 6.15 (s) | 99.0 |
| 6-CH₃ | 2.30 (s) | 20.0 | 2.35 (s) | 20.5 |
| C6 | - | 155.0 | - | 154.0 |
| C7a | - | 150.0 | - | 148.0 |
| N-CH₂ | 4.20 (q) | 40.0 | 4.50 (q) | 48.0 |
| N-CH₂CH₃ | 1.50 (t) | 15.0 | 1.60 (t) | 16.0 |
COSY Analysis: For both isomers, COSY spectra would be relatively simple, showing a clear correlation between the ethyl protons (the quartet at ~4.2-4.5 ppm and the triplet at ~1.5-1.6 ppm). This confirms the presence of the ethyl group but does not help in placing it.
HSQC Analysis: The HSQC spectrum for each isomer would cleanly correlate the proton signals with their directly attached carbons as listed in Table 1. For example, in Isomer A, the proton at 6.10 ppm would show a cross-peak to the carbon at 98.0 ppm.
HMBC Analysis: The Decisive Experiment
The HMBC spectrum is where the two isomers will reveal their distinct structural identities. The key is to look for correlations from the N-CH₂ protons to the carbons of the pyrazole ring.
For Isomer A (1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one):
The N-CH₂ protons at ~4.20 ppm are attached to N1. We would expect to see the following key long-range correlations:
-
A strong ³J correlation to C7a (~150.0 ppm).
-
A strong ³J correlation to C3 (~145.0 ppm).
-
A weaker ²J correlation to the N-CH₂C H₃ carbon (~15.0 ppm).
The correlation to C3 is particularly diagnostic.
For Isomer B (2-Ethyl-3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4(7H)-one):
The N-CH₂ protons at ~4.50 ppm are attached to N2. This will result in a different set of correlations:
-
A strong ³J correlation to C3 (~150.0 ppm).
-
A weaker ²J correlation to C3a (~118.0 ppm).
-
A weaker ²J correlation to the N-CH₂C H₃ carbon (~16.0 ppm).
Crucially, in Isomer B, there will be NO correlation from the N-CH₂ protons to C7a. This absence of a cross-peak is as informative as its presence in Isomer A.
Visualizing the Key HMBC Correlations
The following diagrams illustrate the diagnostic HMBC correlations that differentiate Isomer A from Isomer B.
Caption: Diagnostic HMBC correlations for Isomer A.
Caption: Diagnostic HMBC correlations for Isomer B.
Table 2: Comparative Summary of Diagnostic HMBC Correlations
| Proton Signal | Correlates to Carbon... | Expected in Isomer A? | Expected in Isomer B? | Conclusion |
| N-CH₂ | C7a | Yes (³J) | No | Primary Diagnostic |
| N-CH₂ | C3 | Yes (³J) | Yes (³J) | Confirms pyrazole connection, not diagnostic for N1/N2 |
| N-CH₂ | C3a | No | Yes (²J) | Secondary Diagnostic |
| 3-CH₃ | C3a | Yes (³J) | Yes (³J) | Confirms substituent placement |
| 3-CH₃ | C3 | Yes (²J) | Yes (²J) | Confirms substituent placement |
Conclusion: Achieving Certainty in Molecular Structure
The formation of isomers is an inherent challenge in the synthesis of complex heterocyclic scaffolds like pyrazolo[3,4-b]pyridines. As we have demonstrated, a systematic application of 2D NMR techniques, particularly HMBC, provides an unambiguous and reliable method for structural confirmation. By carefully analyzing the long-range heteronuclear correlations, researchers can move beyond speculation and establish the precise connectivity of the molecular framework. The presence of a ³J correlation from the N-CH₂ protons to C7a is a definitive marker for the 1-substituted isomer, while its absence, coupled with a ²J correlation to C3a, confirms the 2-substituted isomer. This level of analytical certainty is paramount for the integrity of drug discovery programs, ensuring that subsequent research is built upon a solid structural foundation.
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Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1478-1493. [Link]
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Maquestiau, A., et al. (2006). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Journal of Heterocyclic Chemistry, 27(3), 565-569. [Link]
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Cytotoxicity comparison of substituted pyrazolo[3,4-b]pyridine analogues
An In-Depth Comparative Guide to the Cytotoxicity of Substituted Pyrazolo[3,4-b]Pyridine Analogues
For professionals in oncology research and drug development, the pyrazolo[3,4-b]pyridine scaffold stands out as a "privileged structure." Its versatile bicyclic heterocyclic system serves as a robust foundation for designing novel therapeutic agents.[1][2] Derivatives of this core have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[3] The cytotoxic potential of these compounds is not inherent to the scaffold alone but is profoundly influenced by the nature and position of various substituents.
This guide provides a comparative analysis of the cytotoxicity of several substituted pyrazolo[3,4-b]pyridine analogues, drawing upon experimental data from multiple studies. We will explore the structure-activity relationships (SAR) that govern their potency, delve into their diverse mechanisms of action, and provide a detailed protocol for a standard cytotoxicity assay.
The Rationale for Substitution: Tuning for Potency and Selectivity
The core pyrazolo[3,4-b]pyridine structure offers multiple positions (primarily N1, C3, C4, and C6) where chemical modifications can be made. The strategic addition of different functional groups allows medicinal chemists to fine-tune the molecule's physicochemical properties. These modifications can enhance binding affinity to specific molecular targets, improve cell membrane permeability, and alter metabolic stability, all of which are critical determinants of a compound's ultimate cytotoxic efficacy and therapeutic window.
Comparative Cytotoxicity of Pyrazolo[3,4-b]Pyridine Analogues
The cytotoxic potency of pyrazolo[3,4-b]pyridine derivatives has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of potency. The table below summarizes the IC₅₀ values for several representative analogues, highlighting the impact of different substitution patterns.
| Compound ID | Key Substitutions / Structural Feature | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| 8b (Tricyclic) | Fused pyrimidine ring (pyridopyrazolopyrimidine) | A-549 (Lung), HepG2 (Liver), HCT-116 (Colon) | 2.9, 2.6, 2.3 | [4][5] |
| 8c | 4-Hydroxyphenyl and Indole moieties | NCI-60 Panel (Mean GI₅₀) | 1.33 | [1] |
| 14g | 4-Methoxyphenyl, Phenyl, and 4-Chlorophenyl | HCT-116 (Colon), MCF7 (Breast) | 1.98, 4.66 | [6] |
| 9a | 4-Methoxyphenyl, Phenyl, and 3,4-Dimethoxyphenyl | HeLa (Cervical) | 2.59 | [6] |
| 6b | Dimethoxy, p-Tolyl, and Phenyl moieties | HCT-116 (Colon), HepG2 (Liver) | High Selectivity | [7] |
| C03 | Complex amide and ether linkages | Km-12 (Colon) | 0.304 | [8] |
| 57 / 58 | Phenyl and substituted phenyl groups | HepG2 (Liver), MCF7 (Breast), HeLa (Cervical) | 3.11 - 4.91 | [9] |
Structure-Activity Relationship (SAR) Insights
The data reveals critical relationships between chemical structure and cytotoxic activity. Fusing an additional ring to create a tricyclic system, as seen in compound 8b , confers high potency across multiple cell lines.[4][5] For analogues bearing substituted phenyl rings, the position of electron-donating groups like hydroxyl (-OH) and methoxy (-OCH₃) is crucial. Compound 8c , with a 4-hydroxyphenyl group, demonstrated potent and broad-spectrum activity, suggesting this substitution is highly favorable.[1] The SAR analysis from this study highlighted that specific positioning of hydroxyl and methoxy groups significantly enhances antiproliferative effects.[1]
Caption: Key Structure-Activity Relationships for Pyrazolo[3,4-b]pyridines.
Unraveling the Mechanisms of Action
The cytotoxicity of these analogues is not arbitrary; it results from precise interference with key cellular machinery essential for cancer cell proliferation and survival. Studies have identified several molecular targets.
-
Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases. Many analogues are potent inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2, leading to cell cycle arrest, particularly at the G0/G1 or S phase.[1][6][7] Other targeted kinases include Tropomyosin receptor kinases (TRKs)[8], PIM1 kinase[7], and AMP-activated protein kinase (AMPK)[10][11], which are involved in cell growth, proliferation, and metabolism.
-
Topoisomerase IIα Inhibition: Compound 8c was identified as a potent inhibitor of Topoisomerase IIα, an enzyme critical for managing DNA topology during replication.[1] Inhibition of this enzyme leads to DNA damage and triggers apoptosis.[1]
This targeted inhibition disrupts downstream signaling, culminating in programmed cell death (apoptosis).
Caption: Inhibition of CDK2 by pyrazolo[3,4-b]pyridines disrupts cell cycle.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability.[12]
Principle
Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This allows for the quantitative determination of cell viability after exposure to test compounds.
Step-by-Step Methodology
-
Cell Seeding:
-
Action: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Rationale: This density ensures cells are in the logarithmic growth phase during the experiment and provides a sufficient signal for detection.
-
-
Incubation:
-
Action: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Rationale: Allows cells to adhere to the plate and resume normal growth before drug exposure.
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine analogues in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.
-
Rationale: A dose-response curve is necessary to accurately calculate the IC₅₀ value. The vehicle control accounts for any effects of the solvent.
-
-
Drug Incubation:
-
Action: Incubate the plate for another 48-72 hours under the same conditions.
-
Rationale: This duration is typically sufficient for cytotoxic agents to induce measurable effects on cell proliferation and viability.
-
-
MTT Addition:
-
Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Rationale: Provides the substrate for the metabolic reaction in viable cells.
-
-
Formazan Formation:
-
Action: Incubate for 3-4 hours at 37°C.
-
Rationale: Allows sufficient time for viable cells to convert the MTT into insoluble formazan crystals.
-
-
Crystal Solubilization:
-
Action: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well. Agitate the plate gently.
-
Rationale: DMSO dissolves the water-insoluble formazan crystals, creating a homogenous colored solution required for absorbance measurement.
-
-
Data Acquisition:
-
Action: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Rationale: The absorbance is directly proportional to the amount of formazan, and thus, the number of viable cells.
-
-
Analysis:
-
Action: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Rationale: This provides the quantitative measure of the compound's cytotoxic potency.
-
Caption: Standard workflow for the MTT cytotoxicity assay.
Conclusion
The pyrazolo[3,4-b]pyridine scaffold is a highly productive platform for the development of novel anticancer agents. The comparative data clearly demonstrate that cytotoxicity is intricately linked to the substitution patterns on the core structure. Specific modifications, such as the creation of tricyclic systems or the strategic placement of hydroxyl and methoxy groups on aryl substituents, can yield compounds with low micromolar or even nanomolar potency. The diverse mechanisms of action, primarily centered around the inhibition of critical protein kinases like CDK2 and enzymes like Topoisomerase IIα, underscore the scaffold's versatility. Future research will likely focus on optimizing these substitutions to enhance target selectivity and improve pharmacokinetic profiles, moving these promising compounds closer to clinical application.
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Al-Warhi, T., et al. (2024). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to the ATP pocket of a wide range of protein kinases.[1][2] This versatility has led to the development of potent inhibitors targeting critical nodes in cellular signaling pathways, from cell cycle regulators like CDKs to oncogenic drivers like TRK and key players in innate immunity such as TBK1.[3][4][5]
However, the structural conservation of the ATP binding site across the human kinome—comprising over 500 members—presents a formidable challenge: cross-reactivity . An inhibitor designed for one kinase may bind to and inhibit dozens of unintended "off-target" kinases. This polypharmacology can lead to unexpected toxicities or, in some cases, beneficial synergistic effects. Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity is not merely a characterization step; it is a critical determinant of its therapeutic potential and its reliability as a chemical probe for basic research.[6][7][8]
This guide provides an in-depth comparison of methodologies for profiling the selectivity of pyrazolo[3,4-b]pyridine inhibitors. We will dissect the causality behind experimental choices, present comparative data for representative compounds, and provide actionable protocols for researchers in the field.
The Methodologies: Choosing the Right Lens to View Selectivity
No single assay can fully capture the complex interactions of an inhibitor within the cellular environment. A robust selectivity profile is built by integrating data from orthogonal approaches, moving from simplified in vitro systems to more physiologically relevant cellular contexts.
Biochemical Assays: A Direct Measure of Functional Inhibition
These assays directly measure the ability of a compound to inhibit the catalytic activity of a purified, often recombinant, kinase. They are the workhorses of early-stage drug discovery, ideal for high-throughput screening and initial potency determination.[8][9]
-
Causality: The primary advantage is the direct readout of functional inhibition. If the compound prevents the kinase from phosphorylating its substrate, the signal is reduced. This provides unambiguous evidence of enzymatic inhibition. However, these assays often use truncated kinase domains, which may lack regulatory domains that influence inhibitor binding in a cellular context.[6][10][11]
-
Common Platforms:
-
Radiometric Assays (e.g., HotSpot™): Considered the "gold standard," these assays use radioactive ATP (³²P or ³³P) and measure the direct transfer of a phosphate group to a substrate.[8][12][13] Their high sensitivity and direct nature make them a reliable benchmark.
-
Fluorescence-Based Assays (e.g., Z'-LYTE™, ADP-Glo™): These high-throughput methods measure a proxy of kinase activity, such as the amount of ADP produced.[13][14] They are non-radioactive and easily automated, making them suitable for screening large panels of kinases.[3][15]
-
Mobility Shift Assays: This technique uses capillary electrophoresis to separate the phosphorylated substrate from the non-phosphorylated substrate based on changes in charge, providing a direct measure of product conversion.[6][11]
-
Binding Assays: Quantifying Physical Interaction
Binding assays measure the physical interaction, or affinity (Kd), between an inhibitor and a kinase, independent of enzymatic activity.
-
Causality: These assays directly answer the question: "Does the compound bind to the kinase?" This is a crucial piece of the puzzle, as binding is a prerequisite for inhibition. A key advantage is that the results are not confounded by the choice of substrate or the concentration of ATP.[8][11] However, high-affinity binding does not always translate to potent functional inhibition.[11]
-
Common Platforms:
-
Competition Binding Assays (e.g., KINOMEscan™): This widely used platform involves an immobilized kinase and a known, tagged ligand. The test inhibitor competes with the tagged ligand for binding, and the amount of inhibitor-bound kinase is quantified.[6]
-
LanthaScreen™ Eu Kinase Binding Assay: This assay uses a fluorescently labeled "tracer" that binds to the ATP pocket. An inhibitor will displace the tracer, causing a change in the Förster resonance energy transfer (FRET) signal.[3][15]
-
Chemoproteomic Approaches: Profiling in a Native Environment
Chemoproteomics represents a paradigm shift, allowing for the assessment of inhibitor interactions with endogenous kinases in a complex biological matrix like a cell lysate or even intact cells.[16][17][18] This approach provides the most physiologically relevant data, as it profiles full-length, post-translationally modified kinases in the presence of their native binding partners.[10][19]
-
Causality: By using the native proteome as the test panel, these methods reveal interactions that might be missed in assays with recombinant proteins. Striking differences in inhibitor sensitivity have been observed between native and recombinant systems, highlighting the importance of this approach.[10]
-
Key Technologies:
-
Kinobeads: This powerful technique utilizes beads coated with a cocktail of broad-spectrum, immobilized kinase inhibitors.[20] These beads are used to affinity-purify a large portion of the expressed kinome from a cell lysate. In a competition experiment, the lysate is first incubated with a free test inhibitor (e.g., a pyrazolo[3,4-b]pyridine derivative). The inhibitor binds to its targets, preventing them from being captured by the kinobeads. Quantitative mass spectrometry is then used to identify which kinases were "competed off" by the inhibitor, providing a comprehensive, dose-dependent profile of its targets.[16][17][18][21]
-
KiNativ™: This in-situ profiling platform uses ATP/ADP-based chemical probes that covalently bind to a conserved lysine in the active site of kinases.[22][23] When cells or lysates are treated with an inhibitor, the inhibitor occupies the ATP pocket of its target kinases, protecting them from being labeled by the probe. After treatment, the proteome is analyzed by mass spectrometry to quantify the occupancy of each kinase active site, giving a direct measure of target engagement in a cellular context.[10][19][24]
-
Comparative Analysis: Pyrazolo[3,4-b]pyridine Inhibitors in Profile
The versatility of the pyrazolo[3,4-b]pyridine scaffold is evident in the diverse range of kinases it can be engineered to inhibit. The following table summarizes the selectivity profiles of several published examples, showcasing how different substitutions on the core structure drive targeting of distinct kinases.
| Compound | Primary Target(s) | Key Off-Targets (>70% Inhibition @ 1µM or Potent IC50) | Profiling Method(s) | Reference |
| Compound 15y | TBK1 (IC50 = 0.2 nM) | IKKε | Biochemical Activity & Binding Assays (31-kinase panel) | [3] |
| Compound C03 | TRKA (IC50 = 56 nM), Pan-TRK | FAK, PAK4, PLK4 | Biochemical Activity Assays | [4][25] |
| GSK-3 Inhibitor Series | GSK-3 | Other unspecified kinases (non-selective variants) | Not specified | [26] |
| CDK1 Inhibitor Series | CDK1 | Other CDKs | Biochemical Activity Assays | [5] |
Analysis of Representative Inhibitors:
-
Compound 15y (TBK1 Inhibitor): This compound demonstrates exceptional potency for its target, TBK1, with an IC50 in the sub-nanomolar range.[3] Its cross-reactivity profile against a 31-kinase panel showed high selectivity, with significant inhibition only observed for the closely related kinase IKKε. This high degree of selectivity makes it a valuable tool for dissecting the specific roles of TBK1 in inflammatory and oncogenic signaling.
-
Compound C03 (TRK Inhibitor): Developed as a pan-TRK inhibitor, C03 shows potent, nanomolar activity against TRKA.[4][25] However, broader kinase screening revealed significant activity against Focal Adhesion Kinase (FAK), p21-Activated Kinase 4 (PAK4), and Polo-like Kinase 4 (PLK4).[4][25] This off-target profile must be considered when interpreting cellular data. For instance, FAK inhibition could contribute to anti-migratory effects, a phenotype that might otherwise be solely attributed to TRK inhibition. This highlights the necessity of comprehensive profiling to understand the true mechanism of action.
This comparative data underscores a critical principle: the selectivity of a pyrazolo[3,4-b]pyridine is not inherent to the scaffold itself but is dictated by the specific chemical decorations at various positions, which can be tuned to achieve desired target engagement and selectivity profiles.[27]
Experimental Protocols & Visualizations
To ensure scientific integrity, protocols must be robust and self-validating. Here, we provide detailed methodologies for key cross-reactivity experiments.
Protocol 1: Kinobeads Competition Binding & Mass Spectrometry
This protocol outlines the workflow for determining a kinase inhibitor's target profile in a native cell lysate.
-
Lysate Preparation: Culture and harvest cells (e.g., K562, HEK293) to a sufficient density. Lyse cells in a non-denaturing buffer containing phosphatase and protease inhibitors to preserve native protein complexes and phosphorylation states. Clarify the lysate by high-speed centrifugation.
-
Inhibitor Incubation: Aliquot the clarified lysate. To each aliquot, add the pyrazolo[3,4-b]pyridine inhibitor at a final concentration from a dose-response range (e.g., 0.1 nM to 10 µM), plus a vehicle control (e.g., DMSO). Incubate for 1 hour at 4°C to allow the inhibitor to bind to its targets.
-
Kinobeads Enrichment: Add a slurry of pre-washed kinobeads to each lysate-inhibitor mixture. Incubate for 1-2 hours at 4°C with gentle rotation. During this time, kinases not bound by the test inhibitor will bind to the immobilized ligands on the beads.
-
Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution & Digestion: Elute the captured proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify and quantify the peptides from each sample.
-
Data Analysis: Compare the abundance of each identified kinase in the inhibitor-treated samples to the vehicle control. A dose-dependent decrease in the abundance of a kinase indicates that it is a target of the test inhibitor. Plotting the relative abundance against inhibitor concentration allows for the determination of an apparent dissociation constant (Kdapp) or EC50 for each target.[16][18]
Caption: Workflow for Kinobeads-based selectivity profiling.
Protocol 2: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol describes a typical luminescence-based assay to measure the IC50 of an inhibitor against a specific kinase.
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate/ATP solution, and a serial dilution of the pyrazolo[3,4-b]pyridine inhibitor in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase and the inhibitor at various concentrations. Allow a brief pre-incubation. Initiate the reaction by adding the substrate/ATP mixture. Let the reaction proceed for a specified time (e.g., 60 minutes) at room temperature.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ATP Generation & Luminescence: Add Kinase Detection Reagent, which converts the ADP generated by the kinase back into ATP. This newly synthesized ATP is used by luciferase to generate a luminescent signal.
-
Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Caption: Simplified TRK signaling pathway inhibited by pyrazolo[3,4-b]pyridines.
Conclusion and Future Outlook
The pyrazolo[3,4-b]pyridine scaffold remains a highly productive starting point for the development of potent and selective kinase inhibitors. This guide has demonstrated that understanding the cross-reactivity of these molecules is a complex but essential undertaking. A successful profiling strategy does not rely on a single method but rather integrates the direct functional data from biochemical assays with the high-affinity measurements from binding assays and, crucially, the physiologically relevant insights from chemoproteomic approaches.
The field is increasingly moving towards cellular target engagement assays, which measure inhibitor binding in intact cells, as the ultimate arbiters of selectivity.[28] As we continue to develop novel pyrazolo[3,4-b]pyridine derivatives, a deep and early understanding of their kinome-wide interactions will be paramount to translating potent molecules into safe and effective therapeutics and highly specific research tools.
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A Comparative Guide to the Efficacy of Pyrazolo[3,4-b]pyridine Derivatives and Doxorubicin in Oncology Research
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides an in-depth, data-driven comparison of a promising class of heterocyclic compounds, the pyrazolo[3,4-b]pyridine derivatives, against the well-established chemotherapeutic agent, doxorubicin. Our analysis is grounded in experimental evidence, offering a critical resource for researchers navigating the complexities of preclinical drug development.
Introduction: The Evolving Paradigm of Cancer Chemotherapy
Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer treatment for decades, demonstrating broad efficacy against a range of solid and hematological malignancies. However, its clinical utility is often hampered by the development of drug resistance and significant dose-dependent cardiotoxicity. This has spurred the search for new chemical entities that can overcome these limitations. The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including potent anticancer effects. This guide will dissect the comparative efficacy of these two classes of compounds, exploring their mechanisms of action, in vitro and in vivo performance, and their potential in the context of drug resistance.
Mechanisms of Action: A Tale of Two Cytotoxics
The anticancer effects of both doxorubicin and pyrazolo[3,4-b]pyridine derivatives converge on the disruption of fundamental cellular processes, albeit through distinct and sometimes overlapping mechanisms.
Doxorubicin: The primary mode of action for doxorubicin is the inhibition of Topoisomerase II , an enzyme crucial for resolving DNA topological challenges during replication and transcription. By intercalating into DNA and stabilizing the Topoisomerase II-DNA cleavage complex, doxorubicin induces double-strand breaks, leading to cell cycle arrest and apoptosis. Additionally, the generation of reactive oxygen species (ROS) contributes to its cytotoxic effects, but also to its cardiotoxicity.
Pyrazolo[3,4-b]pyridine Derivatives: This class of compounds exhibits a more diverse range of molecular targets. Several derivatives have been identified as potent inhibitors of Topoisomerase IIα , functioning in a manner analogous to doxorubicin by stabilizing the DNA-enzyme complex.[1] Beyond this, many pyrazolo[3,4-b]pyridines act as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs) and PIM1 kinase.[2] By targeting these kinases, they can induce cell cycle arrest and apoptosis through alternative signaling pathways.
Caption: Mechanisms of action for Doxorubicin and Pyrazolo[3,4-b]pyridine derivatives.
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize the in vitro and in vivo efficacy of selected pyrazolo[3,4-b]pyridine derivatives in comparison to doxorubicin.
In Vitro Cytotoxicity: IC50 Values (µM)
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridine Derivative 6b | HCT-116 (Colon) | - | [2] |
| HepG2 (Liver) | - | [2] | |
| Pyrazolo[3,4-b]pyridine Derivative 13c | PC3 (Prostate) | 5.195 | [3] |
| Doxorubicin | PC3 (Prostate) | 8.065 | [3] |
| Pyrazolo[3,4-b]pyridine Derivative 9 | MCF7 (Breast) | 21.045 | [3] |
| Pyrazolo[3,4-b]pyridine Derivative 12c | HCT116 (Colon) | 13.575 | [3] |
| Pyrazolo[3,4-b]pyridine Derivative 8b | A-549 (Lung) | 2.9 | [4] |
| HEPG2 (Liver) | 2.6 | [4] | |
| HCT-116 (Colon) | 2.3 | [4] | |
| Pyrazolo[3,4-b]pyridine Derivative 2g | HepG2 (Liver) | 0.01 | [5] |
| Doxorubicin | HepG2 (Liver) | - | [5] |
| Pyrazolo[3,4-b]pyridine Derivative 7b | Hep G2 (Liver) | 0.0158 | [6] |
| MCF7 (Breast) | 0.0001 | [6] | |
| Doxorubicin | Hep G2 (Liver) | 0.008 | [6] |
| MCF7 (Breast) | 0.099 | [6] | |
| Pyrazolo[3,4-b]pyridine Derivative 5a | MCF-7 (Breast) | 3.89 | [7] |
| Doxorubicin | MCF-7 (Breast) | - | [7] |
Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions.
In Vivo Efficacy: Tumor Growth Inhibition
| Compound/Drug | Animal Model | Cancer Type | Key Findings | Reference |
| Pyrazolo[3,4-b]pyridine Derivative 6b | Solid Ehrlich Carcinoma (SEC) mouse model | Carcinoma | Significantly reduced tumor weight and volume, exceeding the efficacy of doxorubicin. | [2] |
| Doxorubicin | Solid Ehrlich Carcinoma (SEC) mouse model | Carcinoma | Less effective than compound 6b in reducing tumor weight and volume. | [2] |
Overcoming Doxorubicin Resistance
A significant advantage of novel anticancer agents is their potential to circumvent existing drug resistance mechanisms. While data is still emerging, the diverse mechanisms of action of pyrazolo[3,4-b]pyridine derivatives suggest they may be effective in doxorubicin-resistant cancers. Their ability to target alternative pathways, such as kinase signaling, provides a rationale for their use in tumors that have developed resistance to Topoisomerase II inhibitors. Further research is warranted to explore the efficacy of these compounds in well-characterized doxorubicin-resistant cell lines and animal models.
Safety and Toxicity Profile
The well-documented cardiotoxicity of doxorubicin is a major dose-limiting factor. In silico pharmacokinetic and toxicity evaluations of some pyrazolo[3,4-b]pyridine derivatives have suggested favorable drug-like profiles and safety.[2] For instance, computational studies on certain derivatives have predicted a lower risk of toxicity compared to standard chemotherapeutics.[8] However, comprehensive in vivo toxicology studies are necessary to fully characterize the safety profile of this promising class of compounds.
Experimental Protocols for Comparative Efficacy Assessment
To ensure the reproducibility and validity of comparative efficacy studies, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrazolo[3,4-b]pyridine derivative and doxorubicin (as a positive control) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and determine the IC50 value for each compound.
Caption: Workflow for the MTT cell viability assay.
In Vivo Tumor Xenograft Model
This model is a gold standard for evaluating the in vivo efficacy of anticancer agents.[9]
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice), 4-6 weeks old.[10]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, doxorubicin, pyrazolo[3,4-b]pyridine derivative). Administer treatments via an appropriate route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Future Perspectives and Conclusion
Pyrazolo[3,4-b]pyridine derivatives represent a highly promising class of anticancer agents with the potential to address some of the key limitations of doxorubicin. Their diverse mechanisms of action, including the ability to inhibit both Topoisomerase II and key protein kinases, offer a multi-pronged attack on cancer cells. The preliminary in vivo data suggesting superior efficacy to doxorubicin is particularly encouraging.[2]
Future research should focus on:
-
Comprehensive in vivo studies directly comparing the efficacy and toxicity of lead pyrazolo[3,4-b]pyridine derivatives with doxorubicin across a panel of cancer models.
-
Evaluation of these compounds in doxorubicin-resistant cancer models to definitively establish their utility in overcoming drug resistance.
-
Detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and treatment schedules.
References
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El-Gamal, M. I., et al. (2025). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Biomolecular Structure and Dynamics. [Link]
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Kumar, R. S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
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Al-Otaibi, F. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Scientific Reports. [Link]
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Safety Operating Guide
Comprehensive Disposal Protocol for tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. As a specialized heterocyclic compound used in research and drug development, its handling and disposal demand a rigorous adherence to safety protocols grounded in its chemical properties and potential biological activity. This document is intended for researchers, laboratory managers, and drug development professionals to ensure personnel safety and environmental compliance.
Part 1: Core Chemical Profile and Hazard Assessment
This compound belongs to the class of nitrogen-containing heterocyclic compounds.[1][2] Many derivatives of the pyrazolo[3,4-b]pyridine core are known to possess significant biological and pharmacological activities, including potential cytotoxic and anticancer properties.[3][4][5][6][7] The molecule also features a tert-butyloxycarbonyl (Boc) protecting group, a common moiety in organic synthesis.
A critical aspect of its chemistry is the acid-labile nature of the Boc group. Under acidic conditions, the Boc group is cleaved, generating the deprotected pyrazole, carbon dioxide gas, and a tert-butyl cation intermediate.[8][9][10] This reactivity necessitates strict segregation from acidic waste streams to prevent uncontrolled reactions, gas evolution, and potential formation of hazardous byproducts within a waste container.[9][11]
1.1. Hazard Identification Summary
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related analogs indicate the following potential hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[12][13][14][15][16]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation.[12][13][14][17][18]
-
Harmful if Swallowed/Inhaled: May be harmful if swallowed, inhaled, or absorbed through the skin.[12][15][17]
-
Unknown Long-Term Effects: The comprehensive toxicological properties have not been thoroughly investigated.[18]
Causality Behind Safety Precautions: Given the potential for bioactivity and the known hazards of similar structures, the Precautionary Principle must be applied. The compound must be handled as a hazardous substance at all times.
1.2. Required Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling this compound or its waste:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[14][16]
-
Hand Protection: Chemically compatible gloves (e.g., nitrile), inspected for integrity before use.[14][17] Contaminated gloves must be disposed of as hazardous waste.[14]
-
Protective Clothing: A lab coat or other appropriate protective clothing to prevent skin exposure.[17]
-
Respiratory Protection: All handling of powders or solutions should occur in a certified chemical fume hood to prevent inhalation.[14][17]
Part 2: Guiding Principles for Compliant Disposal
The disposal of any laboratory chemical is governed by federal and local regulations, such as those from the Resource Conservation and Recovery Act (RCRA) in the United States.[19] The fundamental principle is that hazardous chemical waste must never be disposed of via standard trash or sanitary sewer systems.[20][21]
Disposal Decision Workflow
The following diagram outlines the essential decision-making process for managing chemical waste in the laboratory, ensuring a compliant and safe outcome.
Caption: Workflow for proper chemical waste management.
Part 3: Step-by-Step Disposal Protocols
Follow these specific, procedural steps for different waste scenarios involving this compound.
Protocol 3.1: Unused, Expired, or Surplus Chemical (Bulk Disposal)
This protocol applies to the original product in its container.
-
Do Not Open: Keep the chemical in its original, tightly sealed container.[17]
-
Inspect Container: Ensure the container is not damaged or leaking.
-
Label for Disposal: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound".
-
Segregate: Store the container in your lab's designated Satellite Accumulation Area (SAA), away from incompatible materials, especially strong acids.[22]
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[20][21] The recommended final disposal method is high-temperature incineration by a licensed facility.[15][18]
Protocol 3.2: Contaminated Solid Waste (Trace Quantities)
This includes items like weighing paper, contaminated gloves, and absorbent pads from small spills.
-
Waste Collection: Designate a specific, sealable container (e.g., a labeled bucket with a lid or a heavy-duty sealable bag) for "Solid Hazardous Waste".
-
Labeling: Clearly label the container with "Hazardous Waste" and list the chemical contaminant: "Solid waste contaminated with this compound".
-
Collection: Place all contaminated solid materials directly into this container.
-
Seal and Store: Keep the container sealed when not in use. Store it in the SAA.
-
Disposal: Once full, arrange for pickup through your EHS office.
Protocol 3.3: Empty Chemical Containers
An "empty" container is not truly empty and must be decontaminated before disposal.
-
Initial Rinse (Hazardous): The first rinse of the container must be performed with a suitable solvent (e.g., methanol, acetone). This first rinseate is considered hazardous waste.[20]
-
Collect Rinseate: Pour the rinseate into a designated "Non-Halogenated Liquid Organic Waste" container.
-
Triple Rinse: Repeat the rinsing process two more times. Depending on institutional policy, these subsequent rinses may also need to be collected as hazardous waste. Consult your EHS guidelines.
-
Deface Label: After the container is thoroughly rinsed and air-dried, completely remove or obliterate the original chemical label.[20][21]
-
Final Disposal: Dispose of the clean, de-labeled container in the appropriate solid waste stream (e.g., laboratory glass disposal box).[20]
Protocol 3.4: Spill Cleanup
-
Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Wear all required PPE.
-
Contain Spill: For liquid spills, surround the area with an absorbent material.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[14][17]
-
Collect: Carefully scoop the absorbed material into a sealable, compatible container.
-
Label and Dispose: Label the container as "Spill Debris with this compound" and manage it as solid hazardous waste according to Protocol 3.2.
Part 4: Chemical Incompatibility and Storage
Proper segregation is paramount to prevent dangerous reactions in waste containers.
Chemical Structure and Reactive Sites
Caption: Key functional groups of the molecule.
Incompatibility Table
The primary incompatibility concern stems from the acid-labile Boc group.
| Incompatible Class | Rationale for Segregation | Potential Outcome of Mixing |
| Strong Acids | The Boc protecting group is rapidly cleaved by strong acids (e.g., HCl, H₂SO₄, TFA).[8][10] | Uncontrolled reaction, rapid evolution of CO₂ gas (pressurization of container), and generation of tert-butyl cation.[9][11] |
| Strong Oxidizing Agents | Organic compounds can react vigorously or explosively with strong oxidizers (e.g., nitric acid, perchlorates). | Fire, explosion, or violent reaction. |
Storage Mandates:
-
Waste containers must be stored in a designated Satellite Accumulation Area (SAA).[22]
-
Liquid waste containers require secondary containment (e.g., a spill tray) to contain potential leaks.[19][20]
-
Keep waste containers sealed at all times, except when adding waste.[20][21][22]
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ResearchGate. (2025). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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PubMed Central (PMC). (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents. [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
